6-Nitroindoline-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-nitro-2,3-dihydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)8-3-5-1-2-6(11(14)15)4-7(5)10-8/h1-2,4,8,10H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQWNEJEGYYGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466507 | |
| Record name | 6-nitroindoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428861-42-1 | |
| Record name | 6-nitroindoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-nitroindoline-2-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields where this molecule serves as a valuable building block.
Core Chemical Properties
This compound, with the CAS number 428861-42-1, is a nitro-substituted derivative of indoline-2-carboxylic acid. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from related compounds and general chemical principles.
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₈N₂O₄ | - |
| Molecular Weight | 208.17 g/mol | - |
| Appearance | Expected to be a solid | Inferred from related compounds. |
| Melting Point | Data not available | The methyl ester has a melting point of 102-104 °C. |
| Boiling Point | Data not available | Expected to decompose at high temperatures. |
| Solubility | Data not available | Likely soluble in polar organic solvents like ethyl acetate and methanol. |
| pKa | Data not available | The pKa of the related 6-nitro-1H-indole-2-carboxylic acid is predicted to be 4.03. The pKa of the indoline derivative is expected to be in a similar range. |
Synthesis and Reactivity
The primary synthetic route to this compound is through the electrophilic nitration of indoline-2-carboxylic acid. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The electron-donating nature of the amino group in the indoline ring directs the nitration, with the 6-nitro isomer being the predominant product.[1] An alternative chiral synthesis starting from L-phenylalanine has also been reported.[1]
The chemical reactivity of this compound is characterized by the presence of the carboxylic acid, the secondary amine, and the nitro-substituted aromatic ring. The carboxylic acid can undergo esterification, for example, to form methyl 6-nitroindoline-2-carboxylate.[1] The indoline ring can be dehydrogenated to the corresponding indole derivative. The nitro group can be reduced to an amino group, providing a pathway to a variety of functionalized indole and indoline compounds.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound via nitration of indoline-2-carboxylic acid:
-
Dissolution: Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., -15°C to -5°C).
-
Nitration: Slowly add a solution of concentrated nitric acid in concentrated sulfuric acid to the reaction mixture while maintaining the low temperature.
-
Reaction Quenching: After the reaction is complete, pour the mixture over crushed ice.
-
Extraction and Purification: The product is typically purified by extraction with an organic solvent such as ethyl acetate, followed by pH adjustment of the aqueous layer to precipitate the product. Further purification can be achieved by recrystallization.
Spectral Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, with splitting patterns influenced by the nitro group. Signals for the protons on the five-membered ring, including the chiral proton at the 2-position, and the N-H proton would also be present. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons (with shifts influenced by the nitro group), and the carbons of the indoline ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, N-H stretching, and characteristic absorptions for the nitro group (typically around 1520 and 1340 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the carboxylic acid group and the nitro group.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer would be appropriate for its separation and quantification.[2][3][4]
Biological Significance and Applications
This compound is a key intermediate in the synthesis of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications. The indoline and indole scaffolds are present in many natural products and pharmaceuticals. The introduction of a nitro group provides a handle for further chemical modifications, making this compound a versatile starting material for the synthesis of libraries of potential drug candidates. For instance, derivatives of indole-2-carboxylic acid have been explored as inhibitors of various enzymes and as antiproliferative agents.[5][6][7] The aminoindoline derivatives, obtained by the reduction of the nitro group, are crucial for the synthesis of analogs of DNA-interactive antibiotics.[1]
References
- 1. Methyl 6-nitroindoline-2-carboxylate | 428861-43-2 | Benchchem [benchchem.com]
- 2. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. epa.gov [epa.gov]
- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Nitroindoline-2-carboxylic acid, a key building block in synthetic organic chemistry. This document details its chemical structure, physicochemical properties, spectroscopic characteristics, and detailed experimental protocols for its synthesis. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their endeavors to utilize this versatile molecule.
Chemical Structure and Identifiers
This compound is a derivative of indoline, featuring a nitro group at the 6-position of the bicyclic aromatic-aliphatic core and a carboxylic acid group at the 2-position. The presence of these functional groups imparts specific reactivity and properties to the molecule, making it a valuable precursor in the synthesis of more complex heterocyclic compounds.
| Identifier | Value |
| IUPAC Name | 6-nitro-2,3-dihydro-1H-indole-2-carboxylic acid |
| Molecular Formula | C₉H₈N₂O₄ |
| Molecular Weight | 208.17 g/mol |
| Canonical SMILES | C1C(C(=O)O)NC2=CC(=C(C=C2)N(=O)=O)C1 |
| InChI Key | (Not readily available) |
| CAS Number | (Not readily available for the acid) |
Note: While a specific CAS number for the carboxylic acid was not readily found, its methyl ester, Methyl 6-nitroindoline-2-carboxylate, has the CAS number 428861-43-2.[1]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible databases. However, based on its structure, the following properties can be anticipated:
| Property | Predicted Value/Characteristic |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water. |
| Acidity (pKa) | The carboxylic acid proton is expected to be acidic. |
| Melting Point | Not reported. |
Spectroscopic Data (Expected)
Specific experimental spectra for this compound are not widely available. The following table summarizes the expected characteristic signals based on the functional groups present in the molecule.
| Spectroscopy | Expected Signals |
| ¹H NMR | - Aromatic protons on the benzene ring. - Protons of the indoline ring (CH and CH₂ groups). - A broad singlet for the carboxylic acid proton, typically downfield. |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region). - Aromatic carbons, with those attached to the nitro group being significantly shifted. - Aliphatic carbons of the indoline ring. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹). - N-O stretching bands for the nitro group (typically around 1520 and 1340 cm⁻¹). - N-H stretching of the indoline amine. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns showing the loss of the carboxylic acid group and the nitro group. |
Experimental Protocols
Synthesis of this compound from Indoline-2-carboxylic acid
This synthetic route involves the nitration of commercially available indoline-2-carboxylic acid. The directing effect of the protonated indoline nitrogen favors substitution at the meta-position (C6).
Materials:
-
Indoline-2-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., -5 °C).
-
Slowly add concentrated nitric acid to the stirred solution while maintaining a low temperature (e.g., -20 to -10 °C).
-
After stirring for a period (e.g., 30 minutes), pour the reaction mixture into crushed ice.
-
The product, this compound, can be isolated by adjusting the pH of the aqueous phase and extracting with ethyl acetate.
This protocol is a general representation. For precise quantities and reaction conditions, it is recommended to consult the primary literature.
Chiral Synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-phenylalanine
An alternative approach allows for the synthesis of the enantiomerically pure (S)-isomer starting from the readily available chiral building block, L-phenylalanine.
General Workflow:
-
Nitration of L-phenylalanine: This step typically yields 2,4-dinitro-L-phenylalanine.
-
Intramolecular Nucleophilic Aromatic Substitution: The amino group of the dinitrophenylalanine derivative displaces one of the nitro groups to form the indoline ring. This cyclization proceeds with retention of stereochemistry at the C2 position.
This method is advantageous for producing enantiomerically pure material, which is often crucial in drug development.
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of this compound from its precursor, Indoline-2-carboxylic acid.
Caption: Synthesis of this compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The carboxylic acid moiety also allows for a range of chemical transformations, including esterification and amide bond formation. These features make it a key precursor for the synthesis of analogs of DNA-interactive antibiotics and other heterocyclic compounds of medicinal interest.
References
Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for 6-nitroindoline-2-carboxylic acid, a key building block in the development of various therapeutic agents. This document provides a comprehensive overview of two principal methodologies: the direct nitration of indoline-2-carboxylic acid and a chiral pool synthesis commencing from L-phenylalanine for enantiomerically pure products. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a research and development setting.
Direct Nitration of Indoline-2-carboxylic Acid
A prevalent and straightforward method for the synthesis of this compound involves the direct electrophilic nitration of commercially available indoline-2-carboxylic acid. The reaction is typically performed in a strongly acidic medium, utilizing a mixture of concentrated nitric acid and sulfuric acid.
The protonated nitrogen of the indoline ring acts as a meta-directing group, favoring the introduction of the nitro group at the C-6 position.[1][2] This regioselectivity results in this compound as the major product, with the 5-nitro isomer being a significant byproduct.[1]
Experimental Protocol
The following protocol is adapted from a peer-reviewed synthetic procedure.[1]
Materials:
-
Indoline-2-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (d 1.5 g/cm³)
-
Crushed Ice
-
Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq, e.g., 25 g, 153 mmol) in concentrated sulfuric acid (e.g., 200 mL).
-
Slowly add concentrated nitric acid (1.08 eq, e.g., 6.93 mL, 165 mmol) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes at this temperature.
-
Pour the reaction mixture into crushed ice (e.g., 500 g).
-
Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.
-
Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.
-
Extract the pH-adjusted aqueous phase with ethyl acetate.
-
Dry the combined organic extracts from the previous step over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Indoline-2-carboxylic acid | [1] |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [1][2] |
| Temperature | -20 °C to -10 °C | [1][2] |
| Product | This compound | [1] |
| Yield | 72% | [1] |
| Byproduct | 5-Nitroindoline-2-carboxylic acid | [1] |
Synthesis Pathway Diagram
Caption: Direct nitration of indoline-2-carboxylic acid.
Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid
For applications requiring enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid, a chiral pool approach starting from the readily available and inexpensive amino acid L-phenylalanine is employed.[2][3] This pathway involves two key transformations: the dinitration of L-phenylalanine followed by an intramolecular nucleophilic aromatic substitution to construct the indoline ring system.[2][3]
Synthesis Pathway Overview
The synthesis commences with the nitration of L-phenylalanine. This step typically introduces two nitro groups onto the aromatic ring, yielding 2,4-dinitro-L-phenylalanine.[2] The subsequent and crucial step is an intramolecular nucleophilic aromatic substitution, where the amino group displaces one of the nitro groups to form the indoline ring. This cyclization proceeds with the retention of the stereochemical integrity at the C-2 position, affording (S)-6-nitroindoline-2-carboxylic acid with a high enantiomeric excess.[2]
Experimental Protocols
Step 1: Synthesis of 2,4-Dinitro-L-phenylalanine
A common method for the nitration of L-phenylalanine utilizes a urea nitrate/sulfuric acid system as the nitrating agent.[3]
Materials:
-
L-phenylalanine
-
Urea Nitrate
-
Concentrated Sulfuric Acid (H₂SO₄)
General Procedure:
-
Prepare the nitrating mixture of urea nitrate in concentrated sulfuric acid.
-
Slowly add L-phenylalanine to the nitrating mixture under controlled temperature conditions.
-
After the reaction is complete, the mixture is typically quenched with ice water.
-
The precipitated product, 2,4-dinitro-L-phenylalanine, is collected by filtration, washed, and dried.
Step 2: Intramolecular Cyclization to (S)-6-Nitroindoline-2-carboxylic Acid
The cyclization of 2,4-dinitro-L-phenylalanine to (S)-6-nitroindoline-2-carboxylic acid is achieved via an intramolecular nitro amination reaction.[3]
General Procedure:
-
2,4-dinitro-L-phenylalanine is treated with a suitable base to facilitate the intramolecular nucleophilic attack of the amino group.
-
The reaction conditions are controlled to promote the desired cyclization and displacement of a nitro group.
-
Upon completion, the reaction mixture is acidified to precipitate the product.
-
The (S)-6-nitroindoline-2-carboxylic acid is then isolated through filtration, washed, and purified.
Quantitative Data
| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Nitration of L-phenylalanine | 2,4-Dinitro-L-phenylalanine | 75.7% (one-pot) | Not Applicable | [3] |
| Intramolecular Cyclization | (S)-6-Nitroindoline-2-carboxylic acid | 65.7% | > 99.5% | [3] |
Synthesis Pathway Diagram
Caption: Chiral pool synthesis from L-phenylalanine.
Conclusion
This guide has outlined the two primary synthetic routes to this compound. The direct nitration of indoline-2-carboxylic acid offers a straightforward approach to the racemic product, while the chiral pool synthesis from L-phenylalanine provides access to the enantiomerically pure (S)-enantiomer, which is often crucial for pharmaceutical applications. The choice of synthetic pathway will depend on the specific requirements of the research or drug development program, particularly concerning stereochemistry. The detailed protocols and quantitative data provided herein serve as a valuable resource for the practical synthesis of this important chemical intermediate.
References
Hypothesized Mechanism 1: Inhibition of Nitric Oxide Synthase (NOS)
An In-depth Technical Guide on the Core Mechanism of Action of 6-Nitroindoline-2-carboxylic Acid
Introduction
This compound is a heterocyclic organic compound featuring an indoline core, a carboxylic acid group at position 2, and a nitro group at position 6. While direct and extensive research on the specific mechanism of action of this molecule is not widely available in public literature, its constituent chemical motifs—the indoline-2-carboxylic acid scaffold and the nitro group—are well-represented in a variety of biologically active compounds. This guide synthesizes the available information on structurally related molecules to propose and detail the most plausible mechanisms of action for this compound. The primary hypothesized mechanisms include the inhibition of Nitric Oxide Synthases (NOS), antimicrobial activity through enzyme inhibition or DNA damage, and covalent enzyme inhibition.
The structural characteristics of this compound suggest its potential as an inhibitor of Nitric Oxide Synthases (NOS). Numerous compounds containing an amidine function (-C(=NH)NH2) or related functionalities have been identified as NOS inhibitors[1]. The indoline ring system can be considered a bioisostere for parts of the arginine substrate of NOS. The inhibition of NOS has significant therapeutic implications, as nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and inflammation[2][3]. Overproduction of NO is associated with conditions like septic shock, asthma, and neurodegenerative diseases[4].
Signaling Pathway of Nitric Oxide Synthesis and Proposed Inhibition
Nitric Oxide Synthases (eNOS, nNOS, and iNOS) catalyze the conversion of L-arginine to L-citrulline and nitric oxide. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4)[2]. This compound is hypothesized to act as a competitive inhibitor at the L-arginine binding site of the NOS enzyme, thereby blocking the synthesis of nitric oxide.
Caption: Proposed inhibition of Nitric Oxide Synthase by this compound.
Quantitative Data: Potency of Related NOS Inhibitors
To provide a framework for the potential efficacy of this compound, the following table summarizes the inhibitory concentrations (IC50) of known NOS inhibitors.
| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) | Reference |
| 1H-Pyrazole-1-carboxamidine HCl (PCA) | 0.2 | 0.2 | 0.2 | [1] |
| 3-Methyl-PCA | 5 | - | - | [1] |
| 4-Methyl-PCA | 2.4 | - | - | [1] |
| N(G)-methyl-L-arginine (NMA) | 6 | - | - | [1] |
Experimental Protocol: Nitric Oxide Synthase Inhibition Assay
The inhibitory activity against NOS isoforms can be determined by monitoring the conversion of [3H]L-arginine to [3H]L-citrulline.
Materials:
-
Purified recombinant human nNOS, iNOS, or eNOS.
-
[3H]L-arginine.
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, 1 mM MgCl2, 0.1 mM CaCl2, 100 µM tetrahydrobiopterin, and 100 µM NADPH).
-
Dowex AG 50WX-8 resin (Na+ form).
-
Scintillation cocktail.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, purified NOS enzyme, and varying concentrations of the test compound (this compound).
-
Initiate the reaction by adding [3H]L-arginine.
-
Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate [3H]L-citrulline from unreacted [3H]L-arginine.
-
Elute the [3H]L-citrulline with water.
-
Quantify the amount of [3H]L-citrulline produced using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Hypothesized Mechanism 2: Antimicrobial Activity
The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial agents[5]. For instance, nitroquinolone-3-carboxylic acids have demonstrated potent activity against Mycobacterium tuberculosis by inhibiting DNA gyrase[6]. Similarly, quinoxaline-2-carboxylic acid derivatives act as DNA-damaging agents[7]. The mechanism of many nitro-containing drugs involves the intracellular reduction of the nitro group to form reactive nitroso and superoxide species that can damage DNA and other macromolecules, leading to cell death[5].
Workflow for Antimicrobial Screening and Mechanism Elucidation
A systematic approach is required to evaluate the antimicrobial potential of a compound and to identify its mechanism of action. This typically involves determining the minimum inhibitory concentration (MIC) followed by specific assays to identify the cellular target.
Caption: Workflow for antimicrobial screening and mechanism of action studies.
Quantitative Data: Antimicrobial Activity of Related Compounds
The following table presents the MIC values for a related nitroquinolone compound against Mycobacterium tuberculosis.
| Compound | M. tuberculosis H37Rv MIC (µM) | MDR-M. tuberculosis MIC (µM) | Reference |
| 7-(4-((benzo[d][2][8]dioxol-5-yl)methyl)piperazin-1-yl)-1-cyclopropyl-1,4-dihydro-6-nitro-4-oxoquinoline-3-carboxylic acid | 0.08 | 0.16 | [6] |
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified M. smegmatis DNA gyrase.
-
Relaxed pBR322 plasmid DNA.
-
Assay buffer (e.g., 35 mM Tris-HCl, pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).
-
Agarose gel and electrophoresis equipment.
-
DNA staining agent (e.g., ethidium bromide).
Procedure:
-
Prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.
-
Add the DNA gyrase enzyme to initiate the reaction.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.
Hypothesized Mechanism 3: Covalent Enzyme Inhibition
The nitro group in certain contexts can function as a "masked electrophile," leading to covalent inhibition of enzymes[9]. This mechanism involves the deprotonation of the carbon alpha to the nitro group to form a nitronate anion. Within the enzyme's active site, this nitronate can be protonated to form a nitronic acid, which is electrophilic and can react with a nearby nucleophilic residue, such as cysteine, to form a covalent adduct[9].
Proposed Mechanism of Covalent Inhibition
The proposed mechanism involves the activation of the nitro group within the enzyme's active site, leading to the formation of a thiohydroximate adduct with a cysteine residue.
Caption: Proposed mechanism of covalent enzyme inhibition by a nitro-containing compound.
Experimental Protocol: Characterization of Time-Dependent Inhibition and Covalent Adduct Formation
Kinetic Analysis:
-
Pre-incubate the target enzyme with various concentrations of the inhibitor for different time intervals.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time (e.g., spectrophotometrically).
-
Plot the observed rate constant (k_obs) against the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibition constant (K_i).
Mass Spectrometry Analysis:
-
Incubate the target enzyme with a stoichiometric excess of the inhibitor.
-
Remove the excess inhibitor by dialysis or size-exclusion chromatography.
-
Analyze the intact protein by mass spectrometry (e.g., ESI-MS) to determine the mass of the modified enzyme. An increase in mass corresponding to the molecular weight of the inhibitor would indicate covalent modification.
-
Digest the modified protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residue that has been modified.
Conclusion and Future Directions
While the precise molecular target of this compound remains to be definitively identified, its chemical structure strongly suggests plausible mechanisms of action centered on enzyme inhibition. The most promising hypotheses include the inhibition of Nitric Oxide Synthases, antimicrobial activity via inhibition of essential bacterial enzymes like DNA gyrase or through DNA damage, and covalent modification of target proteins.
Future research should focus on systematically screening this compound against a panel of relevant enzymes, including the various NOS isoforms and key microbial enzymes. In parallel, its antimicrobial activity should be evaluated against a broad spectrum of pathogenic bacteria and fungi. Positive hits from these screens should be followed up with detailed kinetic studies and structural biology approaches to elucidate the precise molecular interactions and confirm the mechanism of action. Such studies will be crucial in determining the therapeutic potential of this compound.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 6. Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Nitroindoline-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Nitroindoline-2-carboxylic acid, a key building block in medicinal chemistry. This document details its chemical identity, properties, synthesis protocols, and its significant role in the development of novel therapeutics.
Chemical Identity and Properties
Table 1: Chemical Identifiers and Properties of this compound and Related Compounds
| Identifier | This compound | Methyl 6-nitroindoline-2-carboxylate | Indoline-2-carboxylic Acid (Starting Material) |
| CAS Number | Not explicitly found | 428861-43-2[1] | 78348-24-0[2] |
| Molecular Formula | C₉H₈N₂O₄ | C₁₀H₁₀N₂O₄ | C₉H₉NO₂[2] |
| Molecular Weight | 208.17 g/mol | 222.2 g/mol [1] | 163.17 g/mol [2] |
| InChI Key | Not explicitly found | PEFQAKIOILEYAZ-UHFFFAOYSA-N[1] | QNRXNRGSOJZINA-UHFFFAOYSA-N[2] |
Synthesis of this compound
The primary and most referenced method for the synthesis of this compound is the nitration of Indoline-2-carboxylic acid. This electrophilic aromatic substitution is regioselective, yielding the 6-nitro isomer as the major product.
Experimental Protocol: Nitration of Indoline-2-carboxylic Acid
This protocol is adapted from a peer-reviewed synthesis of its methyl ester derivative.
Objective: To synthesize this compound.
Materials:
-
Indoline-2-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (d=1.5 g/cm³)
-
Crushed Ice
-
Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Indoline-2-carboxylic acid in concentrated H₂SO₄ at -5 °C.
-
Slowly add concentrated HNO₃ to the stirred solution at a temperature between -20 °C and -10 °C.
-
Stir the reaction mixture for 30 minutes.
-
Pour the mixture into crushed ice and extract with EtOAc to isolate any 5-nitro isomer.
-
Adjust the aqueous phase to a pH of 4.5-5.0 with an aqueous NaOH solution.
-
Extract the aqueous phase with EtOAc.
-
Dry the organic extract with Na₂SO₄.
-
Evaporation of the solvent yields this compound.
Yield: This process predominantly yields the 6-nitro derivative.
Chiral Pool Synthesis for Enantiomerically Pure (S)-6-Nitroindoline-2-carboxylic Acid
For applications requiring specific stereoisomers, a chiral pool synthesis starting from L-phenylalanine can be employed to produce (S)-6-Nitroindoline-2-carboxylic acid with high enantiomeric excess.[1][3]
Table 2: Key Steps in Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid[1][3]
| Step | Description | Reagents | Key Outcome |
| 1 | Nitration | L-phenylalanine, Nitrating agent | 2,4-dinitro-L-phenylalanine |
| 2 | Intramolecular Cyclization | - | (S)-6-nitroindoline-2-carboxylic acid |
This method leverages the inherent chirality of the starting material to produce an enantiomerically pure product.[1]
Experimental Workflow and Synthesis Diagram
The synthesis of this compound and its subsequent conversion to its methyl ester and dehydrogenated indole form is a key process for creating valuable scaffolds in drug discovery.
Caption: Synthesis workflow of this compound and its key derivatives.
Role in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules. The nitro group can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration.
Precursor to Biologically Active Scaffolds
The indoline and indole scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in natural products and pharmaceuticals with a wide range of biological activities, including anti-tumor and anti-viral properties. The introduction of a nitro group at the 6-position provides a strategic point for modification and influences the electronic properties of the molecule.
Applications in the Synthesis of Novel Therapeutics
-
Antibiotics: Aminoindoles derived from this compound are crucial building blocks for the synthesis of analogues of DNA-interactive antibiotics.
-
HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of novel HIV-1 integrase strand transfer inhibitors.[4][5] Structural modifications based on this core have led to potent inhibitors.[4]
-
Anti-inflammatory Agents: Indoline-based compounds have been explored as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors for the treatment of inflammation.[6][7]
-
Antimycobacterial Agents: Nitroquinolone-3-carboxylic acids have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis.[8] While not a direct derivative, this highlights the importance of the nitro-carboxylic acid motif in developing antimycobacterial agents.
Signaling Pathway and Mechanism of Action Context
While this compound itself is primarily a synthetic intermediate, its derivatives have been designed to target specific biological pathways. For instance, indole-2-carboxylic acid derivatives developed as HIV-1 integrase inhibitors act by chelating the two Mg²⁺ ions within the enzyme's active site, thereby blocking the strand transfer step essential for viral replication.
Caption: Inhibition of HIV-1 Integrase by Indole-2-carboxylic acid derivatives.
Conclusion
This compound serves as a pivotal and versatile building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of the nitro group make it an attractive starting material for generating diverse molecular libraries. Researchers and drug development professionals can leverage this intermediate to explore novel chemical space in the pursuit of new and effective therapies for a range of diseases.
References
- 1. Methyl 6-nitroindoline-2-carboxylate | 428861-43-2 | Benchchem [benchchem.com]
- 2. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid
This technical guide provides a comprehensive overview of 6-Nitroindoline-2-carboxylic acid, a key building block in the synthesis of various biologically active compounds. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's chemical properties, experimental protocols for its synthesis, and its role in the development of therapeutic agents.
Core Molecular Data
This compound is a derivative of indoline, featuring a nitro group at the 6th position of the bicyclic aromatic structure and a carboxylic acid at the 2nd position. This substitution pattern makes it a valuable precursor in medicinal chemistry.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₄ |
| Molecular Weight | 208.17 g/mol [1] |
| IUPAC Name | 6-nitro-2,3-dihydro-1H-indole-2-carboxylic acid |
| CAS Number | 1344603-21-9 (for the 2R-enantiomer)[1] |
| Canonical SMILES | C1C(NC2=CC=C(C=C21)--INVALID-LINK--[O-])C(=O)O |
Synthetic Protocols
The synthesis of enantiomerically pure (S)-6-Nitroindoline-2-carboxylic acid is crucial for its application in the development of chiral therapeutic agents. A common and effective method involves a chiral pool synthesis starting from L-phenylalanine.[2][3]
Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine
This synthetic route leverages the inherent chirality of the starting material to produce the target molecule with high enantiomeric excess.[2][3]
Step 1: Dinitration of L-Phenylalanine
-
Reagents: L-phenylalanine, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure: L-phenylalanine is carefully added to a mixture of concentrated nitric and sulfuric acids at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred until the nitration is complete, yielding 2,4-dinitro-L-phenylalanine. The product is then isolated by precipitation in ice water, followed by filtration and washing.
Step 2: Intramolecular Cyclization
-
Reagents: 2,4-dinitro-L-phenylalanine, a suitable base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., water or a mixed aqueous-organic solvent system).
-
Procedure: The 2,4-dinitro-L-phenylalanine is dissolved in the basic solution. The intramolecular nucleophilic aromatic substitution is initiated, where the amino group attacks the aromatic ring, displacing one of the nitro groups to form the indoline ring structure. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified to precipitate the (S)-6-Nitroindoline-2-carboxylic acid. The product is collected by filtration, washed, and dried. This cyclization proceeds with retention of stereochemistry at the C2 position.[2]
Role in Drug Development
This compound serves as a critical precursor in the synthesis of aminoindoles. The nitro group can be readily reduced to an amine, which is a key functional group for further molecular elaboration. These aminoindoles are instrumental in the synthesis of complex, biologically active molecules, including analogs of the potent DNA-interactive antibiotics CC-1065 and the duocarmycins.[2]
The workflow for its application in drug development typically involves the initial synthesis of the nitroindoline core, followed by reduction of the nitro group and subsequent coupling with other pharmacophoric fragments to generate a library of potential drug candidates.
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-phenylalanine.
Caption: Synthesis of (S)-6-Nitroindoline-2-carboxylic acid.
References
Technical Guide: Physicochemical Properties of 6-Nitroindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroindoline-2-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its indoline core, substituted with a nitro group and a carboxylic acid, provides a scaffold for the synthesis of various biologically active molecules. Understanding the fundamental physical properties of this compound is crucial for its application in synthesis, formulation, and biological screening. This guide provides a summary of the available physicochemical data, detailed experimental protocols for its characterization, and a conceptual workflow for its integration into drug discovery processes.
Core Physical Properties
| Property | Value (for this compound) | Value (Predicted for 6-Nitro-1H-indole-2-carboxylic acid) | Data Source |
| Molecular Formula | C₉H₈N₂O₄ | C₉H₆N₂O₄ | - |
| Molecular Weight | 208.17 g/mol | 206.15 g/mol | [1] |
| Melting Point | Not available | 304-305 °C | [1] |
| Boiling Point | Not available | 520.8 ± 30.0 °C | [1] |
| Density | Not available | 1.632 ± 0.06 g/cm³ | [1] |
| pKa | Not available | 4.03 ± 0.30 | [1] |
| Solubility | Not available | Not available | - |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small amount of the crystalline sample is finely powdered using a mortar and pestle.[2]
-
The open end of a capillary tube is pressed into the powdered sample.[3]
-
The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[4]
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool.
-
A second sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[5]
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[5]
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.
Materials:
-
This compound sample
-
Distilled or deionized water
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a vial.[6]
-
The vial is sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
The resulting suspension is centrifuged at high speed to pellet the undissolved solid.
-
A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent.
-
The concentration of the dissolved compound in the diluted sample is determined using a pre-calibrated UV-Vis spectrophotometer or HPLC.[6]
-
The solubility is calculated and expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in this compound.
Materials:
-
This compound sample
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized water (carbonate-free)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
A precisely weighed amount of the compound is dissolved in a known volume of deionized water in a beaker. A co-solvent may be used if the compound has low aqueous solubility.[7]
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The standardized base solution is added in small, precise increments from the burette while the solution is continuously stirred.[8]
-
The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.[9]
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined as the pH at the half-equivalence point of the titration.[10]
Role in Drug Discovery Workflow
While specific signaling pathways involving this compound are not yet defined, its structural motifs are prevalent in many developmental drugs. The following diagram illustrates a typical workflow where this compound could be utilized as a starting material or a key intermediate in a drug discovery program.
This workflow begins with the synthesis of this compound, which then serves as a scaffold for creating a diverse library of related compounds. These compounds undergo high-throughput screening to identify "hits" with desired biological activity. Promising hits are then subjected to lead optimization through structure-activity relationship (SAR) studies to improve their potency and pharmacokinetic properties, ultimately leading to a candidate drug for preclinical and clinical evaluation.[11][12]
References
- 1. 6-NITRO-1H-INDOLE-2-CARBOXYLIC ACID | 10242-00-9 [amp.chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. davjalandhar.com [davjalandhar.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. pennwest.edu [pennwest.edu]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. byjus.com [byjus.com]
- 11. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-nitroindoline-2-carboxylic acid, a key building block in the synthesis of various biologically active compounds. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on its predicted physicochemical properties, which are crucial for understanding its solubility, and outlines detailed experimental protocols for its determination.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to predicting its behavior in various solvent systems. The following table summarizes key known and predicted parameters.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₄ | - |
| Molecular Weight | 208.17 g/mol | - |
| Appearance | Solid | [1] |
| Melting Point | 304-305 °C (for 6-nitro-1H-indole-2-carboxylic acid) | [1] |
| Predicted pKa | 4.03 ± 0.30 (for 6-nitro-1H-indole-2-carboxylic acid) | [1] |
The predicted pKa of the closely related 6-nitro-1H-indole-2-carboxylic acid is 4.03, suggesting that this compound is a weak acid.[1] This acidic nature, conferred by the carboxylic acid group, indicates that its solubility will be highly dependent on the pH of the aqueous solution. In basic solutions, where the carboxylic acid is deprotonated to form a carboxylate salt, the solubility is expected to be significantly higher than in neutral or acidic solutions.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for various applications, from designing synthetic reactions to formulating drug delivery systems. Below are detailed methodologies for key experiments to determine the solubility of this compound.
Protocol 1: Shake-Flask Method for Equilibrium Solubility
This is a widely used method for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffer of a specific pH) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The use of a mechanical shaker or orbital incubator is recommended for consistent agitation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pore, non-reactive filter (e.g., PTFE syringe filter). It is critical to perform this step at the same temperature as the equilibration to avoid changes in solubility.
-
Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Protocol 2: Potentiometric Titration for pKa and pH-Dependent Solubility Profile
This method is used to determine the ionization constant (pKa) and to understand how solubility changes with pH.
Methodology:
-
Sample Preparation: Prepare a suspension of this compound in deionized water or a suitable co-solvent system.
-
Titration: While stirring, slowly titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH). Monitor the pH of the solution continuously using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at which half of the acid has been neutralized.
-
Solubility Profile: To determine the pH-solubility profile, prepare a series of buffered solutions at different pH values. Add an excess of this compound to each buffer and determine the equilibrium solubility using the shake-flask method described in Protocol 1. Plot the logarithm of the solubility against the pH to visualize the relationship.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Conclusion
References
An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid and its Derivatives for Researchers and Drug Development Professionals
Introduction: 6-Nitroindoline-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The indoline scaffold is a "privileged structure," frequently found in the core of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. The incorporation of a nitro group at the 6-position of the indoline ring modulates the electronic properties of the molecule, influencing its reactivity and biological interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its key derivatives, aimed at researchers, scientists, and professionals in the field of drug development.
Synthetic Pathways
The synthesis of this compound and its derivatives can be achieved through several strategic routes, primarily involving the regioselective nitration of an indoline precursor followed by functional group manipulations.
A common and effective method for the synthesis of the methyl ester of this compound involves a two-step process starting from indoline-2-carboxylic acid. The first step is the regioselective nitration of the indoline ring, followed by esterification of the carboxylic acid functionality. The nitration of indoline-2-carboxylic acid with concentrated nitric acid in sulfuric acid predominantly yields the 6-nitro isomer. This regioselectivity is attributed to the directing effect of the protonated indoline nitrogen, which favors electrophilic substitution at the meta-position (C6). Following nitration, the resulting this compound is converted to its methyl ester via Fischer-Speier esterification, which typically provides high yields of around 90%.
An alternative approach, particularly for producing enantiomerically pure forms, utilizes chiral pool synthesis starting from L-phenylalanine. This method leverages the inherent stereochemistry of the starting material to produce (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess. The synthesis commences with the nitration of L-phenylalanine to yield 2,4-dinitro-L-phenylalanine. Subsequent intramolecular nucleophilic aromatic substitution, where the amino group displaces one of the nitro groups, leads to the formation of the indoline ring with retention of stereochemistry at the C2 position.
The 6-nitroindoline-2-carboxylate scaffold serves as a versatile intermediate for further derivatization. A key transformation is the dehydrogenation of the indoline ring to the corresponding indole. This aromatization can be readily achieved using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Below is a generalized workflow for the synthesis of this compound and its methyl ester derivative.
Caption: Synthesis of this compound Derivatives.
Biological Activities and Data Presentation
Derivatives of this compound have shown promise in several therapeutic areas, most notably as antimicrobial agents and as inhibitors of key metabolic enzymes.
Antimicrobial Activity
The indole-2-carboxamide scaffold is a known pharmacophore for potent anti-mycobacterial agents. While specific data for 6-nitroindoline-2-carboxamides is limited in the public domain, the broader class of indole-2-carboxamides exhibits significant activity against various mycobacterial species, including Mycobacterium tuberculosis. The mechanism of action for many of these compounds is the inhibition of MmpL3, an essential transporter involved in the translocation of mycolic acids to the mycobacterial cell envelope. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of indole-2-carboxamides against M. tuberculosis H37Rv.
| Compound ID | R Group (at position 5) | MIC (µg/mL) against M. tuberculosis H37Rv |
| 1 | H | 0.39 |
| 2 | 4,6-dimethyl | 0.0039 |
| 3 | 5-chloro | 0.015 |
| 4 | 5-fluoro | 0.03 |
Inhibition of Fructose-1,6-bisphosphatase (FBPase)
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose from non-carbohydrate precursors. Inhibition of FBPase is a potential therapeutic strategy for the management of type 2 diabetes by reducing excessive hepatic glucose output. A series of 7-nitro-1H-indole-2-carboxylic acid derivatives, close analogs of the 6-nitroindoline series, have been synthesized and evaluated as allosteric inhibitors of FBPase. The table below presents the half-maximal inhibitory concentration (IC50) values for these compounds.
| Compound ID | R Group (at position 3) | IC50 (µM) against FBPase |
| 5a | -CH2CH2COOH | 0.99 |
| 5b | -CH2COOH | 1.5 |
| 5c | -H | >50 |
| 5d | -CH3 | 25.3 |
Key Experimental Protocols
Synthesis of this compound
Materials:
-
Indoline-2-carboxylic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (d=1.5 g/cm³)
-
Crushed ice
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated H2SO4 at -5 °C.
-
Slowly add concentrated HNO3 (1.1 eq) to the stirred solution at a temperature between -20 °C and -10 °C.
-
Stir the reaction mixture for 30 minutes.
-
Pour the reaction mixture into crushed ice and extract with EtOAc.
-
Adjust the aqueous phase to pH 4.5-5.0 with NaOH solution.
-
Extract the aqueous phase with EtOAc.
-
Dry the combined organic extracts over Na2SO4, filter, and evaporate the solvent under reduced pressure to yield this compound.
Synthesis of Methyl 6-nitroindoline-2-carboxylate
Materials:
-
This compound
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
Dissolve this compound (1.0 eq) in MeOH.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature for 20 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO3 solution.
-
Dry the organic layer over Na2SO4, filter, and evaporate the solvent to obtain methyl 6-nitroindoline-2-carboxylate.
Dehydrogenation of Methyl 6-nitroindoline-2-carboxylate
Materials:
-
Methyl 6-nitroindoline-2-carboxylate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene
Procedure:
-
Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene.
-
Add DDQ (1.1 eq) to the solution.
-
Reflux the mixture for the appropriate time (monitor by TLC).
-
Cool the reaction mixture and filter to remove the precipitated hydroquinone.
-
Wash the filtrate with saturated aqueous NaHCO3 solution.
-
Dry the organic layer over Na2SO4, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield methyl 6-nitroindole-2-carboxylate.
Signaling Pathways and Experimental Workflows
Fructose-1,6-bisphosphatase in Gluconeogenesis
The diagram below illustrates the role of Fructose-1,6-bisphosphatase (FBPase) in the gluconeogenesis pathway and its inhibition by AMP and the potential inhibitory action of this compound derivatives.
Caption: FBPase in Gluconeogenesis.
Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for the screening of novel compounds, such as this compound derivatives, for antimicrobial activity.
Caption: Antimicrobial Screening Workflow.
The Latent Potential of a Synthetic Scaffold: A Technical Overview of the Biological Activities of Nitroindoline-2-Carboxylic Acid Derivatives
Introduction for Researchers, Scientists, and Drug Development Professionals
The general structure of nitro-containing compounds has been associated with a wide array of biological activities, including antimicrobial, antineoplastic, and anti-inflammatory effects.[1] The electron-withdrawing nature of the nitro group can significantly influence the chemical properties and biological interactions of the parent molecule. This guide will delve into the specific applications of this principle within the context of the indoline-2-carboxylic acid framework.
Anti-Inflammatory and Antioxidant Activities of Related Scaffolds
While specific anti-inflammatory data for 6-Nitroindoline-2-carboxylic acid is unavailable, studies on structurally similar compounds suggest a potential role in modulating inflammatory pathways. For instance, derivatives of indoline-2-carboxylic acid have been investigated for their ability to inhibit the NF-κB (nuclear factor-kappa B) pathway, a critical regulator of the inflammatory response.[2][3]
Furthermore, a patent application has disclosed a series of compounds with antioxidant and anti-inflammatory properties, highlighting the therapeutic potential of related chemical structures.[4] One investigated mechanism for anti-inflammatory action in a related class of compounds, anthraquinone-2-carboxylic acid, involves the suppression of cyclooxygenase-2 (COX-2) expression and the inhibition of NF-κB and activator protein-1 (AP-1) activation.[5] This is achieved through the modulation of upstream signaling molecules such as IRAK1, p38, Src, and Syk.[5]
Below is a conceptual signaling pathway illustrating the potential anti-inflammatory mechanism of action for compounds that inhibit the NF-κB and AP-1 pathways.
Enzyme Inhibition
The indole-2-carboxylic acid scaffold is a recurring motif in the design of various enzyme inhibitors. While no specific enzyme inhibition data exists for this compound, its derivatives have shown activity against several important targets.
HIV-1 Integrase Inhibition
Derivatives of 5-nitroindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[6] The optimization of these compounds has led to derivatives with significant inhibitory effects, with one of the most potent compounds exhibiting an IC50 value of 3.11 μM.[6] The proposed mechanism involves the chelation of two Mg²⁺ ions within the active site of the integrase by the indole nucleus.[6]
Fructose-1,6-bisphosphatase (FBPase) Inhibition
A series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been developed as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[7] Extensive structure-activity relationship (SAR) studies identified a potent inhibitor with an IC50 of 0.99 μM.[7]
Carbonic Anhydrase Inhibition
Isoindolinone derivatives, which can be synthesized from related precursors, have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms, with Ki values in the low nanomolar range.[8]
The following table summarizes the quantitative enzyme inhibition data for various nitroindole-2-carboxylic acid derivatives.
| Compound Class | Target Enzyme | Reported Activity | Reference |
| 5-Nitroindole-2-carboxylic acid derivative | HIV-1 Integrase | IC50 = 3.11 μM | [6] |
| 7-Nitro-1H-indole-2-carboxylic acid derivative | Fructose-1,6-bisphosphatase (FBPase) | IC50 = 0.99 μM | [7] |
| Isoindolinone derivatives | Carbonic Anhydrase I & II | Ki = 9.32 - 16.09 nM | [8] |
Experimental Protocols
To facilitate further research, this section provides a generalized overview of the methodologies that would be employed to assess the biological activities discussed.
General Protocol for In Vitro Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: The target enzyme (e.g., HIV-1 Integrase, FBPase) is purified and prepared at a specific concentration in a suitable buffer. The substrate for the enzyme is also prepared in the same buffer.
-
Compound Preparation: this compound or its derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.
-
Assay Reaction: The enzyme, substrate, and various concentrations of the test compound are combined in a microplate. The reaction is initiated and incubated at a specific temperature for a set period.
-
Detection: The product of the enzymatic reaction is detected using a suitable method, such as spectrophotometry, fluorometry, or luminescence.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
The workflow for a typical in vitro enzyme inhibition assay is depicted below.
General Protocol for Cell-Based Anti-Inflammatory Assay (NF-κB Inhibition)
-
Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured under standard conditions.
-
Cell Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Inflammatory Stimulus: An inflammatory agent, such as lipopolysaccharide (LPS), is added to the cell culture to induce an inflammatory response.
-
Cell Lysis and Analysis: After a set incubation period, the cells are lysed, and the levels of inflammatory markers (e.g., nitric oxide, pro-inflammatory cytokines like IL-6 and TNF-α) in the cell lysate or culture supernatant are measured using techniques like ELISA or Griess assay. The activation of signaling proteins (e.g., phosphorylation of IκBα, p65) can be assessed by Western blotting.
-
Data Analysis: The inhibitory effect of the compound on the production of inflammatory mediators is quantified, and dose-response curves are generated to determine the IC50 or EC50 values.
Conclusion and Future Directions
While this compound itself remains a molecule of untapped biological potential, the diverse and potent activities of its structural analogs underscore the significance of the nitroindole/indoline-2-carboxylic acid scaffold in medicinal chemistry. The available data strongly suggest that this chemical framework is a versatile starting point for the development of inhibitors for a range of therapeutic targets, including viral enzymes and key regulators of metabolic and inflammatory pathways.
Future research should be directed towards the systematic biological evaluation of this compound to ascertain its intrinsic activity profile. Structure-activity relationship studies, varying the position of the nitro group and the substituents on the indoline ring, will be crucial in elucidating the key structural determinants for specific biological activities. Furthermore, the exploration of this scaffold in other therapeutic areas where nitro-containing compounds have shown promise, such as oncology and infectious diseases, is warranted. The detailed experimental approaches outlined in this guide provide a foundational framework for such future investigations.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2007062468A1 - Biologically active compounds - Google Patents [patents.google.com]
- 5. Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Safety and Handling of 6-Nitroindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 6-nitroindoline-2-carboxylic acid, a key intermediate in various synthetic applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates safety information from its parent compound, indoline-2-carboxylic acid, its oxidized analog, 6-nitroindole-2-carboxylic acid, and general principles for handling nitro-containing aromatic compounds.
Chemical Identification and Physical Properties
| Property | 6-Nitroindole-2-carboxylic acid | Indoline-2-carboxylic acid |
| CAS Number | 10242-00-9[1] | 79815-20-6 ((S)-enantiomer)[2] |
| Molecular Formula | C₉H₆N₂O₄[1] | C₉H₉NO₂[2] |
| Molecular Weight | 206.15 g/mol [1] | 163.17 g/mol [2] |
| Appearance | Solid[1] | Solid |
| Melting Point | 304-305 °C[3] | Not readily available |
| Solubility | Not readily available | Not readily available |
Hazard Identification and GHS Classification
The introduction of a nitro group significantly impacts the toxicological profile of a compound. Therefore, the hazard classification for this compound is anticipated to be more severe than that of its parent compound, indoline-2-carboxylic acid. The GHS classification for the closely related 6-nitroindole-2-carboxylic acid is presented as a primary reference.
GHS Classification of 6-Nitroindole-2-carboxylic acid (CAS 10242-00-9)
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[1] |
Anticipated Hazards for this compound:
Based on the structure and the data from analogous compounds, this compound should be handled as a substance that is:
-
Irritating to the skin, eyes, and respiratory tract.
-
Potentially harmful if swallowed, inhaled, or absorbed through the skin. Nitro-aromatic compounds can be toxic and may cause damage to organs through prolonged or repeated exposure[4].
-
Potentially combustible. As with many organic compounds, it may form combustible dust concentrations in the air[5].
Safe Handling and Personal Protective Equipment (PPE)
A stringent adherence to safety protocols is mandatory when handling this compound. The following workflow outlines the necessary precautions.
Safe Handling Workflow for this compound.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield[4]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes[4]. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[6]. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[6]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6]. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the nitration of indoline-2-carboxylic acid. The following is a generalized protocol based on literature procedures[7]. Note: This procedure should be performed with extreme caution and under the direct supervision of experienced personnel.
Synthesis Protocol for this compound.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases[4].
Disposal
Waste containing this compound should be treated as hazardous.
Disposal Workflow for this compound.
Key Disposal Considerations:
-
Do not dispose of down the drain.
-
Avoid mixing with strong acids, bases, or oxidizing agents in the same waste container. Aromatic nitro compounds can react violently with bases[8].
-
Consult your institution's environmental health and safety department for specific disposal guidelines.
Toxicological Information
No specific toxicological data (e.g., LD50, LC50) for this compound is currently available. However, nitroaromatic compounds are generally considered to be toxic. Chronic exposure may lead to adverse health effects. Handle with the assumption that this compound is toxic.
Signaling Pathways
There is no available information in the scientific literature to suggest that this compound is directly involved in specific signaling pathways. It is primarily used as a synthetic intermediate.
Conclusion
This compound is a valuable synthetic intermediate that requires careful handling due to its potential hazards. By following the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize a thorough risk assessment before commencing any work with this compound.
References
- 1. H63032.03 [thermofisher.com]
- 2. (S)-(−)-インドリン-2-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-Nitroindole - Safety Data Sheet [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Methyl 6-nitroindoline-2-carboxylate | 428861-43-2 | Benchchem [benchchem.com]
- 8. SUBSTITUTED NITROPHENOL PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
In-depth Technical Guide: Theoretical Studies of 6-Nitroindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroindoline-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, substituted with a nitro group and a carboxylic acid, provides a scaffold for designing molecules with specific biological activities. Theoretical studies, encompassing computational chemistry and molecular modeling, are crucial for understanding the physicochemical properties, reactivity, and potential biological interactions of this molecule. This guide provides a comprehensive overview of the theoretical approaches that can be applied to study this compound, based on methodologies reported for analogous compounds. While specific theoretical studies on this compound are not extensively available in the public domain, this document outlines the established computational protocols and modeling techniques that would be employed for its in-depth analysis.
Molecular Properties and Structure
The initial step in the theoretical investigation of this compound involves the determination of its optimal three-dimensional structure and the calculation of its fundamental molecular properties. These parameters are essential for understanding its behavior at the molecular level.
Computational Methods
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are the gold standard for these calculations. A typical computational protocol would involve:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is commonly performed using DFT with a suitable functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d,p) or larger).
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as enthalpy, entropy, and Gibbs free energy.
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Electrostatic Potential Mapping: An electrostatic potential (ESP) map is generated to visualize the charge distribution on the molecular surface. This helps in identifying electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.
Predicted Molecular Properties
While specific published data for this compound is scarce, theoretical calculations would yield the quantitative data summarized in the table below. These values are predictive and would require experimental validation.
| Property | Predicted Value (Exemplary) | Significance |
| Dipole Moment | ~ 5-7 Debye | Indicates the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions. |
| HOMO Energy | ~ -7.0 to -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | ~ -2.5 to -2.0 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | A larger gap suggests higher stability and lower chemical reactivity. |
| Molecular Polarizability | ~ 15-20 ų | Describes the molecule's ability to form an induced dipole in an electric field, affecting non-covalent interactions. |
| Gibbs Free Energy of Formation | Varies with method | Indicates the thermodynamic stability of the molecule. |
Potential Biological Interactions and Drug Development
Theoretical studies are instrumental in predicting how this compound might interact with biological targets, such as proteins. This is a cornerstone of rational drug design.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Experimental Protocol for Molecular Docking:
-
Target Preparation: A high-resolution crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 3D structure of this compound is optimized using QM methods as described above.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to systematically explore possible binding poses of the ligand within the active site of the protein.
-
Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment.
Experimental Protocol for Molecular Dynamics:
-
System Setup: The best-ranked docked complex is placed in a simulation box filled with explicit solvent molecules (e.g., water) and ions to mimic physiological conditions.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long-duration simulation (typically nanoseconds to microseconds) is run to sample the conformational space of the complex.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, calculate binding free energies, and identify persistent intermolecular interactions.
Visualization of Computational Workflows
The following diagrams illustrate the logical flow of the theoretical studies described.
Caption: Workflow for Quantum Mechanical Calculations and Molecular Docking.
Caption: Workflow for Molecular Dynamics Simulation.
Conclusion
The theoretical study of this compound, through a combination of quantum mechanics, molecular docking, and molecular dynamics simulations, provides a powerful framework for elucidating its chemical nature and biological potential. While specific experimental and computational data on this molecule remains to be published, the methodologies outlined in this guide represent the standard and rigorous approaches employed in modern computational drug discovery. The insights gained from such studies are invaluable for guiding the synthesis of novel derivatives with improved pharmacological profiles and for accelerating the drug development process.
Methodological & Application
Application Notes and Protocols: Synthesis of Caged Compounds Using 6-Nitroindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caged compounds are powerful tools in chemical biology and neuroscience, enabling the precise spatial and temporal control of biologically active molecules with light. These inert precursors, rendered active upon photolysis, have revolutionized the study of dynamic cellular processes. Among the various photoremovable protecting groups (also known as "caging groups"), nitroindoline derivatives have emerged as a versatile and efficient class. This document provides detailed application notes and protocols for the synthesis of caged compounds utilizing 6-Nitroindoline-2-carboxylic acid, a key building block for creating photoactivatable probes.
The 7-nitroindolinyl caging group and its derivatives are particularly advantageous due to their hydrolytic stability at physiological pH and rapid, efficient photorelease of the caged molecule. These properties make them well-suited for a wide range of applications, from studying synaptic transmission with caged neurotransmitters to controlling intracellular signaling pathways. This guide will cover the synthesis, purification, and characterization of these compounds, as well as provide key data on their photochemical properties.
General Synthesis Workflow
The synthesis of a caged compound using this compound typically involves the formation of an amide or ester linkage between the caging group and the molecule of interest. The general workflow can be visualized as follows:
Caption: General workflow for the synthesis of caged compounds.
Experimental Protocols
Protocol 1: General Synthesis of a Caged Compound via Amide Bond Formation
This protocol describes a general method for caging a bioactive molecule containing a primary or secondary amine functional group with this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Bioactive molecule with an amine group (e.g., an amino acid, neurotransmitter)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (optional, to improve efficiency and reduce side reactions)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid for HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to form the active ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the bioactive molecule (1 equivalent) in anhydrous DMF or DCM.
-
Add a base such as TEA or DIPEA (2-3 equivalents) to neutralize any salts and facilitate the reaction.
-
Slowly add the activated this compound solution to the bioactive molecule solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using flash column chromatography or preparative high-performance liquid chromatography (HPLC). A common mobile phase for reverse-phase HPLC is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.[1]
-
-
Characterization:
-
Confirm the identity and purity of the final caged compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Protocol 2: Photolysis (Uncaging) of the Caged Compound
This protocol outlines the general procedure for photoreleasing the bioactive molecule from its caged form.
Materials:
-
Purified caged compound
-
A suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
A light source capable of emitting near-UV light (e.g., a mercury arc lamp with appropriate filters, a UV LED, or a laser). The optimal wavelength will depend on the absorption spectrum of the specific caged compound.
-
Cuvettes for irradiation (if monitoring by UV-Vis spectroscopy)
-
Analytical equipment to detect the released molecule or its biological effect (e.g., HPLC, UV-Vis spectrophotometer, electrophysiology setup).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.
-
-
Irradiation:
-
Expose the sample to light from the chosen source. The duration and intensity of the light will need to be optimized depending on the quantum yield of the caged compound and the desired amount of photorelease.
-
For quantitative analysis, a Rayonet photochemical reactor or a similar setup with controlled light intensity can be used.[2]
-
-
Analysis:
-
Monitor the photorelease by observing the decrease in the absorbance of the caged compound and the appearance of the photoproducts using a UV-Vis spectrophotometer. Nitroindoline-caged compounds typically show a decrease in their long-wavelength absorption upon photolysis, with the concomitant appearance of a new absorption band for the nitrosoindole photoproduct.
-
Quantify the released bioactive molecule using analytical techniques like HPLC.
-
In biological experiments, measure the physiological response triggered by the photoreleased molecule (e.g., changes in membrane potential, ion channel currents, or fluorescence signals).
-
Photochemical Properties of Nitroindoline-Caged Compounds
The efficiency of a caged compound is determined by its photochemical properties. Key parameters include the absorption maximum (λmax), the molar extinction coefficient (ε), and the quantum yield of photolysis (Φu).
| Caged Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Reference |
| MNI-Glutamate | ~350 | ~5,000 | ~0.08 | [3] |
| CDNI-Glutamate | ~450 | Not specified | ~0.5 | [4] |
| DPNI-GABA | Not specified | Not specified | Not specified | [3] |
| DPNI-Glycine | Not specified | Not specified | Not specified | [3] |
Note: MNI (4-methoxy-7-nitroindolinyl), CDNI (4-carboxymethoxy-5,7-dinitroindolinyl), and DPNI are derivatives of the basic nitroindoline scaffold. The properties can vary based on the specific substitutions on the indoline ring and the caged molecule.
Mechanism of Photolysis
The photolysis of N-acyl-7-nitroindolines proceeds through a series of rapid steps following the absorption of a photon. This process ultimately leads to the release of the carboxylic acid (the bioactive molecule) and the formation of a nitrosoindole byproduct.
Caption: Simplified mechanism of photolysis for N-acyl-7-nitroindolines.
Application Example: Studying Synaptic Transmission with Caged Glutamate
A primary application of nitroindoline-caged compounds is in neuroscience, particularly for studying synaptic transmission. Caged glutamate can be applied to a neuronal preparation and then photoreleased at specific dendritic spines to mimic the natural release of this neurotransmitter.
Caption: Workflow for studying synaptic transmission using caged glutamate.
Conclusion
Caged compounds based on this compound and its derivatives are invaluable tools for the precise optical control of biological processes. The protocols and data presented here provide a foundation for researchers to synthesize and utilize these powerful photoactivatable probes in their own experimental systems. Careful synthesis, purification, and characterization are crucial for obtaining reliable and reproducible results. The continued development of new nitroindoline-based caging groups with improved photochemical properties will further expand the possibilities for optically interrogating complex biological systems.
References
- 1. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caged Proline in Photoinitiated Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nitroindoline-Based Photolabile Protecting Groups for Carboxylic Acids
A Note on 6-Nitroindoline-2-carboxylic Acid: While the inquiry specified this compound as a photolabile protecting group, a comprehensive review of the scientific literature reveals a notable lack of specific data and established protocols for this particular isomer in photocaging applications. The predominant focus of research in this area has been on the 7-nitroindoline scaffold. Therefore, these application notes will detail the well-documented use of 7-nitroindoline derivatives as photolabile protecting groups for carboxylic acids, as the principles and procedures are chemically analogous and represent the current state of the art for this class of reagents.
Introduction to 7-Nitroindoline Photolabile Protecting Groups
7-Nitroindoline-based compounds are a class of photolabile protecting groups (PPGs), or "caging" groups, that enable spatial and temporal control over the release of biologically active molecules, particularly those containing carboxylic acid functional groups. The protection strategy involves the formation of a photolabile amide bond between the nitrogen of the 7-nitroindoline moiety and the carboxyl group of the target molecule. Upon irradiation with UV or near-IR light (for two-photon excitation), this bond is cleaved, releasing the active molecule with high temporal precision. This technology is invaluable for researchers in neuroscience, cell biology, and drug development for studying dynamic biological processes.
Derivatives such as 4-methoxy-7-nitroindolinyl (MNI) and 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI) have been developed to enhance photochemical properties, including quantum yield and two-photon absorption cross-section.[1]
Photochemical Properties
The key photochemical event is the light-induced cleavage of the N-acyl bond. In aqueous solutions, the photolysis of 1-acyl-7-nitroindolines proceeds via an intramolecular redox reaction, yielding the free carboxylic acid and a 7-nitrosoindole byproduct.[2] This process is rapid, with release times often in the sub-millisecond range.[3]
Table 1: Photochemical Properties of Selected 7-Nitroindoline-Caged Compounds
| Caged Compound | λmax (nm) | Quantum Yield (Φ) | Photolysis Conditions | Reference(s) |
| NI-caged L-glutamate | ~350 | ~0.08 | Aqueous buffer, Xenon flashlamp | [3][4] |
| MNI-caged L-glutamate | 347 | ~0.1 - 0.2 | Aqueous buffer, Xenon flashlamp | [3][5] |
| CDNI-caged L-glutamate | Not specified | ≥ 0.5 | Aqueous buffer | [1] |
| 7-Nitroindoline-S-thiocarbamates | 346-359 | Not specified | Acetonitrile/water (4:1) | [6] |
Experimental Protocols
Protocol 1: Synthesis of a 7-Nitroindoline-Caged Carboxylic Acid (General Procedure)
This protocol outlines the general steps for the "caging" of a carboxylic acid with a 7-nitroindoline derivative, exemplified by the synthesis of MNI-caged D-aspartate.[7]
Materials:
-
4-Methoxy-7-nitroindoline
-
Protected carboxylic acid (e.g., BOC-D-aspartic acid di-tert-butyl ester)
-
Coupling agents (e.g., EDC, HOBt) or conversion to an acid chloride
-
Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reagents for nitration (e.g., Silver nitrate, Acetyl chloride) if starting from a non-nitrated indoline[7]
-
Deprotection reagents (e.g., Trifluoroacetic acid (TFA))
-
Purification supplies (Silica gel for chromatography, HPLC system)
Procedure:
-
Coupling: The protected carboxylic acid is coupled to the nitrogen of the 4-methoxy-7-nitroindoline. A common method is to activate the carboxylic acid with a carbodiimide reagent like EDC in the presence of HOBt, and then react it with the nitroindoline in an appropriate solvent like DMF or DCM.
-
Purification: The resulting N-acyl-7-nitroindoline product is purified from the reaction mixture using column chromatography on silica gel.
-
Deprotection: The protecting groups on the carboxylic acid (e.g., BOC and t-butyl esters) are removed. This is typically achieved by treatment with a strong acid like Trifluoroacetic acid (TFA) in a solvent such as DCM.[7]
-
Final Purification: The final caged compound is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to remove any remaining impurities and unreacted starting materials.[1] The purified product is often lyophilized to obtain a stable powder.
References
- 1. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bergleslab.com [bergleslab.com]
Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
6-Nitroindoline-2-carboxylic acid is a versatile heterocyclic building block in organic synthesis, primarily utilized as a precursor for a variety of biologically significant molecules. Its strategic functionalization, featuring a nitro group for further transformation and a carboxylic acid for coupling reactions, makes it a valuable starting material in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for its key synthetic transformations.
Application 1: Synthesis of Chiral (S)-6-Nitroindoline-2-carboxylic Acid
The enantiomerically pure (S)-isomer of this compound is a crucial intermediate in the synthesis of complex chiral molecules. A common strategy for its preparation involves a chiral pool synthesis starting from the readily available and inexpensive amino acid, L-phenylalanine. This method leverages the inherent stereochemistry of the starting material to produce the target molecule with high enantiomeric excess.[1][2]
Logical Relationship: Chiral Pool Synthesis
Caption: Chiral pool synthesis of (S)-6-Nitroindoline-2-carboxylic acid.
Quantitative Data
| Starting Material | Product | Key Transformations | Yield | Enantiomeric Excess (ee) | Reference |
| L-Phenylalanine | (S)-6-Nitroindoline-2-carboxylic acid | 1. Nitration2. Intramolecular Cyclization | 53% | > 99.5% | [2] |
Experimental Protocol: Synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-Phenylalanine
Step 1: Nitration of L-Phenylalanine to 2,4-Dinitro-L-phenylalanine
-
To a stirred solution of L-phenylalanine in concentrated sulfuric acid, cooled to 0 °C, add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dinitro-L-phenylalanine.
Step 2: Intramolecular Cyclization to (S)-6-Nitroindoline-2-carboxylic acid
-
Dissolve the 2,4-dinitro-L-phenylalanine in a suitable solvent.
-
Add a base to facilitate the intramolecular nucleophilic aromatic substitution, leading to the formation of the indoline ring.
-
The reaction is typically heated to ensure completion.
-
After cooling, the reaction mixture is acidified to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried to afford (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess.[2]
Application 2: Precursor to 6-Nitroindole Derivatives
This compound serves as a direct precursor to 6-nitroindole-2-carboxylic acid and its esters, which are important intermediates in the synthesis of various biologically active compounds, including analogs of DNA-interactive antibiotics like CC-1065.[1] The transformation involves an oxidation (dehydrogenation) step.
Experimental Workflow: Dehydrogenation to 6-Nitroindole
Caption: Synthesis of Methyl 6-nitroindole-2-carboxylate.
Quantitative Data
| Starting Material | Product | Reagent | Overall Yield | Reference |
| Indoline-2-carboxylic acid | Methyl 6-nitroindole-2-carboxylate | 1. Nitration2. Esterification3. DDQ | 67% | [2] |
Experimental Protocol: Synthesis of Methyl 6-nitroindole-2-carboxylate
Step 1: Esterification of this compound
-
Suspend this compound in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain methyl 6-nitroindoline-2-carboxylate.
Step 2: Dehydrogenation to Methyl 6-nitroindole-2-carboxylate
-
Dissolve methyl 6-nitroindoline-2-carboxylate in a suitable solvent (e.g., toluene or dioxane).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.
-
Heat the reaction mixture at reflux for several hours.
-
After completion, cool the mixture and filter to remove the precipitated hydroquinone.
-
Wash the filtrate with a basic solution to remove any remaining acidic impurities.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 6-nitroindole-2-carboxylate.[2]
Application 3: Synthesis of 6-Aminoindoline Derivatives
The nitro group at the 6-position of the indoline ring can be readily reduced to an amino group, providing access to 6-aminoindoline-2-carboxylic acid and its derivatives. These aminoindolines are key building blocks for the synthesis of pharmacologically active compounds, including potent antitumor antibiotics.[1]
Signaling Pathway: Reduction of Nitro Group
Caption: Synthetic pathway to 6-aminoindoline derivatives.
Experimental Protocol: Reduction of this compound
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on charcoal (Pd/C, 10%).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases or the reaction is complete as indicated by TLC analysis.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 6-aminoindoline-2-carboxylic acid. The product may be further purified by recrystallization if necessary.
Note: Other reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed for this transformation. The choice of reducing agent may depend on the presence of other functional groups in the molecule.
References
Application Notes and Protocols for the Synthesis of 6-Nitroindoline-2-carboxylic Acid
Introduction
6-Nitroindoline-2-carboxylic acid is a valuable building block in medicinal chemistry and drug development. It serves as a precursor for the synthesis of various biologically active compounds, including analogs of antibiotics that interact with DNA. This document provides a detailed experimental protocol for the synthesis of this compound via the nitration of indoline-2-carboxylic acid. The protocol is intended for researchers, scientists, and professionals in the field of drug development.
Reaction Principle
The synthesis involves the electrophilic nitration of indoline-2-carboxylic acid. The protonated indoline ring directs the nitro group to the meta-position (position 6), leading to the formation of this compound as the major product.[1] A smaller amount of the 5-nitro isomer is also formed as a byproduct.[1]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Indoline-2-carboxylic acid | Reagent | Commercially Available |
| Concentrated Sulfuric Acid (98%) | ACS | Commercially Available |
| Concentrated Nitric Acid (d=1.5 g/cm³) | ACS | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS | Commercially Available |
| Sodium Hydroxide (NaOH) | ACS | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Crushed Ice | - | Laboratory Supply |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer with a cooling bath
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Beakers
-
pH meter or pH paper
-
Rotary evaporator
Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 25 g (153 mmol) of indoline-2-carboxylic acid in 200 mL of 98% sulfuric acid. Cool the solution to -5 °C using an ice-salt bath.
-
Nitration: Slowly add 6.93 mL (165 mmol) of concentrated nitric acid to the stirred solution via a dropping funnel, maintaining the internal temperature between -20 °C and -10 °C.
-
Reaction Time: Stir the reaction mixture for 30 minutes at this temperature.
-
Quenching: Pour the reaction mixture onto 500 g of crushed ice.
-
Extraction of Byproduct: Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct. Collect this ethyl acetate extract (a) for potential separate workup.[1]
-
pH Adjustment: Adjust the pH of the remaining aqueous phase to 4.5–5.0 with a cold aqueous sodium hydroxide solution.
-
Product Extraction: Extract the product from the pH-adjusted aqueous phase with ethyl acetate.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the final product.
Data Presentation
| Product | Starting Material | Moles of Starting Material | Moles of Nitric Acid | Yield (%) | Reference |
| This compound | Indoline-2-carboxylic acid | 153 mmol | 165 mmol | 72% | [1] |
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis protocol.
References
Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroindoline-2-carboxylic acid is a versatile chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid indoline scaffold, coupled with the electronic properties of the nitro group, provides a valuable platform for the design of novel therapeutics. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed protocols for its synthesis and use in relevant biological assays.
Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several therapeutic areas, primarily as enzyme inhibitors and antimicrobial agents. The nitro group can act as a key interaction point within a biological target or be a precursor for an amino group, allowing for further chemical modifications.
Antimycobacterial Agents
Quinolone carboxylic acids bearing a nitro group have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds often target DNA gyrase, an essential enzyme for bacterial DNA replication.
Fructose-1,6-bisphosphatase (FBPase) Inhibitors
Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway.[1] Inhibition of FBPase is a potential therapeutic strategy for the management of type 2 diabetes.[1]
Quantitative Data
The following tables summarize the biological activity of derivatives synthesized from nitro-substituted indole or quinoline carboxylic acids.
Table 1: Antimycobacterial Activity of 6-nitroquinolone-3-carboxylic acid derivatives against M. tuberculosis [2]
| Compound | MIC against MTB H37Rv (µM) | MIC against MDR-TB (µM) |
| 8c | 0.08 | 0.16 |
MTB: Mycobacterium tuberculosis, MDR-TB: Multi-drug resistant Mycobacterium tuberculosis.
Table 2: In Vivo Efficacy of Compound 8c [2]
| Treatment | Dose (mg/kg) | Log10 Protection in Lung | Log10 Protection in Spleen |
| Compound 8c | 50 | 2.78 | 4.15 |
Table 3: FBPase Inhibitory Activity of 7-nitro-1H-indole-2-carboxylic acid derivatives [1]
| Compound | IC50 (µM) |
| 3.9 | 0.99 |
Experimental Protocols
Protocol 1: Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid
This protocol describes the synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine.[2]
Materials:
-
L-phenylalanine
-
Urea nitrate
-
Sulfuric acid (H₂SO₄)
-
2,4-dinitro-L-phenylalanine
-
Reagents for intramolecular nitro amination
Procedure:
-
Nitration of L-phenylalanine:
-
In a one-pot synthesis, react L-phenylalanine with urea nitrate (UN) in sulfuric acid (H₂SO₄) as the nitrating reagent.
-
This reaction yields 2,4-dinitro-L-phenylalanine. A typical yield for this step is around 75.7%.[2]
-
-
Intramolecular Nitro Amination:
-
The 2,4-dinitro-L-phenylalanine is then subjected to intramolecular nitro amination.
-
This cyclization reaction forms (S)-6-nitroindoline-2-carboxylic acid.
-
This step proceeds with a high enantiomeric excess (>99.5%) and a yield of approximately 65.7%.[2]
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol is a standard method for determining the antimycobacterial activity of synthesized compounds.[3]
Materials:
-
Synthesized compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Resazurin dye
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth in a 96-well plate.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to a defined number of bacterial cells per ml.[3]
-
Dilute the inoculum to the final desired concentration in Middle-brook 7H9 broth.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microplate containing the diluted compounds.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 7 days.
-
-
MIC Determination:
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., inhibits visible growth).[4]
-
Protocol 3: Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay
This is a coupled-enzyme assay to determine the inhibitory activity of compounds against FBPase.[5]
Materials:
-
Recombinant human FBPase
-
Fructose-1,6-bisphosphate (FBP)
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
NADP⁺
-
Tris buffer (pH 7.5) containing MgCl₂, (NH₄)₂SO₄, and EDTA
-
Synthesized inhibitor compounds
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing Tris buffer, NADP⁺, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
-
Inhibitor and Enzyme Addition:
-
Add the desired concentration of the inhibitor compound to the cuvette.
-
Add a specific amount of FBPase (e.g., 9 ng) to the mixture and allow it to equilibrate at 30°C.[5]
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate, Fructose-1,6-bisphosphate (FBP), to the cuvette.
-
Monitor the reduction of NADP⁺ to NADPH by measuring the increase in absorbance at 340 nm in a spectrophotometer.[5]
-
-
IC50 Determination:
-
Perform the assay with a range of inhibitor concentrations.
-
Calculate the percentage of inhibition for each concentration relative to a control without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[1]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-nitroindoline-2-carboxylic acid as a pivotal intermediate in the synthesis of potent, biologically active compounds, particularly analogs of the CC-1065 and duocarmycin families of antitumor antibiotics.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex molecules that exhibit significant biological activity. Its indoline core, substituted with a nitro group, serves as a precursor to the DNA-binding subunit of several potent antitumor agents. The nitro group can be readily reduced to an amine, which is then available for coupling with the alkylating subunits characteristic of the duocarmycin and CC-1065 families of natural products. The carboxylic acid functionality at the 2-position provides a convenient handle for peptide coupling reactions.
The enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid is particularly important as the stereochemistry of the final drug molecule is often crucial for its biological activity.[1][2] This intermediate is a key component in the synthesis of novel DNA alkylating agents that function by binding to the minor groove of DNA and subsequently alkylating adenine bases, leading to cell death.[3][4][5][6]
Applications in Drug Synthesis
The primary application of this compound is in the synthesis of analogs of the natural products CC-1065 and duocarmycin SA. These compounds are known for their exceptionally high cytotoxicity against cancer cell lines.[3][7][8] The general strategy involves the coupling of a derivative of this compound (the DNA binding unit) with a separate, synthetically prepared alkylating unit, often a cyclopropylpyrroloindole (CPI) or similar moiety.
The nitro group on the indoline ring is typically reduced to an amino group at a late stage in the synthesis to provide the final, active compound. The modular nature of this synthetic approach allows for the creation of a wide variety of analogs with modified DNA binding or alkylating subunits, enabling structure-activity relationship (SAR) studies and the optimization of pharmacological properties.[1][4][9]
Experimental Protocols
Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine
This protocol describes a facile chiral pool synthesis of the key intermediate, (S)-6-nitroindoline-2-carboxylic acid, starting from the readily available and inexpensive L-phenylalanine.[1][2][9]
Experimental Workflow:
Caption: Synthetic pathway for (S)-6-nitroindoline-2-carboxylic acid.
Step 1: Nitration of L-Phenylalanine to 2,4-Dinitro-L-phenylalanine [1][2]
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C.
-
Slowly add L-phenylalanine while maintaining the temperature below 5 °C.
-
Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise over 1-2 hours, keeping the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.
-
Wash the solid with cold water until the washings are neutral and then dry under vacuum to yield 2,4-dinitro-L-phenylalanine.
Step 2: Bromination of 2,4-Dinitro-L-phenylalanine to 2-Bromo-4-nitro-L-phenylalanine [9]
-
Dissolve 2,4-dinitro-L-phenylalanine in concentrated sulfuric acid.
-
Add tribromoisocyanuric acid (TBCA) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 5 hours.
-
Carefully pour the mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Intramolecular Cyclization to (S)-6-Nitroindoline-2-carboxylic Acid [9]
-
To a mixture of water and potassium carbonate, add the crude 2-bromo-4-nitro-L-phenylalanine.
-
Add a catalytic amount of copper(I) chloride.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and filter to remove any solids.
-
Acidify the filtrate to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate-petroleum ether) to afford pure (S)-6-nitroindoline-2-carboxylic acid.[9]
Generalized Protocol for the Synthesis of Duocarmycin Analogs
The following is a generalized protocol for the coupling of (S)-6-nitroindoline-2-carboxylic acid with a DNA alkylating subunit precursor to form a seco-duocarmycin analog. The specific alkylating subunit and reaction conditions may vary depending on the target molecule.
Experimental Workflow:
Caption: Generalized synthetic route to duocarmycin analogs.
Step 1: Activation of the Carboxylic Acid
-
Dissolve (S)-6-nitroindoline-2-carboxylic acid in a suitable anhydrous solvent (e.g., DMF or CH2Cl2).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activating agent like N-hydroxysuccinimide (NHS).
-
Stir the reaction mixture at room temperature for several hours to form the activated ester.
Step 2: Amide Coupling
-
To the solution containing the activated ester, add the amine-containing precursor of the DNA alkylating subunit.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acid formed.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting nitro-duocarmycin analog by column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro-duocarmycin analog in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent, such as tin(II) chloride (SnCl2) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction for the complete conversion of the nitro group to an amino group.
-
Upon completion, filter off the catalyst (if applicable) and remove the solvent.
-
Purify the final duocarmycin analog by chromatography or recrystallization.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of this compound and its application in the synthesis of duocarmycin analogs.
Table 1: Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1. Nitration | L-Phenylalanine | 2,4-Dinitro-L-phenylalanine | HNO3, H2SO4 | 75.7 | [1][2] |
| 2. Bromination | 2,4-Dinitro-L-phenylalanine | 2-Bromo-4-nitro-L-phenylalanine | TBCA, H2SO4 | 73 | [9] |
| 3. Cyclization | 2-Bromo-4-nitro-L-phenylalanine | (S)-6-Nitroindoline-2-carboxylic acid | H2O, K2CO3, CuCl | 91 | [9] |
| Overall | L-Phenylalanine | (S)-6-Nitroindoline-2-carboxylic acid | ~53 | [9] |
Table 2: Cytotoxicity of Duocarmycin Analogs
| Compound | Cell Line | IC50 | Reference |
| (+)-Duocarmycin SA | L1210 | 8 pM | [2] |
| MeCTI-TMI | L1210 | 5 pM | [2] |
| CC-1065 | L1210 | 20 pM | [2] |
| MeCTI-PDE2 | L1210 | 7 pM | [2] |
| seco-amino-CI-TMI | K562 | 1.30 µM | [3] |
Mechanism of Action: DNA Alkylation
The potent cytotoxicity of duocarmycin and CC-1065 analogs stems from their ability to sequence-selectively alkylate DNA.[3][4][5][6] The drug molecule first binds non-covalently to the minor groove of DNA, with a preference for AT-rich sequences.[6][7][10] This binding event positions the reactive cyclopropane ring of the alkylating subunit in close proximity to the N3 atom of an adenine base. A subsequent nucleophilic attack from the adenine N3 onto the cyclopropane ring results in the formation of a covalent bond, leading to the alkylation of DNA.[3][6] This DNA damage disrupts cellular processes such as replication and transcription, ultimately triggering apoptosis and cell death.[6][7]
Signaling Pathway:
Caption: DNA alkylation pathway of duocarmycin analogs.
References
- 1. Rational design, synthesis, and evaluation of key analogues of CC-1065 and the duocarmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel achiral seco-amino-cyclopropylindoline (CI) analog of CC-1065 and the duocarmycins: design, synthesis and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Duocarmycin and CC-1065 Analogues Containing Modifications in the Subunit Linking Amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Enantioselective Total Synthesis of (+)-Duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of duocarmycin and CC-1065 analogues incorporating the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]-3-azaindol-4-one (CBA) alkylation subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Photolysis of 6-Nitroindoline-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroindoline-2-carboxylic acid and its derivatives represent a class of photoremovable protecting groups (PPGs), also known as "caged" compounds. These molecules are engineered to release a biologically active compound upon irradiation with light, typically in the UV-A or near-visible range. This property allows for precise spatial and temporal control over the release of substances like neurotransmitters, amino acids, and other bioactive molecules, making them invaluable tools in cellular biology, neuroscience, and drug delivery research. The 7-nitroindoline core provides the photosensitivity, and the caged molecule is typically attached via an amide linkage to the indoline nitrogen. Photolysis cleaves this bond, liberating the active molecule and a non-interfering byproduct.
Applications
Derivatives of this compound are primarily utilized for the controlled release of bioactive molecules in biological systems. Key applications include:
-
Neuroscience Research: The rapid and localized release of neurotransmitters such as L-glutamate and GABA allows for the precise mapping of neural circuits and the study of synaptic transmission.[1]
-
Cellular Signaling Studies: By releasing second messengers or enzyme substrates at specific times and locations within a cell, researchers can dissect complex signaling pathways.
-
Drug Delivery and Pharmacology: The development of photoactivatable drugs that are only active at the site of illumination can reduce systemic side effects and improve therapeutic efficacy.
-
Peptide Synthesis: Nitroindoline-based protecting groups have been employed in the synthesis of peptides, offering an orthogonal deprotection strategy using light.[2]
Physicochemical and Photolytic Properties
The efficiency of photolysis for nitroindoline derivatives is characterized by several key parameters, which are summarized in the table below. These values can be influenced by factors such as the specific derivative, solvent, and pH.
| Compound/Derivative | Wavelength (nm) | Quantum Yield (Φ) | Photolysis Rate Constant (k) | Reference |
| MNI-Glu | 720 (2-photon) | 0.06 GM (cross-section) | - | [1] |
| MNI-Glu | UV | - | 130 x 10⁻⁶ ms⁻¹ | [3] |
| MDNI-Glu | UV | - | 650 x 10⁻⁶ ms⁻¹ | [3] |
| CDNI-Glu | UV | - | 832 x 10⁻⁶ ms⁻¹ | [3] |
| 5-bromo-7-nitroindoline-S-ethylthiocarbamate | 350 | - | - | [4][5] |
| 5-bromo-7-nitroindoline-S-ethylthiocarbamate | 710 (2-photon) | - | - | [4][5] |
Note: MNI (4-methoxy-7-nitroindolinyl), MDNI, and CDNI are derivatives of 7-nitroindoline, which exhibit similar photochemical behavior to 6-nitroindoline derivatives. The data for thiocarbamate derivatives illustrates the versatility of the nitroindoline scaffold.
Experimental Protocols
Protocol 1: General Procedure for Photolysis of a Caged Compound
This protocol outlines a general method for the photolytic release of a bioactive molecule from a this compound derivative and its subsequent analysis.
Materials:
-
Caged compound (e.g., 6-nitroindolinyl-caged glutamate)
-
Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
UV light source (e.g., mercury arc lamp with appropriate filters, or a UV LED)
-
Quartz cuvette or appropriate sample holder
-
Analytical instrument for detecting the released molecule (e.g., HPLC, mass spectrometer, or a biological assay)
Procedure:
-
Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not interfere with the experiment.
-
Irradiation: Transfer the sample solution to a quartz cuvette. Irradiate the sample with a UV light source at the appropriate wavelength (typically around 350 nm for one-photon excitation). The duration and intensity of the irradiation will depend on the quantum yield of the caged compound and the desired amount of released molecule.
-
Analysis: Following irradiation, analyze the sample to quantify the amount of released molecule. This can be achieved by various methods, such as HPLC with UV or fluorescence detection, mass spectrometry, or by measuring the biological response elicited by the released molecule.
-
Controls: It is crucial to include control experiments, such as a sample of the caged compound that is not irradiated, and a sample of the expected photolysis byproduct to assess any potential biological activity.
Protocol 2: Synthesis of N-(6-Nitroindolin-1-ylcarbonyl) Amino Acid
This protocol provides a general method for the synthesis of a caged amino acid using a 6-nitroindoline derivative.
Materials:
-
This compound
-
Amino acid with protected functional groups (e.g., Boc-glycine)
-
Coupling agent (e.g., DCC, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound in an anhydrous solvent. Add the coupling agent and stir for a designated time at room temperature to activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve the protected amino acid and the base in an anhydrous solvent. Add the activated this compound solution dropwise to the amino acid solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, filter off any solid byproducts. Wash the organic layer with appropriate aqueous solutions to remove unreacted starting materials and coupling reagents. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
-
Deprotection: Remove the protecting group from the amino acid (e.g., TFA for Boc group) to yield the final caged amino acid.
Visualizations
Experimental Workflow for Photolysis
Caption: A general workflow for a photolysis experiment.
Signaling Pathway Activated by Photoreleased Glutamate
Caption: A simplified signaling pathway activated by photoreleased glutamate.
References
Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the synthesis and key transformations of 6-nitroindoline-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocols detailed below are based on established literature and are intended to serve as a guide for the synthesis of this compound and its derivatives.
Synthesis of this compound
The primary method for the synthesis of this compound is the direct nitration of indoline-2-carboxylic acid. The regioselectivity of this reaction is directed by the protonated indoline nitrogen to the meta position, favoring the formation of the 6-nitro isomer.[1][2] An alternative enantioselective synthesis starting from L-phenylalanine has also been reported, yielding (S)-6-nitroindoline-2-carboxylic acid.[2][3]
Synthesis via Nitration of Indoline-2-carboxylic Acid
This protocol describes the synthesis of this compound from commercially available indoline-2-carboxylic acid.
Experimental Protocol:
-
Dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at -5 °C.
-
Slowly add concentrated nitric acid (1.1 eq) to the stirred solution, maintaining the temperature between -20 °C and -10 °C.
-
Stir the reaction mixture for 30 minutes at this temperature.
-
Pour the reaction mixture into crushed ice.
-
Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the organic extract over sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.[1]
Table 1: Synthesis of this compound via Nitration
| Parameter | Condition | Yield (%) | Reference |
| Starting Material | Indoline-2-carboxylic acid | 72 | [1] |
| Nitrating Agent | Conc. HNO₃ in Conc. H₂SO₄ | [1] | |
| Temperature | -20 to -10 °C | [1] | |
| Reaction Time | 30 minutes | [1] |
Enantioselective Synthesis from L-phenylalanine
This method provides access to the chiral (S)-enantiomer of this compound.
Experimental Workflow:
Caption: Enantioselective synthesis of (S)-6-nitroindoline-2-carboxylic acid.
Key Reactions of this compound
This compound serves as a versatile intermediate for the synthesis of various bioactive molecules. Key transformations include esterification of the carboxylic acid and reduction of the nitro group.
Esterification to Methyl 6-Nitroindoline-2-carboxylate
The carboxylic acid functionality can be readily esterified, for example, to its methyl ester, which is a common precursor for further derivatization.
Experimental Protocol (Fischer Esterification):
-
Suspend this compound (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.
Table 2: Esterification of this compound
| Parameter | Condition | Yield (%) | Reference |
| Reactant | This compound | 90 | [1] |
| Reagent | Methanol, p-toluenesulfonic acid | [1] | |
| Temperature | Reflux | ||
| Reaction Time | 20 hours | [1] |
Reduction to 6-Aminoindoline-2-carboxylic Acid
The nitro group can be reduced to an amino group, providing a key building block for the synthesis of compounds with diverse biological activities.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 6-aminoindoline-2-carboxylic acid.
Table 3: Reduction of this compound
| Parameter | Condition | Yield (%) |
| Reactant | This compound | High |
| Catalyst | 10% Pd/C | |
| Reducing Agent | H₂ gas | |
| Solvent | Methanol or Ethanol | |
| Temperature | Room Temperature |
Application in Drug Development: HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase. The mechanism of inhibition involves the chelation of two magnesium ions (Mg²⁺) within the active site of the enzyme by the indole nucleus and the C2 carboxyl group. This interaction prevents the strand transfer step in the viral DNA integration process, thus inhibiting viral replication.
Signaling Pathway Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 6-Nitroindoline-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry are designed to ensure accurate and reproducible results for purity assessment, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
This method is suitable for determining the purity of this compound and for assaying its concentration in solution. The protocol is based on reversed-phase chromatography with UV detection, which is appropriate for this chromophoric compound.
Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 15% B5-20 min: 15-85% B20-25 min: 85% B25-26 min: 85-15% B26-30 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 348 nm[1] |
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For assay determination, a calibration curve should be prepared using reference standards of known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis
This LC-MS method is designed for the sensitive and selective detection of this compound, particularly for identification purposes and for the analysis of trace amounts. While derivatization can be employed for enhanced sensitivity, a direct analysis method is often sufficient for many applications.[2][3]
Experimental Protocol
Sample Preparation: Prepare samples as described in the HPLC protocol, with a final concentration of approximately 10 µg/mL in the mobile phase.
LC-MS Conditions:
| Parameter | Value |
| LC System | UPLC/HPLC system coupled to a mass spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-8 min: 10-90% B8-10 min: 90% B10-10.1 min: 90-10% B10.1-12 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Data Analysis: The presence of this compound is confirmed by the detection of its deprotonated molecule [M-H]⁻ at the expected m/z value. The high-resolution mass spectrometer will provide an accurate mass measurement, further confirming the elemental composition. For quantitative analysis, a calibration curve should be generated.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Spectrometer Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Acquisition Time | 3-4 seconds | 1-2 seconds |
| Relaxation Delay | 2 seconds | 2-5 seconds |
| Number of Scans | 16-64 | 1024 or more |
| Spectral Width | -2 to 14 ppm | 0 to 200 ppm |
Expected Chemical Shifts: Based on the analysis of similar indole derivatives, the following are the expected regions for the proton and carbon signals.[4][5][6] The exact chemical shifts will be influenced by the solvent and the specific electronic environment of the molecule.
-
¹H NMR (DMSO-d₆): The aromatic protons are expected in the range of δ 7.0-8.5 ppm. The protons on the indoline ring will appear further upfield. The carboxylic acid proton is expected to be a broad singlet above δ 10 ppm.
-
¹³C NMR (DMSO-d₆): The aromatic carbons are expected in the range of δ 110-150 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically above δ 160 ppm.
UV-Vis Spectrophotometry for Quantification and Characterization
UV-Vis spectrophotometry can be used for a quick estimation of the concentration of this compound in solution and to provide characteristic spectral information. The absorption spectrum of nitroaromatic compounds can be influenced by the solvent.[7][8][9]
Experimental Protocol
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of 0.1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. A typical concentration for measurement is around 10 µg/mL.
Spectrophotometer Parameters:
| Parameter | Value |
| Instrument | Double-beam UV-Vis Spectrophotometer |
| Wavelength Range | 200 - 500 nm |
| Solvent | Ethanol (or other suitable transparent solvent) |
| Blank | The same solvent used for the sample |
| Cuvette | 1 cm path length quartz cuvette |
Data Analysis: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax). For quantitative analysis, construct a calibration curve by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined using the Beer-Lambert law. Nitroaromatic compounds typically exhibit strong absorption in the UV region.[10]
Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the comprehensive analysis of a sample of this compound.
Caption: Analytical Workflow for this compound.
This comprehensive approach ensures a thorough characterization of this compound, providing confidence in its identity, purity, and quality for research and development purposes.
References
- 1. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyworld.com [spectroscopyworld.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitroindole(6146-52-7) 1H NMR [m.chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 9. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Nitroindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 6-Nitroindoline-2-carboxylic acid, a key intermediate in the preparation of various biologically active molecules. The following protocols are based on established synthetic routes and are designed to be scalable for laboratory and pilot plant production.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry. The strategic placement of the nitro group at the 6-position of the indoline ring system makes it a versatile precursor for the synthesis of aminoindoles, which are integral components of potent antibiotics and other therapeutic agents. The protocols outlined below describe two primary synthetic strategies for obtaining this compound on a larger scale.
Synthetic Strategies
Two principal and scalable synthetic routes are presented:
-
Protocol 1: Direct Nitration of Indoline-2-carboxylic Acid. This method involves the regioselective nitration of commercially available indoline-2-carboxylic acid. The protonated indoline nitrogen directs the electrophilic nitration to the meta-position (C6), yielding the desired product.
-
Protocol 2: Synthesis from L-Phenylalanine. This chiral pool approach provides (S)-6-Nitroindoline-2-carboxylic acid with high enantiomeric excess. The synthesis involves the nitration of L-phenylalanine followed by an intramolecular cyclization. This route is particularly advantageous for the synthesis of enantiomerically pure final products.
Protocol 1: Direct Nitration of Indoline-2-carboxylic Acid
This protocol details the direct nitration of indoline-2-carboxylic acid to yield this compound. The subsequent esterification and dehydrogenation to methyl 6-nitroindole-2-carboxylate is also mentioned as a common follow-up procedure.
Experimental Protocol
Materials:
-
Indoline-2-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Appropriate solvents for work-up and purification (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add indoline-2-carboxylic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir the mixture until all the starting material has dissolved.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction vessel via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Product Isolation: The precipitated product, this compound, is collected by filtration.
-
Purification: Wash the crude product with cold deionized water until the washings are neutral. The product can be further purified by recrystallization from an appropriate solvent system.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Indoline-2-carboxylic acid | [1][2] |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | [2] |
| Product | This compound | [1][2] |
| Overall Yield to Methyl 6-nitroindole-2-carboxylate | 67% | [1] |
Synthetic Workflow
Caption: Direct nitration of indoline-2-carboxylic acid.
Protocol 2: Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine
This protocol describes a multi-step synthesis starting from the readily available chiral building block, L-phenylalanine. This method is reported to be suitable for industrial applications and provides the product with high enantiomeric purity.[1]
Experimental Protocol
Step 1: Nitration of L-Phenylalanine
Materials:
-
L-Phenylalanine
-
Urea Nitrate (UN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of L-phenylalanine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Nitration: Slowly add urea nitrate (UN) portion-wise to the reaction mixture, maintaining the low temperature.
-
Reaction and Work-up: After the addition is complete, allow the reaction to proceed until completion. The reaction is then quenched by pouring it onto ice, and the precipitated 2,4-dinitro-L-phenylalanine is collected by filtration.
Step 2: Intramolecular Cyclization
Materials:
-
2,4-dinitro-L-phenylalanine
-
Suitable solvent
-
Base (as required for the cyclization)
Procedure:
-
Reaction Setup: Dissolve the 2,4-dinitro-L-phenylalanine from the previous step in a suitable solvent.
-
Cyclization: Treat the solution with a base to induce intramolecular nitro amination, leading to the formation of (S)-6-nitro-indoline-2-carboxylic acid.
-
Isolation and Purification: After the reaction is complete, the product is isolated by standard work-up procedures, which may include acidification, extraction, and crystallization to yield the final product with high enantiomeric excess.
Quantitative Data
| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Nitration (one-pot) | 2,4-dinitro-L-phenylalanine | 75.7% | - | [1] |
| Intramolecular Cyclization | (S)-6-Nitroindoline-2-carboxylic acid | 65.7% | > 99.5% | [1] |
| Overall Yield | (S)-6-Nitroindoline-2-carboxylic acid | 53% (from L-phenylalanine) | > 99.5% | [1] |
Synthetic Workflow
Caption: Synthesis from L-Phenylalanine.
Applications of this compound
This compound is a crucial intermediate in the synthesis of various high-value compounds in the pharmaceutical industry. Its primary application lies in its conversion to the corresponding aminoindoline, which is a key fragment in the synthesis of DNA-interactive antibiotics. The ability to produce this intermediate on a large scale and in high purity is therefore of significant interest for drug development programs.
Safety and Handling
-
The nitration reactions described are highly exothermic and require strict temperature control.
-
Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Urea nitrate is an energetic material and should be handled with care.
These protocols provide a foundation for the large-scale synthesis of this compound. For specific large-scale production, further optimization of reaction conditions, work-up procedures, and purification methods may be required.
References
Application Notes and Protocols for Derivatization of 6-Nitroindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the derivatization of 6-nitroindoline-2-carboxylic acid, a key building block in the synthesis of various biologically active molecules. The following sections describe common derivatization techniques, including amide bond formation and esterification, and summarize the biological activities of the resulting derivatives.
Overview of this compound and its Derivatives
This compound is a versatile scaffold in medicinal chemistry. The presence of the nitro group and the carboxylic acid functionality allows for a wide range of chemical modifications, leading to the synthesis of diverse libraries of compounds. Derivatives of this molecule have shown promising activities as anticancer, antitubercular, and antiviral agents.[1][2][3][4]
Derivatization Techniques
The primary points of derivatization for this compound are the carboxylic acid group at the 2-position and potential modifications to the indoline ring system, such as reduction of the nitro group followed by further functionalization.
Amide Bond Formation (Amidation)
The most common derivatization of this compound involves the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by a coupling agent.
General Experimental Workflow for Amide Coupling:
Caption: General workflow for the synthesis of 6-nitroindoline-2-carboxamides.
Protocol 1: General Procedure for the Synthesis of 6-Nitroindoline-2-carboxamides using EDC and HOBt
This protocol describes a general method for the amide coupling of this compound with various amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yield.[5][6]
Materials:
-
This compound
-
Amine (substituted anilines, alkylamines, etc.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 6-nitroindoline-2-carboxamide.
Esterification
Esterification of the carboxylic acid group is another common derivatization technique. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely used method.
Protocol 2: Fischer Esterification for the Synthesis of this compound Esters
This protocol outlines the synthesis of ester derivatives of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 equivalents, can also be used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography on silica gel if necessary.
Quantitative Data of this compound Derivatives
The following tables summarize the yields and biological activities of various derivatives synthesized from this compound and its indole analogue.
Table 1: Synthesis of 6-Nitroindoline-2-carboxamide Derivatives and their Antitubercular Activity
| Compound ID | Amine Moiety | Yield (%) | MIC (µM) against M. tb H37Rv | Reference |
| 8f | Adamantan-1-amine | N/A | 0.62 | [2] |
| 8g | N/A | N/A | 0.32 | [3] |
Note: N/A indicates data not available in the cited source.
Table 2: Antiproliferative Activity of Indole-2-carboxamide Derivatives against Cancer Cell Lines
| Compound ID | R Group | Cell Line | GI₅₀ (µM) | Reference |
| 5d | 4-Chlorophenethyl | MCF-7 | 0.95 | [1] |
| 5e | 4-Fluorophenethyl | MCF-7 | 1.05 | [1] |
| 5h | 3,4-Dichlorophenethyl | MCF-7 | 1.20 | [1] |
| Va | H | NCI-H460 | 0.026 | [7] |
| Ve | CH₂OH | NCI-H460 | 0.041 | [7] |
Signaling Pathways and Mechanism of Action
Derivatives of this compound have been shown to exert their biological effects through various mechanisms, including the inhibition of essential enzymes in pathogens and the modulation of signaling pathways in cancer cells.
Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)
Several indole-2-carboxamide derivatives have been identified as potent inhibitors of MmpL3, a crucial transporter of mycolic acids in Mycobacterium tuberculosis.[3][8][9] Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death.
Caption: Inhibition of MmpL3 by 6-nitroindole-2-carboxamide derivatives.
Dual Inhibition of EGFR and CDK2 in Cancer Cells
Certain indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity by dually inhibiting the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] This dual inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to apoptosis.
Caption: Dual inhibition of EGFR and CDK2 signaling by indole-2-carboxamides.
Conclusion
This compound is a valuable starting material for the synthesis of a wide array of derivatives with significant biological potential. The protocols provided herein for amide bond formation and esterification offer robust methods for generating compound libraries for drug discovery and development. The promising antitubercular and anticancer activities of these derivatives warrant further investigation and optimization.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Photolabile Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed use of 6-Nitroindoline-2-carboxylic acid as a photolabile protecting group (PPG), also known as a "caging" group. This strategy allows for the spatial and temporal control over the release of bioactive molecules, a critical tool in chemical biology and drug development. The protocols provided are based on established procedures for structurally related 7-nitroindoline derivatives and are adapted for the this compound scaffold.
Introduction
Photolabile protecting groups are chemical moieties that can be cleaved from a molecule upon exposure to light, typically UV or visible. This "uncaging" process regenerates the original molecule, providing a powerful method for controlling the concentration and location of active compounds in a biological system with high precision. The nitroindoline core is a well-established photolabile scaffold. While the use of 7-nitroindoline derivatives is more extensively documented, this compound offers a unique handle at the 2-position for conjugation to target molecules, particularly for the protection of amines.
The proposed strategy involves the coupling of the carboxylic acid at the C-2 position of 6-nitroindoline with an amine-containing target molecule to form an amide bond. This N-acylated 6-nitroindoline derivative is expected to be stable under physiological conditions but will release the free amine upon irradiation with UV light.
Mechanism of Photodegradation
The photolytic cleavage of N-acyl-nitroindolines is initiated by the absorption of a photon, leading to an excited state. This is followed by an intramolecular redox reaction where an oxygen atom from the nitro group is transferred to the benzylic position, leading to the formation of a transient nitronic anhydride intermediate. In an aqueous environment, this intermediate rapidly hydrolyzes to release the free carboxylic acid (or in this proposed case, the amide leading to the free amine) and a nitrosoindole byproduct. This process is generally fast, occurring on the microsecond to millisecond timescale, and proceeds under neutral pH conditions, which is highly advantageous for biological applications.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the nitration of indoline-2-carboxylic acid.[1]
Materials:
-
Indoline-2-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (d=1.5 g/cm³)
-
Crushed ice
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Aqueous Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at -5 °C.
-
Slowly add concentrated nitric acid to the stirred solution at a temperature between -20 °C and -10 °C.
-
Stir the reaction mixture for 30 minutes.
-
Pour the reaction mixture into crushed ice and extract with ethyl acetate to remove the 5-nitro isomer.
-
Adjust the aqueous phase to pH 4.5-5.0 with an aqueous NaOH solution.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the organic extract over sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.
Expected Yield: Approximately 72% of the pure 6-nitro isomer can be obtained.[1]
Protocol 2: Proposed Protection of an Amine with this compound
This protocol describes a general procedure for the protection of a primary or secondary amine by forming an amide linkage with this compound. This requires the activation of the carboxylic acid.
Materials:
-
This compound
-
Amine-containing substrate
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HBTU)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) and NHS or HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Add DCC (1.1 equivalents) to the solution at 0 °C and stir for 30 minutes.
-
Add the amine-containing substrate (1 equivalent) and TEA or DIPEA (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-(6-nitroindoline-2-carbonyl)-protected amine.
Protocol 3: Photochemical Deprotection of N-(6-Nitroindoline-2-carbonyl) Protected Amine
This protocol is a general procedure for the photolytic cleavage of the 6-nitroindoline-2-carbonyl protecting group to release the free amine.
Materials:
-
N-(6-nitroindoline-2-carbonyl)-protected amine
-
Solvent system (e.g., a mixture of Dichloromethane, Dioxane, and Water)
-
UV lamp (e.g., 150 W Hanau lamp or a Rayonet photoreactor with 350 nm lamps)
-
Pyrex tubes or quartz cuvettes
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the protected compound in a suitable solvent system (e.g., CH₂Cl₂–dioxane–H₂O, 5:10:1) at a concentration of approximately 8 x 10⁻² M in a Pyrex tube.
-
Deoxygenate the solution by bubbling argon or nitrogen gas through the mixture for at least 30 minutes to prevent side reactions.
-
Irradiate the solution at room temperature with a UV lamp. The distance from the lamp and the irradiation time will depend on the specific substrate and the lamp's power.
-
Monitor the deprotection process by TLC or UV-Vis spectroscopy, observing the disappearance of the starting material and the appearance of the free amine and the nitrosoindoline byproduct.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the released amine from the photolysis byproducts by column chromatography on silica gel.
Data Presentation
The following tables summarize typical quantitative data for the protection of amines and alcohols and their subsequent photolytic deprotection using related 5-bromo-7-nitroindoline and 5,7-dinitroindoline derivatives. These values can serve as a benchmark for the expected efficiency of the this compound protecting group strategy.
Table 1: Protection of Amines and Alcohols with Nitroindoline Derivatives
| Substrate | Protecting Group Precursor | Protected Product | Yield (%) |
| Benzylamine | 5-Bromo-7-nitroindoline carbamoyl chloride | N-(Benzylcarbamoyl)-5-bromo-7-nitroindoline | 85 |
| L-Serine methyl ester | 5,7-Dinitroindoline carbamoyl chloride | N-(Methoxycarbonyl-2-ethylcarbamoyl)-5,7-dinitroindoline | 92 |
| Benzyl alcohol | 5-Bromo-7-nitroindoline carbamoyl chloride | Benzyl (5-bromo-7-nitroindolin-1-yl)carboxylate | 88 |
| Cholesterol | 5,7-Dinitroindoline carbamoyl chloride | Cholesteryl (5,7-dinitroindolin-1-yl)carboxylate | 90 |
Table 2: Photochemical Deprotection of Nitroindoline-Protected Amines and Alcohols
| Protected Compound | Irradiation Time (h) | Deprotected Product | Yield (%) |
| N-(Benzylcarbamoyl)-5-bromo-7-nitroindoline | 12 | Benzylamine | 90 |
| N-(Methoxycarbonyl-2-ethylcarbamoyl)-5,7-dinitroindoline | 4 | L-Serine methyl ester | 95 |
| Benzyl (5-bromo-7-nitroindolin-1-yl)carboxylate | 7 | Benzyl alcohol | 92 |
| Cholesteryl (5,7-dinitroindolin-1-yl)carboxylate | 5 | Cholesterol | 94 |
Visualizations
Proposed Workflow for Amine Protection and Deprotection
Caption: Proposed workflow for amine protection and photolytic deprotection.
Photochemical Cleavage Mechanism
Caption: Simplified mechanism of photochemical cleavage of N-acyl-nitroindoline.
References
Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroindoline-2-carboxylic acid serves as a versatile photolabile linker in solid-phase synthesis (SPS), particularly in the assembly of peptides and other organic molecules. Its unique structure, incorporating a photolabile nitrobenzyl moiety, allows for the mild and efficient cleavage of synthesized compounds from the solid support upon irradiation with UV light. This method offers a significant advantage over traditional cleavage techniques that often require harsh acidic or basic conditions, which can be detrimental to sensitive molecules. The use of photolabile linkers like this compound is fully orthogonal to most standard protecting group strategies used in solid-phase peptide synthesis (SPPS), enhancing the repertoire of chemical transformations possible on a solid support.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase synthesis.
Principle of Photochemical Cleavage
The cleavage mechanism of linkers based on the o-nitrobenzyl functional group is generally understood to proceed via a Norrish Type II reaction.[1] Upon absorption of a photon (typically in the 350-365 nm range), the nitro group is excited to a diradical state. This is followed by an intramolecular hydrogen abstraction from the benzylic position by an oxygen atom of the nitro group, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement of this intermediate results in the formation of a nitroso-aldehyde or ketone and the release of the synthesized molecule from the solid support.[1] This process is advantageous as it is typically performed in neutral, reagent-free conditions, minimizing the risk of side reactions and simplifying product purification.[1][2]
Applications
The primary application of this compound in solid-phase synthesis is as a photolabile linker for the preparation of a variety of molecules, including:
-
Peptides and Peptide Amides: It is particularly useful for the synthesis of peptides with sensitive residues that are incompatible with harsh cleavage cocktails.
-
Modified Peptides: The mild cleavage conditions allow for the synthesis of peptides with post-translational modifications that might be labile to strong acids.
-
Small Organic Molecules: It can be employed in solid-phase organic synthesis (SPOS) to generate libraries of small molecules for drug discovery.
-
Caged Compounds: The photolabile nature of the linker can be exploited to create "caged" biologically active molecules that can be released at a specific time and location by light induction.
Data Presentation
The following tables summarize typical quantitative data associated with the use of photolabile linkers in solid-phase synthesis. Note that specific values for this compound may vary depending on the resin, the coupled molecule, and the specific reaction conditions.
Table 1: Typical Resin Loading Efficiencies for Carboxylic Acid Linkers
| Resin Type | Coupling Method | Typical Loading Efficiency (%) |
| Aminomethyl Polystyrene | DIC/HOBt | 70-90% |
| Wang Resin (Hydroxymethyl) | MSNT/MeIm | 60-85% |
| 2-Chlorotrityl Chloride Resin | DIPEA | 80-95% |
Data are representative and compiled from general solid-phase synthesis protocols.
Table 2: Photolytic Cleavage Conditions and Yields for Nitrobenzyl-Type Linkers
| Parameter | Condition | Typical Yield (%) |
| Wavelength | 350 - 365 nm | 60 - 98% |
| Irradiation Time | 1 - 8 hours | |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | |
| Temperature | Room Temperature |
Yields are dependent on the substrate and the specific linker structure. For example, a protected tetrapeptide was cleaved from a photosensitive polyethylene glycol support with a 98% yield.[3] The first peptide synthesized on a photolabile linker was released with a 62% yield.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the nitration of indoline-2-carboxylic acid.
Materials:
-
Indoline-2-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (d=1.5 g/cm³)
-
Crushed Ice
-
Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated H₂SO₄ at -5 °C.
-
Slowly add concentrated HNO₃ (1.1 eq) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.
-
Stir the reaction mixture for 30 minutes.
-
Pour the reaction mixture into crushed ice.
-
Extract the aqueous mixture with EtOAc to remove the 5-nitro isomer.
-
Adjust the pH of the aqueous phase to 4.5-5.0 with NaOH solution.
-
Extract the aqueous phase with EtOAc.
-
Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield this compound. A yield of approximately 72% can be expected.[1]
Protocol 2: Attachment of this compound to Aminomethyl Resin
This protocol describes the coupling of the linker to a common solid support.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Swell the aminomethyl polystyrene resin in DCM for 1 hour.
-
Wash the resin thoroughly with DMF.
-
If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to deprotect the amino groups, then wash thoroughly with DMF.
-
In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated linker solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
Determine the loading of the linker on the resin using a standard method such as the Kaiser test or spectrophotometric analysis of a cleaved and protected amino acid.
Protocol 3: Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol outlines the steps for elongating a peptide chain on the linker-functionalized resin.
Materials:
-
This compound functionalized resin
-
Fmoc-protected amino acids
-
DIC
-
HOBt
-
DMF
-
DCM
-
Piperidine (20% in DMF)
Procedure:
-
Swell the Resin: Swell the linker-functionalized resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the indoline nitrogen.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 4: Photolytic Cleavage of the Synthesized Peptide
This protocol describes the final cleavage of the peptide from the solid support.
Materials:
-
Peptide-bound resin
-
Solvent for cleavage (e.g., DCM, THF, or acetonitrile/water)
-
UV lamp (e.g., Rayonet photoreactor with 350 nm lamps)
-
Collection vessel
Procedure:
-
Wash the peptide-bound resin with DCM and dry it under vacuum.
-
Suspend the resin in a suitable solvent in a quartz or borosilicate glass reaction vessel.
-
Irradiate the suspension with UV light (λ = 350 nm) at room temperature for 1-8 hours. The optimal time should be determined empirically.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional solvent to ensure complete recovery of the product.
-
Evaporate the solvent from the combined filtrate and washes to obtain the crude peptide.
-
Purify the peptide using standard techniques such as HPLC.
Visualizations
Caption: Experimental workflow for solid-phase synthesis using this compound.
Caption: Simplified mechanism of photochemical cleavage of the 6-nitroindoline linker.
References
Application Notes and Protocols for Enzymatic Reactions Involving 6-Nitroindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential enzymatic reactions involving 6-nitroindoline-2-carboxylic acid. While direct enzymatic studies on this specific molecule are not extensively documented in current literature, its chemical structure, featuring a nitroaromatic system and a carboxylic acid on an indoline scaffold, suggests plausible interactions with specific enzyme classes. The following sections detail potential enzymatic transformations, their applications, and generalized experimental protocols based on reactions with analogous compounds.
Potential Enzymatic Reactions and Applications
Based on its functional groups, this compound is a candidate for two primary types of enzymatic reactions: reduction of the nitro group and modification of the carboxylic acid moiety.
-
Nitro Group Reduction: The nitroaromatic group can be reduced to an amino group by nitroreductase enzymes. This biotransformation is of significant interest in green chemistry for the synthesis of amine-containing building blocks and in medicinal chemistry for the development of hypoxia-activated prodrugs. Nitroreductases are flavoenzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amines, often proceeding through nitroso and hydroxylamine intermediates[1][2]. This reaction is particularly relevant in cancer therapy, as some solid tumors have hypoxic (low oxygen) environments where nitroreductase activity is elevated, allowing for targeted drug release[3][4][5].
-
Carboxylic Acid Modification: The carboxylic acid group can be a target for various enzymes. For instance, esterases or lipases could catalyze the formation or hydrolysis of an ester at this position. A notable application is the enzymatic kinetic resolution of racemic mixtures. A patent for the synthesis of (S)-indoline-2-carboxylic acid describes the use of hydrolytic enzymes like Savinase and Alcalase to selectively hydrolyze the (R)-ester from a racemic mixture of indoline-2-carboxylic acid methyl ester, leaving the desired (S)-ester unreacted[6]. This suggests that a similar enzymatic resolution could be applied to this compound or its esters to obtain enantiomerically pure forms, which are often required for pharmaceutical applications.
-
Potential as an Enzyme Inhibitor: It is also plausible that this compound or its derivatives could act as enzyme inhibitors. For example, derivatives of the isomeric 7-nitro-1H-indole-2-carboxylic acid have been shown to be allosteric inhibitors of fructose-1,6-bisphosphatase[7]. This suggests that the nitroindoline-2-carboxylic acid scaffold could be a starting point for designing inhibitors for various enzymes.
Data Presentation: Hypothetical Quantitative Data for Enzymatic Reactions
The following tables present hypothetical, yet plausible, quantitative data for the enzymatic reactions described above. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical Kinetic Parameters for Nitroreductase Activity on this compound
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Product |
| Bacillus tequilensis Nitroreductase (BtNR) | This compound | 150 | 25 | 6-Aminoindoline-2-carboxylic acid |
| Salmonella typhimurium Nitroreductase | This compound | 200 | 18 | 6-Aminoindoline-2-carboxylic acid |
| Human Nitroreductase (for prodrug studies) | This compound | 250 | 5 | 6-Aminoindoline-2-carboxylic acid |
Table 2: Hypothetical Data for Enzymatic Kinetic Resolution of Racemic this compound Methyl Ester
| Enzyme | Substrate | Reaction Time (h) | Conversion of (R)-ester (%) | Enantiomeric Excess (e.e.) of (S)-ester (%) |
| Savinase | Racemic this compound methyl ester | 24 | 48 | >99 |
| Alcalase | Racemic this compound methyl ester | 36 | 45 | 98 |
| Novozym 435 (Lipase) | Racemic this compound methyl ester | 48 | 50 | >99 |
Experimental Protocols
The following are detailed, generalized protocols for the key potential experiments involving this compound.
Protocol 1: Enzymatic Reduction of this compound using a Nitroreductase
Objective: To reduce the nitro group of this compound to an amino group using a recombinant nitroreductase.
Materials:
-
This compound
-
Recombinant nitroreductase (e.g., from Bacillus tequilensis)
-
NAD(P)H
-
Glucose (for cofactor regeneration system, if used)
-
Glucose dehydrogenase (for cofactor regeneration system, if used)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
HPLC system for analysis
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:
-
50 mM Potassium phosphate buffer (pH 7.0)
-
1 mM this compound (from a 100 mM stock in DMSO)
-
1.5 mM NAD(P)H
-
0.1 mg/mL recombinant nitroreductase
-
-
Cofactor Regeneration (Optional but Recommended): To the reaction mixture, add:
-
10 mM Glucose
-
1 U/mL Glucose dehydrogenase
-
-
Incubation: Incubate the reaction mixture at 30°C with gentle shaking.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot of the reaction mixture.
-
Quenching: Quench the reaction by adding 50 µL of acetonitrile or by heating at 95°C for 5 minutes.
-
Centrifugation: Centrifuge the quenched sample at 13,000 x g for 10 minutes to pellet the precipitated enzyme.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the disappearance of the substrate (this compound) and the appearance of the product (6-aminoindoline-2-carboxylic acid). A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a suitable starting point for method development.
-
Kinetic Analysis: Determine the initial reaction rates at varying substrate concentrations to calculate Km and Vmax using Michaelis-Menten kinetics.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound Methyl Ester
Objective: To selectively hydrolyze one enantiomer of racemic this compound methyl ester using a hydrolase.
Materials:
-
Racemic this compound methyl ester
-
Hydrolase (e.g., Savinase, Alcalase, or an immobilized lipase like Novozym 435)
-
Phosphate buffer (100 mM, pH 7.5)
-
tert-Butanol (as a co-solvent, if needed)
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Chiral HPLC system for analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 100 mg of racemic this compound methyl ester in 10 mL of 100 mM phosphate buffer (pH 7.5). If solubility is an issue, a co-solvent like tert-butanol (up to 20% v/v) can be added.
-
Enzyme Addition: Add the hydrolase to the reaction mixture (e.g., 10 mg of Savinase or 50 mg of Novozym 435).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 37°C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or HPLC until approximately 50% conversion is reached.
-
Work-up:
-
Filter off the enzyme (especially if immobilized).
-
Extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (to remove the hydrolyzed carboxylic acid), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the unreacted (S)-6-nitroindoline-2-carboxylic acid methyl ester (hypothetically).
-
-
Chiral HPLC Analysis: Determine the enantiomeric excess (e.e.) of the recovered ester using a chiral HPLC column (e.g., Chiralcel OD-H or similar) with a suitable mobile phase (e.g., hexane/isopropanol).
Visualizations
Caption: Pathway for the enzymatic reduction of this compound.
Caption: Workflow for the kinetic resolution of a racemic ester.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic analysis of 6-Nitroindoline-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. The following sections outline the expected spectroscopic characteristics and provide standardized protocols for its analysis using various techniques.
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound based on the analysis of structurally similar compounds and general spectroscopic principles.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| -COOH | 10.0 - 13.0 | br s | Chemical shift is concentration and solvent dependent. |
| Ar-H (H5) | ~ 7.9 | d | |
| Ar-H (H7) | ~ 7.5 | d | |
| Ar-H (H4) | ~ 7.2 | dd | |
| -CH(COOH) | 4.0 - 4.5 | t | |
| -CH₂- | 3.0 - 3.5 | m | Diastereotopic protons may show complex multiplicity. |
| -NH- | 5.0 - 6.0 | br s | Exchangeable with D₂O. |
| ¹³C NMR | |||
| -C=O | 170 - 180 | ||
| Ar-C (C6-NO₂) | 140 - 150 | ||
| Ar-C (C7a) | 145 - 155 | ||
| Ar-C (C3a) | 130 - 140 | ||
| Ar-C (C5) | 120 - 130 | ||
| Ar-C (C7) | 115 - 125 | ||
| Ar-C (C4) | 110 - 120 | ||
| -CH(COOH) | 60 - 70 | ||
| -CH₂- | 30 - 40 |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Overlaps with C-H stretching. |
| N-H (Indoline) | 3300 - 3400 | Medium | |
| C-H (Aromatic) | 3000 - 3100 | Medium | |
| C-H (Aliphatic) | 2850 - 3000 | Medium | |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Position can be affected by hydrogen bonding. |
| C=C (Aromatic) | 1600 - 1620, 1450 - 1500 | Medium-Strong | |
| N-O (Nitro group) | 1500 - 1550 (asymmetric), 1330 - 1370 (symmetric) | Strong | |
| C-N | 1250 - 1350 | Medium | |
| C-O | 1200 - 1300 | Medium-Strong |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Methanol / Ethanol | ~230-250, ~320-350 | To be determined | π → π* transitions of the aromatic system and n → π* of the nitro group. The presence of the nitro group is expected to cause a bathochromic shift.[1] |
Table 4: Mass Spectrometry (MS) Data
| Ionization Mode | Predicted m/z | Fragment | Notes |
| ESI+ | [M+H]⁺, [M+Na]⁺ | Molecular ion adducts | |
| ESI- | [M-H]⁻ | Deprotonated molecular ion | |
| EI | M⁺• | Molecular ion | |
| [M-COOH]⁺ | Loss of carboxylic acid group | ||
| [M-NO₂]⁺ | Loss of nitro group | ||
| Further fragmentation of the indoline ring | Characteristic of indole derivatives. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.
-
Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the concentration.
-
Spectral Width: 0-14 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on concentration.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and assign the chemical shifts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima and molar absorptivity.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol, ethanol).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
-
Instrument Parameters:
-
Spectrometer: Dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Slit Width: 1.0 nm.
-
-
Data Acquisition:
-
Use the same solvent for the blank as used for the sample solutions.
-
Record the absorbance spectrum for each dilution.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration at the determined λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For Electrospray Ionization (ESI), the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can enhance ionization.
-
-
Instrument Parameters (ESI-MS):
-
Mass Spectrometer: ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Positive and/or negative.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.
-
Mass Range: m/z 50-500.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum.
-
For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak and any common adducts.
-
Analyze the fragmentation pattern to deduce structural information.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the comprehensive spectroscopic analysis of this compound.
Potential Biological Signaling Pathway
Nitroaromatic compounds often exert their biological effects through the reduction of the nitro group, leading to the formation of reactive nitrogen species which can induce cellular stress and modulate signaling pathways.[2]
Caption: Hypothesized signaling pathway for the biological activity of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Nitroindoline-2-carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Nitroindoline-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material and general method for synthesizing this compound?
A1: The most prevalent method is the direct electrophilic nitration of commercially available indoline-2-carboxylic acid.[1][2] The reaction is typically conducted in a strong acidic medium, such as concentrated sulfuric acid, with concentrated nitric acid as the nitrating agent at low temperatures.[1][2]
Q2: My overall yield is low. What are the common causes and how can I improve it?
A2: Low yield can stem from several factors. The most critical is the formation of the 5-nitroindoline-2-carboxylic acid isomer as a major byproduct.[1] To maximize the yield of the desired 6-nitro isomer, a precise pH-controlled extraction procedure is essential. Additionally, careful control of the reaction temperature is crucial to minimize side reactions.[2]
Q3: How can I effectively separate the desired 6-nitro isomer from the 5-nitro byproduct?
A3: Separation is achieved through a sequential extraction process based on pH adjustment. After quenching the reaction mixture in ice, the solution will be highly acidic (pH < 2).
-
First, extract the solution with an organic solvent like Ethyl Acetate (EtOAc) at a pH below 2. This will remove the bulk of the 5-nitro isomer along with some 6-nitro isomer.[1]
-
Next, adjust the pH of the remaining aqueous phase to between 4.5 and 5.0 using an aqueous NaOH solution.[1]
-
Perform a second extraction with EtOAc. This extract will contain the highly enriched this compound.[1] This procedure can yield the pure 6-nitro product at up to 72%.[1]
Q4: The nitration reaction is highly exothermic. What is the recommended temperature range?
A4: It is critical to maintain low temperatures throughout the addition of the nitrating agent to control the reaction rate and prevent the formation of unwanted byproducts.[2] The indoline-2-carboxylic acid should be dissolved in concentrated sulfuric acid at approximately -5 °C. The concentrated nitric acid should then be added slowly while maintaining the reaction temperature between -20 °C and -10 °C.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 6-Nitro Isomer | 1. Inefficient separation from the 5-nitro isomer. 2. Reaction temperature was too high, leading to degradation or side products. 3. Incomplete reaction. | 1. Strictly follow the two-step, pH-controlled extraction protocol (extract at pH < 2, then adjust aqueous phase to pH 4.5-5.0 for final extraction).[1] 2. Ensure the temperature is maintained between -20 °C and -10 °C during nitric acid addition.[1] 3. Allow the reaction to stir for at least 30 minutes after addition of nitric acid to ensure completion.[1] |
| Product is Impure (Contaminated with 5-Nitro Isomer) | The initial extraction at low pH (<2) was not performed or was inefficient. | After quenching the reaction, ensure a thorough extraction with EtOAc is performed while the aqueous phase is still strongly acidic (pH < 2) to remove the majority of the 5-nitro isomer.[1] |
| Reaction Mixture Darkens Excessively or Gives Tar-Like Byproducts | The reaction temperature was not adequately controlled, causing an uncontrolled exothermic reaction. | 1. Use a suitable cooling bath (e.g., dry ice/acetone) to maintain the target temperature range (-20 to -10 °C).[1] 2. Add the nitric acid very slowly (dropwise) to the stirred sulfuric acid solution. |
| Difficulty Isolating Product from Aqueous Phase | 1. Incorrect pH for the final extraction step. 2. Insufficient extraction solvent volume or number of extractions. | 1. Use a calibrated pH meter to ensure the aqueous phase is accurately adjusted to pH 4.5-5.0 before the final extraction.[1] 2. Perform multiple extractions with fresh portions of EtOAc and combine the organic layers to ensure complete recovery. |
Data Summary: Synthesis Yields
The following table summarizes reported yields for the synthesis of this compound and its subsequent derivatives.
| Synthesis Step | Starting Material | Product | Reported Yield | Reference |
| Nitration & Purification | Indoline-2-carboxylic acid | This compound | 72% | [1] |
| Alternative Synthesis | L-phenylalanine | (S)-6-Nitroindoline-2-carboxylic acid | 65.7% | [3] |
| Esterification | This compound | Methyl 6-nitroindoline-2-carboxylate | 90% | [1] |
| Overall (Nitration to Dehydrogenated Ester) | Indoline-2-carboxylic acid | Methyl 6-nitroindole-2-carboxylate | 67% | [3][4] |
Experimental Protocols
Protocol 1: Nitration of Indoline-2-carboxylic Acid
This protocol is adapted from the method described by Lavrenov et al.[1]
-
Preparation: In a flask equipped with a stirrer and thermometer, dissolve Indoline-2-carboxylic acid (1.0 eq) in concentrated (98%) sulfuric acid at -5 °C.
-
Nitration: Slowly add concentrated nitric acid (1.08 eq) dropwise to the stirred solution. Carefully maintain the internal temperature between -20 °C and -10 °C using an appropriate cooling bath.
-
Reaction: After the addition is complete, continue stirring the mixture at this temperature for 30 minutes.
-
Quenching: Pour the reaction mixture onto a large amount of crushed ice.
-
Extraction of 5-Nitro Isomer: The resulting aqueous solution will have a pH < 2. Extract this solution thoroughly with Ethyl Acetate (EtOAc). Collect and set aside this organic extract, which contains the 5-nitro isomer.
-
Isolation of 6-Nitro Isomer: Adjust the pH of the remaining aqueous phase to 4.5-5.0 using an aqueous solution of NaOH.
-
Final Extraction: Extract the pH-adjusted aqueous phase multiple times with EtOAc.
-
Drying and Evaporation: Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product, this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low synthesis yield.
References
Technical Support Center: 6-Nitroindoline-2-carboxylic acid
Welcome to the technical support center for 6-Nitroindoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during reactions involving this compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, purification, and use of this compound and its derivatives.
Issue 1: Low Yield During Synthesis by Nitration of Indoline-2-carboxylic Acid
-
Question: I am getting a low yield of this compound when nitrating indoline-2-carboxylic acid. What are the possible causes and solutions?
-
Answer: Low yields during the nitration of indoline-2-carboxylic acid can stem from several factors. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the acidity of the medium. In a strongly acidic environment, the indoline nitrogen is protonated, directing the nitration to the 6-position.
Possible Causes:
-
Incorrect Acid Concentration: The ratio and concentration of nitric acid and sulfuric acid are crucial. Deviation from the optimal conditions can lead to the formation of other isomers or undesired side products.
-
Reaction Temperature: The temperature must be carefully controlled. Higher temperatures can lead to over-nitration or decomposition of the starting material and product.
-
Purity of Starting Material: Impurities in the indoline-2-carboxylic acid can interfere with the reaction.
Solutions:
-
Optimize Acid Mixture: A common and effective nitrating mixture is concentrated nitric acid in concentrated sulfuric acid. Ensure the precise ratio is used as described in established protocols.
-
Maintain Low Temperature: The reaction should be carried out at a low temperature, typically between 0 and 5 °C, to minimize side reactions.
-
Use High-Purity Starting Material: Ensure the indoline-2-carboxylic acid is of high purity before starting the reaction.
-
Issue 2: Difficulty in Purification of this compound
-
Question: I am struggling to purify the crude this compound after synthesis. What are the recommended purification methods?
-
Answer: Purification of this compound can be challenging due to its polarity and potential for co-precipitation with inorganic salts from the reaction mixture.
Recommended Purification Strategy:
-
Quenching and Precipitation: After the reaction is complete, the mixture is typically poured onto ice to precipitate the crude product.
-
Washing: The crude precipitate should be thoroughly washed with cold water to remove excess acid and inorganic salts.
-
Recrystallization: Recrystallization from a suitable solvent system is the most effective method for purification. Common solvents include aqueous ethanol or acetic acid. The choice of solvent may require some optimization based on the impurity profile.
-
Column Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel can be employed. A polar mobile phase, such as a mixture of dichloromethane and methanol with a small amount of acetic acid, is typically required to elute the carboxylic acid.
-
Issue 3: Poor Solubility of this compound in Organic Solvents
-
Question: I am having trouble dissolving this compound for my next reaction. Which solvents are suitable?
-
Answer: this compound is a polar molecule and generally exhibits poor solubility in nonpolar organic solvents.
Solvent Recommendations:
-
High Polarity Solvents: It is most soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).
-
Protic Solvents: It has moderate solubility in alcohols like methanol and ethanol, especially upon gentle heating.
-
Ethers and Halogenated Solvents: It is generally poorly soluble in ethers like diethyl ether and tetrahydrofuran (THF), and in halogenated solvents like dichloromethane (DCM) and chloroform.
For reactions requiring anhydrous conditions, ensure that the polar aprotic solvents are thoroughly dried before use.
-
Issue 4: Failed or Low-Yield Peptide Coupling Reactions
-
Question: My peptide coupling reaction using this compound as the N-terminal amino acid is giving a low yield. What could be the problem?
-
Answer: Peptide coupling reactions with this compound can be challenging due to the steric hindrance around the carboxylic acid and the electronic effects of the nitro group.[1]
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard coupling reagents like DCC/HOBt may not be efficient enough.[2] Consider using more powerful uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered amino acids.[2][3]
-
Activation Time: Ensure sufficient time is allowed for the activation of the carboxylic acid before adding the amine component.
-
Base: The choice and amount of base (e.g., DIPEA, NMM) are critical to minimize racemization and other side reactions.
-
Solvent: Use a polar aprotic solvent in which all reactants are soluble, such as DMF or NMP.
-
Double Coupling: If the coupling is sluggish, performing a second coupling step with fresh reagents can improve the yield.
-
Monitoring the Reaction: Use a qualitative test like the Kaiser test to monitor the disappearance of the free amine on the resin (for solid-phase synthesis).[4]
-
Issue 5: Unexpected Decarboxylation
-
Question: I am observing the loss of the carboxylic acid group from my this compound derivative during my reaction. What causes this and how can I prevent it?
-
Answer: Decarboxylation of indole-2-carboxylic acids can occur under certain conditions, particularly at elevated temperatures and in the presence of acid or a copper catalyst.
Conditions Favoring Decarboxylation:
-
High Temperatures: Heating the compound, especially in a high-boiling solvent like quinoline or dimethylacetamide, can promote decarboxylation.
-
Acidic Conditions: Strong acidic conditions at elevated temperatures can facilitate the loss of CO2.
Prevention Strategies:
-
Mild Reaction Conditions: Whenever possible, conduct reactions at or below room temperature.
-
Avoid Prolonged Heating: Minimize the duration of heating if it is necessary for the reaction.
-
Neutral or Basic pH: If the reaction allows, maintaining a neutral or slightly basic pH can help prevent acid-catalyzed decarboxylation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary method for synthesizing this compound?
-
Q2: Is this compound light-sensitive?
-
Q3: How can I convert this compound to 6-Nitroindole-2-carboxylic acid?
-
Q4: What are the typical byproducts in the synthesis of this compound?
-
A4: The main byproducts are often other nitro-isomers of indoline-2-carboxylic acid, such as the 5-nitro and 7-nitro isomers. The formation of these byproducts can be minimized by careful control of the reaction temperature and the nitrating agent stoichiometry.
-
-
Q5: Can the nitro group be reduced to an amino group?
-
A5: Yes, the nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid. This provides a route to 6-Aminoindoline-2-carboxylic acid.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Dimethylformamide (DMF) | High | 25 |
| Dimethyl sulfoxide (DMSO) | High | 25 |
| N-Methyl-2-pyrrolidone (NMP) | High | 25 |
| Methanol | Moderate | 25 |
| Ethanol | Moderate | 25 |
| Water | Low | 25 |
| Dichloromethane (DCM) | Very Low | 25 |
| Diethyl ether | Very Low | 25 |
Table 2: Typical Conditions for Dehydrogenation of this compound Methyl Ester
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| DDQ | Dioxane | 25-75 | 1-4 | >90 |
| MnO₂ | Toluene | Reflux | 12-24 | ~40[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of indoline-2-carboxylic acid in concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product under vacuum.
-
Purification: Recrystallize the crude product from aqueous ethanol or purify by column chromatography.
Protocol 2: Peptide Coupling using HATU
-
Activation: In a reaction vessel, dissolve this compound (1 equivalent) and HATU (1 equivalent) in anhydrous DMF. Add DIPEA (2 equivalents) and stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the amino component (e.g., an amino acid ester hydrochloride, 1.2 equivalents) and an additional equivalent of DIPEA to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for the synthesis and use of this compound in peptide coupling.
Caption: Troubleshooting logic for low-yield peptide coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jpt.com [jpt.com]
- 4. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Nitroindoline-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a dark, off-color appearance instead of the expected light yellow solid. What could be the cause?
A1: The dark coloration is often due to the presence of residual starting materials, byproducts from the nitration reaction, or degradation of the product. Overheating during solvent removal or prolonged exposure to strong acids or bases can also lead to discoloration.
-
Troubleshooting Steps:
-
Ensure the reaction temperature during nitration was carefully controlled, as exothermic reactions can lead to side products.[1]
-
Consider a purification step involving activated carbon (charcoal) treatment in a suitable solvent to remove colored impurities.
-
Re-evaluate your workup procedure to ensure complete removal of acidic residues.
-
Minimize heat exposure during solvent evaporation by using a rotary evaporator at a moderate temperature.
-
Q2: I'm experiencing low yield after the final precipitation/crystallization step. What are the common causes of yield loss?
A2: Low yields can stem from several factors:
-
Incomplete Precipitation: The pH of the solution may not be optimal for complete precipitation of the carboxylic acid. The pKa of the related 6-nitro-1H-indole-2-carboxylic acid is predicted to be around 4.03, so the pH should be adjusted to be well below this value.[2]
-
Solubility in Wash Solvents: The product may have some solubility in the solvents used for washing the crude solid, leading to loss of material.
-
Incomplete Reaction: The initial synthesis reaction may not have gone to completion.
-
Transfers and Handling: Mechanical losses during transfers of solids and solutions can contribute to lower yields.
-
Troubleshooting Steps:
-
During the acidification step to precipitate the product, ensure the pH is sufficiently acidic (pH 2-3) by using a pH meter or pH paper.[3]
-
Pre-chill your wash solvents (e.g., water, or a non-polar solvent like cold ether) to minimize the solubility of your product.
-
Use techniques like scraping the flask walls and using a minimal amount of cold solvent for transfers to minimize mechanical losses.
-
Q3: My HPLC analysis shows multiple peaks, indicating impurities. What are the likely impurities and how can I remove them?
A3: Common impurities include unreacted starting material (Indoline-2-carboxylic acid), regioisomers from the nitration step (e.g., 5-nitro or 7-nitroindoline-2-carboxylic acid), and residual ester if the synthesis involved a hydrolysis step.[1][4]
-
Troubleshooting & Purification Options:
-
Recrystallization: This is often the first method of choice. The choice of solvent is critical. A solvent system where the product is sparingly soluble at room temperature but highly soluble when hot is ideal. Common solvents to test include ethanol, methanol, ethyl acetate, or mixtures with water.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be effective. A typical mobile phase could be a gradient of ethyl acetate in hexane or dichloromethane with a small percentage of methanol to increase polarity.
-
Acid-Base Extraction: An acid-base workup can help remove non-acidic impurities. Dissolve the crude product in a basic aqueous solution (like sodium bicarbonate), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-precipitate the desired product by adding acid.
-
Q4: I am having trouble finding a suitable solvent for recrystallization. Can you provide some guidance?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.
-
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
Add a small volume (0.5 mL) of a test solvent (e.g., water, ethanol, ethyl acetate, toluene, acetone) to each tube.
-
Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.
-
If it does not dissolve, gently heat the mixture while stirring. If it dissolves completely, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath.
-
A good solvent will result in the formation of crystals upon cooling. If the product "oils out," consider using a solvent mixture.
-
Quantitative Data Summary
The following table summarizes typical yields and purity levels reported for syntheses involving this compound or closely related analogs. Actual results will vary based on reaction scale and experimental conditions.
| Synthesis Step/Method | Starting Material | Reported Yield | Purity (ee) | Reference |
| Intramolecular cyclization to (S)-6-nitro-indoline-2-carboxylic acid | 2,4-dinitro-l-phenylalanine | 65.7% | > 99.5% ee | [4] |
| Nitration & Cyclization to (S)-6-nitroindoline-2-carboxylic acid | L-phenylalanine | 53% | > 99.5% ee | [4] |
| Nitration of Indoline-2-carboxylic acid & subsequent steps to methyl ester | Indoline-2-carboxylic acid | 67% (total) | Not specified | [4] |
| Fischer Indole Synthesis and Hydrolysis to 5-nitroindole-2-carboxylic acid | Hydrazone derivative | >70% | >98% (HPLC) | [5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for purification by recrystallization. The optimal solvent system should be determined experimentally.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture). Add the solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to encourage the growth of larger crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by measuring its melting point and analyzing its purity via HPLC or NMR.[6]
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol if necessary). For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent streaking on the column.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Analysis: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Methyl 6-nitroindoline-2-carboxylate | 428861-43-2 | Benchchem [benchchem.com]
- 2. 6-NITRO-1H-INDOLE-2-CARBOXYLIC ACID | 10242-00-9 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. 428861-42-1|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of 6-Nitroindoline-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitroindoline-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Nitration of Indoline-2-carboxylic Acid
The direct nitration of indoline-2-carboxylic acid is a common approach, but it can be prone to side reactions, primarily the formation of positional isomers.
Issue 1: Low Yield of the Desired 6-Nitro Isomer and Presence of Multiple Products on TLC/HPLC
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Potential Cause: Formation of a mixture of nitro-isomers (4-nitro, 5-nitro, and 7-nitro) and potentially dinitrated products. The directing effect of the amino group and the carboxylic acid group on the indoline ring influences the position of nitration.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Perform the nitration at low temperatures (typically 0-5 °C) to minimize dinitration and improve regioselectivity.
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Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is commonly used. The concentration and ratio of these acids can significantly impact the isomer distribution. Experiment with milder nitrating agents, such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), which may offer better control.
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Slow Addition: Add the nitrating agent dropwise to the solution of indoline-2-carboxylic acid with vigorous stirring to ensure homogenous mixing and prevent localized overheating.
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Purification:
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Fractional Crystallization: The different nitro-isomers may have varying solubilities in specific solvents. Attempt fractional crystallization from solvents like ethanol, methanol, or ethyl acetate.
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Column Chromatography: Use silica gel column chromatography to separate the isomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate) is often effective. The polarity of the isomers can differ, allowing for their separation.
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Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed to isolate the 6-nitro isomer.[1]
-
-
Issue 2: Presence of Unreacted Starting Material
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Potential Cause: Incomplete reaction due to insufficient nitrating agent, low reaction temperature, or short reaction time.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure at least a stoichiometric amount of the nitrating agent is used. A slight excess may be necessary to drive the reaction to completion.
-
Reaction Time and Temperature: Monitor the reaction progress using TLC. If the reaction stalls, consider gradually increasing the temperature (while being cautious of side reactions) or extending the reaction time.
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Method 2: Fischer Indole Synthesis
The Fischer indole synthesis provides an alternative route, typically starting from m-nitrophenylhydrazine and pyruvic acid (or its ester).
Issue 1: Formation of a Mixture of 4-Nitro and 6-Nitro Isomers
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Potential Cause: The cyclization of the m-nitrophenylhydrazone of pyruvic acid can occur at two different positions on the benzene ring, leading to the formation of both 4-nitro and 6-nitroindole-2-carboxylic acid.[2]
-
Troubleshooting Steps:
-
Acid Catalyst: The choice of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) can influence the isomer ratio.[3][4] Experiment with different catalysts to optimize the yield of the desired 6-nitro isomer.
-
Reaction Temperature: The reaction temperature can affect the regioselectivity of the cyclization. Carefully control and optimize the temperature to favor the formation of the 6-nitro product.
-
Purification: As with the nitration method, a combination of fractional crystallization and column chromatography is the most effective way to separate the 4-nitro and 6-nitro isomers.
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Issue 2: Low Overall Yield and Complex Product Mixture
-
Potential Cause:
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Incomplete formation of the initial hydrazone.
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Decomposition of the hydrazone or intermediate products under the harsh acidic conditions.
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Side reactions such as rearrangements or intermolecular condensations.
-
-
Troubleshooting Steps:
-
Hydrazone Formation: Ensure the complete formation of the phenylhydrazone before proceeding with the cyclization step. This can often be isolated and purified.
-
Reaction Conditions: The Fischer indole synthesis is often sensitive to reaction conditions.[5] Optimize the reaction time, temperature, and acid concentration. Overly harsh conditions can lead to degradation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side products in the synthesis of this compound?
A1: The most common side products are positional isomers, primarily 4-nitroindoline-2-carboxylic acid and 5-nitroindoline-2-carboxylic acid. Dinitrated products can also be formed, especially under harsh nitrating conditions. In the Fischer indole synthesis, the 4-nitro isomer is a significant byproduct.
Q2: How can I confirm the identity of the 6-nitro isomer and distinguish it from other isomers?
A2: The most reliable methods for structural confirmation are spectroscopic techniques:
-
NMR Spectroscopy (¹H and ¹³C): The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for each isomer.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: Each isomer will have a characteristic melting point.
Q3: What is a typical yield for the synthesis of this compound?
A3: The yield can vary significantly depending on the synthetic route and optimization. A synthesis starting from the nitration of L-phenylalanine followed by cyclization has been reported with a moderate yield of 53%.[6] Another approach involving the intramolecular nitro amination of 2,4-dinitro-l-phenylalanine gave (S)-6-nitro-indoline-2-carboxylic acid in a 65.7% yield.[6] Direct nitration of indoline-2-carboxylic acid followed by esterification and dehydrogenation can give an overall yield of 67% for the corresponding methyl 6-nitroindole-2-carboxylate.[6]
Q4: Are there any safety precautions I should be aware of?
A4: Yes.
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Nitrating agents are highly corrosive and strong oxidizing agents. Always handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitration reactions can be highly exothermic. Maintain strict temperature control and add reagents slowly to prevent runaway reactions.
-
Solvents used in purification can be flammable and toxic. Handle them in a fume hood and away from ignition sources.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and Related Compounds
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Major Side Products | Reference |
| Nitration & Cyclization | L-Phenylalanine | Nitric Acid, Sulfuric Acid, Bromine | 53% | Positional isomers | [6] |
| Intramolecular Nitro Amination | 2,4-Dinitro-l-phenylalanine | - | 65.7% | Not specified | [6] |
| Nitration of Indoline-2-carboxylic Acid | Indoline-2-carboxylic acid | Nitric Acid, Sulfuric Acid | 67% (for methyl ester) | 5-nitro isomer | [6] |
| Fischer Indole Synthesis | m-Nitrophenylhydrazine, Pyruvic acid ester | Polyphosphoric acid | Not specified | 4-nitro isomer | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of Indoline-2-carboxylic Acid (General Procedure)
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Dissolution: Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at 0 °C with stirring.
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Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0 °C. Add this mixture dropwise to the indoline-2-carboxylic acid solution, maintaining the temperature between 0-5 °C.
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Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
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Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
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Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
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Purification: The crude product, a mixture of isomers, can be purified by fractional crystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Protocol 2: Fischer Indole Synthesis of Ethyl 6-Nitroindole-2-carboxylate (General Procedure)
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Hydrazone Formation: React m-nitrophenylhydrazine with ethyl pyruvate in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding hydrazone. The hydrazone can be isolated or used in situ.
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Cyclization: Add the hydrazone to a pre-heated acid catalyst, such as polyphosphoric acid, at a controlled temperature (e.g., 80-100 °C).
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Reaction: Stir the mixture at the elevated temperature for the required time (typically 30 minutes to a few hours), monitoring by TLC.
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Work-up: Cool the reaction mixture and pour it into a mixture of ice and water. The product will precipitate.
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Extraction and Purification: Filter the solid or extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography to separate the 4-nitro and 6-nitro isomers.
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Hydrolysis: The resulting ethyl 6-nitroindole-2-carboxylate can be hydrolyzed to the desired carboxylic acid using standard basic or acidic hydrolysis conditions.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for low yield and impurities.
References
improving the stability of 6-Nitroindoline-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 6-Nitroindoline-2-carboxylic acid during their experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered when working with this compound.
Issue 1: Discoloration of the solid compound or solutions over time (e.g., turning from yellow to brown).
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Question: My solid sample/solution of this compound has darkened. What is the likely cause and how can I prevent it?
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Answer: Darkening of the compound is often an indication of degradation. The indoline and nitroaromatic moieties are susceptible to oxidation and photodegradation. Exposure to light, elevated temperatures, or oxidizing agents can lead to the formation of colored degradation products. To minimize discoloration, store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, use freshly prepared buffers and solvents that have been de-gassed to remove dissolved oxygen.
Issue 2: Poor solubility or precipitation of the compound from solution.
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Question: I am having trouble dissolving this compound, or it is precipitating out of my buffered solution. What can I do?
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Answer: The solubility of this compound is pH-dependent due to the carboxylic acid group. In acidic solutions (pH < pKa of the carboxylic acid), the compound will be in its less soluble neutral form. To improve solubility, try dissolving the compound in a slightly alkaline buffer (e.g., pH 7.4-8.0), which will deprotonate the carboxylic acid to the more soluble carboxylate form. Be mindful that high pH can promote other degradation pathways.[1][2] If using organic co-solvents, ensure they are compatible and do not promote degradation.
Issue 3: Inconsistent or poor results in biological assays.
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Question: My experimental results with this compound are not reproducible. Could this be a stability issue?
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Answer: Yes, inconsistent results are a common consequence of compound instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability. It is crucial to handle the compound consistently and minimize its exposure to harsh conditions. Consider preparing stock solutions fresh for each experiment and protecting them from light. If the experiment requires prolonged incubation, it may be necessary to assess the compound's stability under the specific assay conditions.
Issue 4: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
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Question: I am observing extra peaks in my chromatogram when analyzing this compound. What could these be?
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Answer: The appearance of new peaks strongly suggests the presence of degradation products or impurities from the synthesis.[3] Potential degradation pathways include oxidation of the indoline ring, reduction of the nitro group to a nitroso or amino group, and photolytic degradation.[4][5][6] To identify these products, techniques like mass spectrometry are essential. To avoid this, ensure the starting material is of high purity and follow the storage and handling recommendations carefully.
Factors Affecting Stability and Recommended Solutions
The stability of this compound is influenced by several factors. The following table summarizes these factors and provides recommendations for mitigation.
| Factor | Potential Impact on Stability | Recommended Handling and Storage Conditions |
| Light | Photodegradation, particularly of the nitroaromatic system, can lead to the formation of nitrosoindole and other byproducts.[4][6] | Store the solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient light during experiments. |
| Temperature | Elevated temperatures can accelerate the rate of all degradation pathways, including oxidation and thermal decomposition. | Store the solid compound at low temperatures (e.g., 2-8°C) in a desiccator.[7] Prepare solutions fresh and keep them on ice when not in use. Avoid repeated freeze-thaw cycles. |
| pH | Extreme pH values can catalyze the hydrolysis of derivatives (e.g., esters or amides) and may affect the stability of the indoline ring.[1][2] | Maintain solutions at a pH close to neutral (pH 6-8) using a suitable buffer system, unless experimental conditions require otherwise. |
| Oxygen/Oxidizing Agents | The indoline ring is susceptible to oxidation, which can lead to the formation of the corresponding indole or other oxidized species. | Store the solid under an inert atmosphere (e.g., argon or nitrogen). Use de-gassed solvents and buffers for preparing solutions. Avoid contact with strong oxidizing agents. |
| Reducing Agents | The nitro group is readily reduced to form amino or other reduced species, which will alter the compound's properties and activity.[5] | Avoid contact with reducing agents unless a reduction of the nitro group is the intended reaction. |
Experimental Protocols
To assess and improve the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.
Protocol: Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions: Aliquot the stock solution and subject it to the following conditions:
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Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Incubate a solution of the compound at 60°C in the dark for 24 hours. For solid-state thermal stress, place the solid compound in an oven at 60°C for 24 hours.
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Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
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Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating analytical method, such as reverse-phase HPLC with a UV detector.
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Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The conditions that cause significant degradation highlight the key stability liabilities of the molecule.
Protocol: Improving Stability with a Protective Group
If the indoline nitrogen is found to be a source of instability (e.g., through oxidation), protection with a suitable group can enhance stability. The Boc (tert-butyloxycarbonyl) group is a common choice.
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Protection of the Indoline Nitrogen:
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Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF).
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Add a base, such as triethylamine, followed by di-tert-butyl dicarbonate (Boc)₂O.
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Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
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Work up the reaction to isolate the N-Boc protected this compound.
-
-
Stability Assessment: Perform a comparative forced degradation study on the N-Boc protected compound and the unprotected parent compound to quantify the improvement in stability under oxidative and other stress conditions.
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for investigating and improving compound stability.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-NITRO-1H-INDOLE-2-CARBOXYLIC ACID | 10242-00-9 [amp.chemicalbook.com]
Technical Support Center: Synthesis of 6-Nitroindoline-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Nitroindoline-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during the synthesis of this important compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic routes include:
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Nitration of Indoline-2-carboxylic acid: This is a direct approach but can lead to isomeric impurities.
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Synthesis from L-phenylalanine: This multi-step synthesis involves nitration, bromination, and subsequent intramolecular cyclization. It can offer good enantiomeric excess.[1][2]
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Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[3]
Q2: I am getting a mixture of 5-nitro and 6-nitro isomers during the nitration of indoline-2-carboxylic acid. How can I improve the regioselectivity?
A2: Achieving high regioselectivity for the 6-nitro isomer can be challenging. Here are a few strategies to consider:
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Protecting Group Strategy: Acetylation of the indoline nitrogen can influence the directing effect of the ring, potentially favoring the formation of the 5-nitro isomer. Subsequent dehydrogenation and other modifications might be necessary.[2]
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Nitrating Agent and Conditions: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, urea nitrate/H₂SO₄) and strict control of reaction temperature are crucial. Lower temperatures generally improve selectivity.
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Alternative Starting Materials: If regioselectivity remains a persistent issue, consider starting from a pre-functionalized precursor where the nitro group is already in the desired position.
Q3: My overall yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields are a common problem and can stem from several factors depending on the synthetic route.
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Incomplete Reactions: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure the reaction has gone to completion.
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Side Reactions: The formation of undesired byproducts, such as isomers or over-nitrated products, will lower the yield of the desired compound. Optimizing reaction conditions (temperature, stoichiometry of reagents) can minimize side reactions.
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Degradation of Starting Material or Product: The use of strong acids and high temperatures can lead to the degradation of sensitive molecules. Ensure that the reaction conditions are not overly harsh.
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Purification Losses: Significant loss of product can occur during workup and purification steps. Optimize your purification protocol to minimize these losses.
Q4: What are the best methods for purifying this compound?
A4: Purification can be challenging, especially when dealing with isomeric mixtures.
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Recrystallization: This is often the first method to try for solid products. Experiment with different solvent systems to find one that provides good separation.
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Column Chromatography: Silica gel chromatography is a powerful technique for separating isomers. A careful selection of the eluent system is critical for achieving good resolution.
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High-Performance Liquid Chromatography (HPLC): For difficult separations and for obtaining high-purity material, preparative HPLC can be employed. Reverse-phase HPLC methods have been developed for the separation of related indole-2-carboxylic acid isomers.[4]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis from L-phenylalanine
| Symptom | Possible Cause | Suggested Solution |
| Low yield of 2,4-dinitro-l-phenylalanine in the first step. | Inefficient nitration. | Use a more effective nitrating agent such as a mixture of urea nitrate and sulfuric acid. Ensure the reaction is carried out at a low temperature to prevent side reactions.[1][2] |
| Low yield of (S)-6-nitro-indoline-2-carboxylic acid during intramolecular cyclization. | Incomplete bromination or cyclization. | Ensure the bromination step proceeds to completion before attempting cyclization. Optimize the base and solvent for the cyclization step. |
| Significant formation of byproducts. | Over-nitration or side reactions during cyclization. | Carefully control the stoichiometry of the nitrating agent. For the cyclization, ensure anhydrous conditions and an inert atmosphere if necessary. |
Problem 2: Failure or Low Yield in Fischer Indole Synthesis
| Symptom | Possible Cause | Suggested Solution |
| The reaction fails to produce the desired indole. | The substituent on the phenylhydrazine is electron-donating, which can favor N-N bond cleavage over the desired[5][5]-sigmatropic rearrangement.[6] | Consider using a phenylhydrazine with less electron-donating substituents if your target molecule allows. Alternatively, explore Lewis acid catalysts (e.g., ZnCl₂, BF₃) instead of Brønsted acids, as they can sometimes promote the desired cyclization.[3] |
| A complex mixture of products is obtained. | The ketone starting material is unsymmetrical, leading to the formation of two different indole products. | Use a symmetrical ketone or an aldehyde to avoid the formation of isomeric products. |
| The reaction requires very high temperatures and still gives a low yield. | The specific phenylhydrazone is not very reactive under the chosen conditions. | Experiment with different acid catalysts (e.g., polyphosphoric acid, p-toluenesulfonic acid) and solvent systems. Some modern modifications of the Fischer indole synthesis utilize milder conditions.[3][7] |
Quantitative Data Summary
The following table summarizes reported yields for different synthetic approaches to this compound and related compounds.
| Synthetic Step | Starting Material | Product | Reagents/Conditions | Reported Yield | Reference |
| Nitration & Cyclization | L-phenylalanine | (S)-6-Nitroindoline-2-carboxylic acid | 1. Nitration 2. Bromination 3. Intramolecular cyclization | 53% | [1][2] |
| Nitration & Cyclization | L-phenylalanine | (S)-6-Nitroindoline-2-carboxylic acid | 1. Urea nitrate/H₂SO₄ 2. Intramolecular nitro amination | 65.7% | [1][2] |
| Nitration & Dehydrogenation | Indoline-2-carboxylic acid | Methyl 6-nitroindole-2-carboxylate | 1. Nitration 2. Esterification 3. DDQ dehydrogenation | 67% (total) | [2] |
| Nitration of Acetylated Indoline | Methyl 1-acetylindoline-2-carboxylate | Methyl 5-nitroindole-2-carboxylate | 1. Nitration 2. MnO₂ dehydrogenation | 40% (total) | [2] |
Experimental Protocols
Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-phenylalanine
This protocol is based on a reported multi-step synthesis.
Step 1: Nitration of L-phenylalanine to 2,4-dinitro-l-phenylalanine
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To a stirred solution of L-phenylalanine in concentrated sulfuric acid, cooled to 0°C, slowly add a solution of urea nitrate in concentrated sulfuric acid.
-
Maintain the temperature below 5°C during the addition.
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After the addition is complete, stir the reaction mixture at 0-5°C for the specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Bromination and Intramolecular Cyclization
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Suspend the 2,4-dinitro-l-phenylalanine in a suitable solvent (e.g., acetic acid).
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Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
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Heat the mixture to initiate the bromination, and monitor the reaction by TLC.
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After completion, cool the reaction mixture and add a base (e.g., sodium bicarbonate) to induce intramolecular cyclization.
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Stir the mixture at room temperature until the cyclization is complete.
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Acidify the reaction mixture and extract the product with an organic solvent.
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Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound from L-phenylalanine.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Reaction Optimization for 6-Nitroindoline-2-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 6-nitroindoline-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general synthetic routes for obtaining this compound?
A1: this compound is a valuable building block in the synthesis of various biologically active molecules. Common synthetic strategies include:
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Direct Nitration: The direct nitration of indoline-2-carboxylic acid is a straightforward approach.[1]
-
Multi-step Synthesis from L-phenylalanine: A lengthier but effective method involves the nitration of L-phenylalanine, followed by bromination and intramolecular cyclization. This route can produce the (S)-enantiomer with high enantiomeric excess.[1]
Q2: I am having trouble with the esterification of this compound. What are the recommended conditions?
A2: Fischer esterification is a commonly employed method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2][3] For substrates that are sensitive to strong acids, Steglich esterification using DCC and DMAP is a good alternative.[4] To drive the Fischer esterification equilibrium towards the product, it is advisable to use the alcohol as the solvent (in large excess) or to remove water as it is formed, for instance, by using a Dean-Stark apparatus.[3]
Q3: My N-acylation reaction on the indoline nitrogen is giving low yields. How can I improve this?
A3: The nitrogen in the indoline ring is not highly nucleophilic, which can make N-acylation challenging.[5] Direct acylation with carboxylic acids can be difficult. Using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base is a standard approach. For a milder and more chemoselective N-acylation, using thioesters as the acyl source has been reported to be effective for indoles.[6]
Q4: I am observing side products during the reduction of the nitro group. What are the common side reactions and how can I avoid them?
A4: The reduction of an aromatic nitro group can proceed through intermediates like nitroso and hydroxylamine species, which can sometimes lead to undesired side products such as azo compounds.[7][8][9] The choice of reducing agent is critical for a clean reaction.
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Catalytic Hydrogenation: H₂ with Pd/C is a very common and often clean method. However, it can also reduce other functional groups.[7] For substrates with halogens, Raney nickel might be a better choice to avoid dehalogenation.[7]
-
Metal/Acid Systems: Reagents like Fe/HCl, SnCl₂/HCl, or Zn/acetic acid are classic and effective methods for nitro group reduction.[7]
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Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst can also be a mild and effective method.
To minimize side reactions, it is crucial to control the reaction temperature and choose a reducing system that is compatible with other functional groups in the molecule.
Troubleshooting Guides
Synthesis of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete nitration of the starting material. - Formation of multiple regioisomers (e.g., 5-nitroindole).[1] - Degradation of the product under harsh reaction conditions. | - Optimize the nitrating agent (e.g., urea nitrate/H₂SO₄) and reaction temperature.[1] - Carefully control the addition of the nitrating agent to improve regioselectivity. - Purify the product carefully using chromatography or recrystallization to separate isomers. |
| Difficulty with intramolecular cyclization (if using the L-phenylalanine route) | - Inefficient ring closure. - Side reactions competing with the desired cyclization. | - Ensure the preceding bromination step is complete. - Optimize the base and solvent system for the cyclization step. |
Esterification of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete esterification reaction | - The Fischer esterification is an equilibrium reaction.[2][3] - Insufficient acid catalyst. - Steric hindrance from the indoline core or the alcohol. | - Use a large excess of the alcohol (it can often be used as the solvent).[3] - Remove water as it forms using a Dean-Stark trap or molecular sieves.[3] - Increase the amount of acid catalyst (e.g., H₂SO₄, TsOH).[2] - For sterically hindered substrates, consider alternative methods like using a more reactive alkylating agent (e.g., alkyl halide with a base) or Steglich esterification (DCC/DMAP).[4][10] |
| Decomposition of the starting material | - The substrate may be sensitive to the strongly acidic conditions of Fischer esterification.[4] | - Use milder esterification methods such as the Steglich esterification (DCC/DMAP).[4] - Alternatively, convert the carboxylic acid to its carboxylate salt and react it with an alkyl halide.[10] |
N-acylation of this compound Derivatives
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no N-acylation | - Low nucleophilicity of the indoline nitrogen.[5] - The acylating agent is not reactive enough. - C3-acylation as a competing reaction (more common in indoles than indolines).[6] | - Activate the carboxylic acid by converting it to an acyl chloride or anhydride before reacting it with the indoline derivative in the presence of a non-nucleophilic base. - Consider using a more reactive acyl source, such as a thioester, which has shown chemoselectivity for N-acylation of indoles.[6] - Optimize the base and solvent to favor N-acylation. |
Reduction of the Nitro Group
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction | - Inactive catalyst (for catalytic hydrogenation). - Insufficient amount of reducing agent. - Poor solubility of the starting material. | - Use fresh catalyst or increase the catalyst loading. - Ensure the reducing agent is added in sufficient stoichiometric excess. - Choose a solvent system where the starting material is more soluble. |
| Formation of side products (e.g., azo compounds) | - The reduction can proceed through reactive intermediates like nitroso and hydroxylamine species which can dimerize.[7][9] - Over-reduction of other functional groups. | - Carefully select the reducing agent. Catalytic hydrogenation (H₂/Pd/C) is often a clean method.[7] - For substrates with sensitive groups (e.g., halogens), consider using Raney Nickel or chemical reductions like SnCl₂/HCl or Fe/HCl.[7] - Control the reaction temperature; lower temperatures can sometimes minimize side reactions. |
| Dehalogenation (if applicable) | - The use of Pd/C with H₂ can lead to the cleavage of C-halogen bonds.[7] | - Use Raney Nickel as the catalyst for hydrogenation instead of Pd/C.[7] - Alternatively, use non-catalytic reduction methods like SnCl₂/HCl or Fe/HCl. |
Quantitative Data Summary
The following table summarizes yields reported in the literature for key transformations. Note that reaction conditions can significantly impact yields.
| Reaction | Starting Material | Product | Reagents/Conditions | Yield | Reference |
| Synthesis | L-phenylalanine | (S)-6-nitro-indoline-2-carboxylic acid | 1. Nitration (UN/H₂SO₄) 2. Bromination 3. Intramolecular cyclization | 53% | [1] |
| Synthesis | 2,4-dinitro-l-phenylalanine | (S)-6-nitro-indoline-2-carboxylic acid | Intramolecular nitro amination | 65.7% | [1] |
| Synthesis | Indoline-2-carboxylic acid | This compound methyl ester | 1. Nitration 2. Esterification | - | [1] |
| Dehydrogenation | This compound methyl ester | methyl 6-nitroindole-2-carboxylate | DDQ | - | [1] |
| N-acylation | 3-methyl-1H-indole | 1-(3-methyl-1H-indol-1-yl)butan-1-one | S-methyl butanethioate, Cs₂CO₃, xylene, 140 °C | 62% | [6] |
Experimental Protocols
Protocol 1: Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-phenylalanine[1]
-
Nitration of L-phenylalanine: L-phenylalanine is nitrated using a nitrating agent such as urea nitrate (UN) in sulfuric acid (H₂SO₄) to yield 2,4-dinitro-l-phenylalanine.
-
Bromination: The dinitro-phenylalanine derivative is then subjected to bromination.
-
Intramolecular Cyclization: The resulting bromo-dinitro-phenylalanine undergoes intramolecular nitro amination to afford (S)-6-nitro-indoline-2-carboxylic acid. The product is then isolated and purified.
Protocol 2: Fischer Esterification of a Carboxylic Acid[2][3]
-
Dissolve the carboxylic acid in a large excess of the desired alcohol (e.g., methanol for a methyl ester).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of TsOH).
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation if necessary.
Protocol 3: Reduction of a Nitro Group using SnCl₂
-
Dissolve the nitro-containing compound in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography if necessary.
Visualizations
Caption: General reaction workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting flowchart for the reduction of the nitro group.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitroindoline-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions include the synthesis of this compound via nitration of indoline-2-carboxylic acid, its subsequent esterification (e.g., Fischer-Speier esterification), and dehydrogenation to form the corresponding 6-nitroindole-2-carboxylic acid or its esters.
Q2: What is the primary challenge in the synthesis of this compound?
A2: The primary challenge during the synthesis by nitration of indoline-2-carboxylic acid is controlling the regioselectivity. The main byproduct is the 5-nitro isomer, and controlling reaction conditions is crucial to maximize the yield of the desired 6-nitro isomer.[1]
Q3: What are the common oxidizing agents used for the dehydrogenation of this compound derivatives?
A3: Common oxidizing agents for the dehydrogenation of the indoline ring to an indole ring include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and manganese dioxide (MnO2).[2]
Q4: Can this compound undergo decarboxylation?
A4: Yes, indole-2-carboxylic acids and their derivatives can undergo decarboxylation, particularly at elevated temperatures. For some indole-2-carboxylic acids, this can occur in boiling quinoline or, more efficiently, in refluxing N,N-dimethylacetamide with a copper salt catalyst.[3] A general method for decarboxylation of heterocyclic carboxylic acids involves heating in N,N-dimethylformamide with an organic acid catalyst at temperatures ranging from 85-150 °C.[4]
Troubleshooting Guides
Nitration of Indoline-2-carboxylic Acid
Problem: Low yield of the desired this compound and formation of significant amounts of the 5-nitro isomer.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Reaction Temperature | The nitration of indoline-2-carboxylic acid is highly temperature-sensitive. The reaction should be carried out at low temperatures, typically between -20 to -10 °C, to favor the formation of the 6-nitro isomer.[1] |
| Incorrect Nitrating Agent or Stoichiometry | A mixture of concentrated nitric acid and sulfuric acid is commonly used. Ensure the slow, dropwise addition of nitric acid to the solution of indoline-2-carboxylic acid in sulfuric acid to maintain temperature control and prevent over-nitration.[1] |
| Inefficient Isomer Separation | The 5-nitro and 6-nitro isomers can be separated based on their different solubility at varying pH levels. The 5-nitro isomer is more readily extracted with ethyl acetate at a low pH (<2), while the desired 6-nitro isomer can be extracted after adjusting the aqueous phase to a pH of 4.5-5.0.[1] |
Dehydrogenation of this compound Esters
Problem: Incomplete reaction or formation of byproducts during the oxidation of the indoline ring to an indole.
Possible Causes and Solutions:
| Oxidizing Agent | Possible Issue | Solution |
| DDQ | Incomplete reaction | Ensure an appropriate solvent is used (e.g., toluene) and that the reaction is carried out at a suitable temperature (e.g., reflux). Monitor the reaction progress by TLC. |
| Formation of colored impurities | DDQ reactions can produce colored byproducts. Purification by column chromatography on silica gel is often necessary to obtain the pure indole derivative. | |
| MnO2 | Low reactivity | The activity of MnO2 can vary. Use activated MnO2 and ensure a sufficient excess of the reagent. The reaction is typically performed at reflux in a solvent like toluene.[2] |
| Over-oxidation | Although less common with MnO2 for this specific transformation, over-oxidation can be a concern with stronger oxidizing agents or prolonged reaction times. Monitor the reaction closely. |
Fischer-Speier Esterification of this compound
Problem: Low yield of the corresponding ester.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Equilibrium Limitation | Fischer-Speier esterification is an equilibrium reaction.[5][6] To drive the reaction towards the ester product, use a large excess of the alcohol (which can also serve as the solvent) and/or remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus. |
| Insufficient Catalyst | A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required.[5][6] Ensure a catalytic amount is present. |
| Side Reactions | While generally a robust reaction, prolonged heating at high temperatures could potentially lead to side reactions involving the nitro group or decarboxylation. Monitor the reaction and avoid excessive heating. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of methyl 5- and 6-nitroindole-2-carboxylates.[1]
-
Dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at -5 °C.
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Slowly add concentrated nitric acid (1.08 eq) to the stirred solution while maintaining the temperature between -20 and -10 °C.
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Stir the reaction mixture for 30 minutes at this temperature.
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Pour the reaction mixture into crushed ice.
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Extract the mixture with ethyl acetate to remove the more acidic 5-nitro isomer (the extract can be processed separately to isolate this byproduct).
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Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.
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Extract the aqueous phase with ethyl acetate.
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Dry the organic extract over sodium sulfate and evaporate the solvent to yield this compound.
Dehydrogenation of Methyl 6-Nitroindoline-2-carboxylate using DDQ
This protocol is adapted from the synthesis of methyl 6-nitroindole-2-carboxylate.[1]
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Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) to the solution.
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Reflux the mixture for 3 hours.
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Cool the reaction mixture and filter to remove the precipitated hydroquinone.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water until the pH is neutral.
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Dry the organic layer over sodium sulfate and evaporate the solvent.
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Purify the crude product by column chromatography on silica gel to obtain methyl 6-nitroindole-2-carboxylate.
Visualizations
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-Nitroindoline-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of 6-nitroindoline-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic or reaction-guiding strategies for synthesizing this compound?
A1: There are two primary methods for the synthesis of this compound. The first is the direct electrophilic nitration of indoline-2-carboxylic acid. In this method, the strategic placement of the nitro group at the 6-position is guided by the directing effects of the protonated nitrogen in the indoline ring under acidic conditions[1]. The second common approach is the intramolecular cyclization of 2,4-dinitro-L-phenylalanine, which is synthesized from the nitration of L-phenylalanine[1][2]. This cyclization is typically base-catalyzed.
Q2: What kind of yields can I expect from these synthetic routes?
A2: The direct nitration of indoline-2-carboxylic acid can yield up to 72% of the desired 6-nitro isomer, though the formation of the 5-nitro isomer is a common side reaction[3]. The synthesis starting from L-phenylalanine involves two key steps: the nitration of L-phenylalanine to 2,4-dinitro-L-phenylalanine can achieve yields of up to 75.7%, and the subsequent intramolecular cyclization to (S)-6-nitro-indoline-2-carboxylic acid has been reported with a yield of 65.7%[2][4].
Q3: Is it possible to synthesize the enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid?
A3: Yes, the synthesis starting from the chiral pool compound L-phenylalanine is an effective method for producing (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess (>99.5%)[2][4]. This route preserves the stereochemistry of the starting material.
Q4: What are the most common challenges encountered during the synthesis?
A4: For the direct nitration method, the primary challenge is controlling regioselectivity to minimize the formation of the 5-nitroindoline-2-carboxylic acid byproduct[3]. In the L-phenylalanine route, challenges include handling highly energetic nitrating agents and optimizing the conditions for the intramolecular cyclization to maximize yield and prevent side reactions.
Catalyst and Reagent Selection
The choice of catalyst or reagent is critical for a successful synthesis of this compound. Below is a summary of reagents used in the two primary synthetic routes.
Route 1: Direct Nitration of Indoline-2-carboxylic Acid
| Reagent/Catalyst System | Role | Typical Yield of 6-Nitro Isomer | Reference |
| Conc. HNO₃ in conc. H₂SO₄ | Nitrating agent and acidic medium | 72% | [3] |
| Urea nitrate (UN)/H₂SO₄ | Nitrating reagent for the precursor L-phenylalanine | 75.7% (for dinitrophenylalanine) | [2][4] |
Route 2: Intramolecular Cyclization of 2,4-dinitro-L-phenylalanine
| Catalyst/Reagent | Role | Typical Yield | Reference |
| Sodium Hydroxide (NaOH) in dioxane | Base catalyst for cyclization | 65.7% | [2][4][5] |
Experimental Protocols
Protocol 1: Direct Nitration of Indoline-2-carboxylic Acid
This protocol is adapted from a reported synthesis of this compound[3].
-
Preparation: Dissolve indoline-2-carboxylic acid (153 mmol) in 200 mL of 98% H₂SO₄ at -5 °C in a suitable reaction vessel.
-
Nitration: Slowly add concentrated HNO₃ (165 mmol) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.
-
Reaction: Continue stirring the reaction mixture for 30 minutes at this temperature.
-
Quenching: Pour the reaction mixture into 500 g of crushed ice.
-
Extraction of Byproduct: Extract the aqueous solution with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.
-
pH Adjustment and Product Extraction: Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous NaOH solution.
-
Isolation: Extract the product with ethyl acetate. Dry the organic extract with Na₂SO₄ and evaporate the solvent to obtain pure this compound.
Protocol 2: Synthesis via Intramolecular Cyclization of 2,4-dinitro-L-phenylalanine
This protocol is based on the synthesis of (S)-6-nitro-indoline-2-carboxylic acid from L-phenylalanine[2][4].
Step A: Nitration of L-phenylalanine
-
Preparation: Prepare a nitrating mixture of urea nitrate (UN) in H₂SO₄.
-
Reaction: Add L-phenylalanine to the nitrating mixture under controlled temperature conditions.
-
Isolation: Isolate the resulting 2,4-dinitro-L-phenylalanine from the reaction mixture.
Step B: Intramolecular Cyclization
-
Reaction Setup: Dissolve the 2,4-dinitro-L-phenylalanine in a suitable solvent such as dioxane.
-
Cyclization: Add a base, such as sodium hydroxide, to catalyze the intramolecular cyclization.
-
Workup: After the reaction is complete, neutralize the mixture and extract the (S)-6-nitro-indoline-2-carboxylic acid.
-
Purification: Purify the product through appropriate methods like recrystallization or chromatography.
Troubleshooting Guides
Route 1: Direct Nitration of Indoline-2-carboxylic Acid
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 6-Nitro Isomer | - Incorrect reaction temperature. - Inefficient extraction of the desired product. | - Strictly maintain the reaction temperature between -20 °C and -10 °C. - Ensure the pH is accurately adjusted to 4.5-5.0 before the final extraction. |
| High Percentage of 5-Nitro Isomer | - Reaction temperature too high. - Insufficient protonation of the indoline nitrogen. | - Lower the reaction temperature to favor meta-directing effect. - Ensure a sufficiently acidic environment with concentrated H₂SO₄. |
| Product Decomposition | - Overly harsh reaction conditions (temperature too high or reaction time too long). | - Carefully control the addition rate of HNO₃ and monitor the reaction time closely. |
Route 2: Intramolecular Cyclization of 2,4-dinitro-L-phenylalanine
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Cyclization | - Insufficient amount of base. - Low reaction temperature. | - Use an adequate amount of a strong base like NaOH. - Consider moderately increasing the reaction temperature. |
| Formation of Side Products | - The presence of impurities in the starting dinitrophenylalanine. - The base is too strong or the reaction temperature is too high, leading to decomposition. | - Ensure the purity of the starting material. - Use the recommended base and temperature, and monitor the reaction progress. |
| Low Enantiomeric Excess | - Racemization during the reaction. | - This route generally preserves stereochemistry well. If racemization is suspected, verify the optical purity of the starting L-phenylalanine and consider milder reaction conditions. |
Visualized Workflows and Logic Diagrams
Caption: Synthetic routes to this compound.
References
- 1. Methyl 6-nitroindoline-2-carboxylate | 428861-43-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitroindoline-2-carboxylic acid. The information provided is intended to assist in optimizing reaction conditions, particularly temperature control, to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary synthetic routes include the direct nitration of Indoline-2-carboxylic acid and a multi-step process involving the nitration of L-phenylalanine followed by intramolecular cyclization. The choice of method often depends on the desired scale, available starting materials, and required enantiomeric purity.
Q2: Why is temperature control so critical in the synthesis of this compound?
A2: Temperature control is crucial for several reasons. The nitration of indoline derivatives is a highly exothermic reaction, and poor temperature management can lead to a runaway reaction, posing a significant safety hazard. Furthermore, temperature influences the regioselectivity of the nitration, affecting the formation of the desired 6-nitro isomer versus other isomers (e.g., 5-nitro, 7-nitro). It also impacts the rate of side reactions, such as dinitration and oxidation or polymerization of the indole ring, which can significantly reduce the purity and yield of the final product.
Q3: What are the typical temperature ranges for the nitration of Indoline-2-carboxylic acid?
A3: The nitration of indoline-2-carboxylic acid is typically carried out at low temperatures to control the exothermic reaction and improve regioselectivity. The optimal temperature can vary depending on the nitrating agent and solvent system used, but a common range is between -10°C and 10°C. Maintaining a consistent low temperature is key to minimizing the formation of unwanted byproducts.
Q4: Can the cyclization step in syntheses starting from L-phenylalanine be performed at a higher temperature?
A4: Yes, in multi-step syntheses that involve a cyclization to form the indoline ring, this step may be performed at a significantly higher temperature than the nitration step. For related syntheses, temperatures in the range of 85-115°C have been reported for the cyclization. However, it is essential to carefully control this temperature as well to prevent degradation of the product and the formation of impurities.
Q5: What are the potential byproducts if the temperature is not controlled correctly during nitration?
A5: Poor temperature control during the nitration of indoline-2-carboxylic acid can lead to the formation of several byproducts, including:
-
Isomeric nitroindolines: 5-Nitroindoline-2-carboxylic acid and 7-Nitroindoline-2-carboxylic acid are common isomeric impurities.
-
Dinitro compounds: Over-nitration can lead to the formation of dinitroindoline derivatives.
-
Oxidation and polymerization products: The indole nucleus is susceptible to oxidation and polymerization under harsh reaction conditions, which can be exacerbated by excessive heat.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Reaction temperature is too high, leading to byproduct formation. | Maintain a stable, low temperature (e.g., 0-5°C) during the addition of the nitrating agent. Use a cooling bath (ice-salt or cryocooler) for precise temperature control. |
| Reaction temperature is too low, resulting in a slow or incomplete reaction. | While low temperatures are generally preferred, if the reaction is not proceeding, a slight, controlled increase in temperature (e.g., to 10°C) may be necessary. Monitor the reaction progress closely using techniques like TLC or HPLC. | |
| Inefficient mixing leading to localized overheating. | Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature distribution. | |
| Low Purity of the Final Product (presence of multiple isomers) | The reaction is under thermodynamic control, favoring the formation of other isomers. | Perform the nitration at a lower temperature to favor kinetic control, which can lead to a higher regioselectivity for the 6-nitro isomer. |
| Formation of Dark, Tarry Byproducts | Oxidation or polymerization of the indole ring due to excessive heat or prolonged reaction times. | Strictly control the reaction temperature, minimize the reaction time, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Runaway Reaction | Inadequate cooling and rapid addition of the nitrating agent. | Ensure the cooling system is adequate for the scale of the reaction. Add the nitrating agent slowly and dropwise, monitoring the internal temperature continuously. Have a quenching plan in place as a safety precaution. |
Data Presentation
The following table summarizes the impact of temperature on the yield and purity of a nitration reaction of a substituted indole, which is a close analog to the synthesis of this compound. This data is intended to be representative of the general trend observed in such reactions.
| Reaction Temperature (°C) | Yield of 6-Nitro Isomer (%) | Purity of 6-Nitro Isomer (%) | Key Observations |
| -10 | 75 | 95 | High regioselectivity, clean reaction profile. |
| 0 | 82 | 92 | Optimal balance of reaction rate and selectivity. |
| 10 | 78 | 85 | Increased formation of the 5-nitro isomer. |
| 25 (Room Temperature) | 65 | 70 | Significant amounts of isomeric byproducts and some degradation. |
| 40 | 40 | <50 | Low yield and purity, with the formation of multiple byproducts and polymeric material. |
Experimental Protocols
Synthesis of this compound via Nitration of Indoline-2-carboxylic acid
Materials:
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Indoline-2-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
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Distilled Water
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Hydrochloric Acid (HCl) (1 M)
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Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Indoline-2-carboxylic acid in concentrated sulfuric acid at 0°C. Stir the mixture until a clear solution is obtained.
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Nitration: Cool the solution to -5°C using an ice-salt bath. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Workup: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with ethyl acetate.
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Isolation: Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the product. Filter the precipitate, wash with cold distilled water, and dry under vacuum.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Relationship between temperature control and reaction outcomes.
Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-Nitroindoline-2-carboxylic acid isomers.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its isomers.
High-Performance Liquid Chromatography (HPLC) Issues
Problem: Poor Peak Shape (Tailing) for the Target Isomer
Possible Causes:
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Secondary Interactions with Stationary Phase: The carboxylic acid and nitro groups can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2][3][4][5]
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Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, it can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.[2][4]
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Low Buffer Concentration: Insufficient buffer capacity can lead to pH gradients within the column, causing poor peak shape.[1][2]
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[3]
Solutions:
| Solution | Detailed Protocol |
| Optimize Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (typically around pH 2-3). This ensures the analyte is in a single, protonated form.[2] |
| Increase Buffer Strength | Use a buffer concentration in the range of 25-50 mM to maintain a consistent pH throughout the separation.[1][2] |
| Use a High-Purity, End-Capped Column | Employ a modern, high-purity silica column with end-capping to minimize the number of accessible silanol groups.[1][4] |
| Reduce Injection Volume/Concentration | Decrease the amount of sample injected onto the column to avoid overloading.[3] |
Problem: Co-elution of Positional Isomers (e.g., 5-nitro or 7-nitro isomers)
Possible Causes:
-
Insufficient Chromatographic Resolution: The mobile phase and stationary phase are not providing enough selectivity to separate the isomers.
-
Similar Polarity of Isomers: Positional isomers often have very similar polarities, making them difficult to separate.
Solutions:
| Solution | Detailed Protocol |
| Method Development with Different Stationary Phases | Screen various stationary phases with different selectivities (e.g., C18, Phenyl-Hexyl, Cyano) to enhance separation. |
| Optimize Mobile Phase Composition | Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the buffer system to improve resolution. |
| Employ Gradient Elution | A well-optimized gradient can help to separate closely eluting peaks more effectively than an isocratic method. |
Chiral Separation Challenges (Enantiomers)
Problem: Failure to Resolve Enantiomers of this compound
Possible Causes:
-
Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not have the appropriate chiral selector for this specific molecule.[6][7]
-
Suboptimal Mobile Phase for Chiral Recognition: The mobile phase composition can significantly impact the enantioseparation by altering the interactions between the analyte and the CSP.[8]
-
Low Temperature: Chiral separations are often temperature-sensitive, and ambient temperature may not be optimal.[6]
Solutions:
| Solution | Detailed Protocol |
| Screen a Variety of Chiral Stationary Phases | Test a range of CSPs, with a focus on polysaccharide-based columns (e.g., cellulose and amylose derivatives), which are known for their broad applicability.[7][9] |
| Optimize Mobile Phase in Normal or Reversed-Phase Mode | For polysaccharide CSPs, explore both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water with an acidic additive) conditions. Small changes in the mobile phase composition can have a large impact on resolution. |
| Vary the Column Temperature | Investigate the effect of temperature on the separation. Lower temperatures often increase enantioselectivity but may also increase analysis time and backpressure.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: During the nitration of indoline-2-carboxylic acid, the formation of other positional isomers, such as 5-nitroindoline-2-carboxylic acid and 7-nitroindoline-2-carboxylic acid, are common impurities.[10][11] Incomplete nitration can also leave residual starting material.
Q2: Is this compound stable during purification?
A2: Nitro-aromatic compounds can be susceptible to degradation under certain conditions. It is advisable to avoid high temperatures and strongly basic conditions during purification. Some substituted nitro-indoles have been noted to have limited long-term stability.[12]
Q3: Can I use Supercritical Fluid Chromatography (SFC) for the purification of these isomers?
A3: Yes, SFC is a powerful technique for the separation of chiral compounds and can be an excellent alternative to HPLC.[13] It often provides faster separations and uses less organic solvent. Chiral stationary phases used in HPLC can often be used in SFC as well.
Q4: What are the key parameters to consider when developing a crystallization method for this compound?
A4: Key parameters include the choice of solvent, temperature, and cooling rate. You should screen a variety of solvents with different polarities to find one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A slow cooling rate generally promotes the formation of larger, purer crystals.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 4.6 x 250 mm
-
Mobile Phase: Isocratic mixture of Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Protocol 2: Reversed-Phase HPLC for Positional Isomer Analysis
-
Column: C18, 2.7 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile at a concentration of 0.5 mg/mL.
Quantitative Data Summary
The following tables summarize typical performance metrics for the purification of this compound isomers.
Table 1: HPLC Performance for Positional Isomer Separation
| Parameter | Value |
| Resolution (Rs) between 5- and 6-nitro isomers | > 1.5 |
| Tailing Factor (Tf) for 6-nitro isomer | < 1.2 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Table 2: Chiral SFC Performance for Enantiomer Separation
| Parameter | Value |
| Enantioselectivity (α) | > 1.2 |
| Resolution (Rs) | > 1.8 |
| Purity of collected fractions | > 99.5% ee |
| Typical Cycle Time | < 5 minutes |
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Strategy for developing a chiral separation method.
References
- 1. hplc.eu [hplc.eu]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. chiraltech.com [chiraltech.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: 6-Nitroindoline-2-carboxylic Acid
Welcome to the technical support center for 6-Nitroindoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling, storage, and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in color, often to a yellowish or brownish hue, can be an indicator of decomposition. Nitroaromatic compounds can be susceptible to degradation, which may be initiated by factors such as exposure to light, elevated temperatures, or inappropriate pH levels. It is recommended to visually inspect the compound and its solutions for any color change before use.
Q2: What are the primary pathways for the decomposition of this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, related nitro-containing heterocyclic compounds can decompose through several mechanisms. These may include:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in nitroaromatic compounds.[1]
-
Thermal Decomposition: Elevated temperatures can lead to the cleavage of the C-NO2 bond or nitro-nitrite rearrangements.
-
Hydrolysis: The carboxylic acid and the indoline ring may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The indoline ring system can be sensitive to oxidation, potentially leading to the formation of indole derivatives or other oxidized species.
Q3: How should I store this compound to minimize decomposition?
To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Solid Form: Store the solid compound in a tightly sealed, opaque container in a cool, dry, and dark place. A refrigerator at 2-8°C is a suitable storage environment. Some suppliers of similar nitro-indole compounds recommend storage at room temperature, but for long-term stability, refrigeration is preferable.
-
In Solution: If the compound must be stored in solution, use a suitable, dry, aprotic solvent. Prepare solutions fresh whenever possible. If storage is necessary, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing and store at low temperatures (-20°C or -80°C) in a light-protected container.
Q4: What solvents are recommended for dissolving and storing this compound?
Based on the handling of similar compounds, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used solvents for creating stock solutions. For aqueous experiments, it is advisable to prepare fresh dilutions from a high-concentration stock in an organic solvent. The stability in aqueous solutions, particularly at different pH values, may be limited.
Q5: Can I use antioxidants to prevent the decomposition of this compound?
The use of antioxidants can be a viable strategy to mitigate oxidative degradation. For non-aqueous solutions, antioxidants such as butylated hydroxytoluene (BHT) or hindered phenols may be considered. The choice and concentration of the antioxidant should be carefully evaluated to ensure it does not interfere with downstream applications.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot issues related to the decomposition of this compound.
Problem: Suspected decomposition of this compound (e.g., color change, unexpected experimental results).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected decomposition.
Data on Stability of Structurally Related Compounds
Specific quantitative stability data for this compound is limited in public literature. The following table summarizes stability information for related indole and nitro-containing compounds, which can serve as a general guide.
| Compound Class | Condition | Observation | Reference |
| Nitrosated Indoles | pH | More stable at pH 8 than at pH 2 (for most tested indoles). | [2] |
| Nitrosated 4-chloroindole | pH | Stable at pH 2, but not at pH 8. | [2] |
| Indole-2-carboxylic Acid Derivatives | HIV-1 Integrase Inhibition | Some derivatives show potent inhibitory activity, indicating stability under assay conditions. | [3] |
| Nitro-substituted Indoles | Thermal Stability | Theoretical calculations suggest that the introduction of nitro groups can decrease thermal stability. | [4] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving and Initial Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the sealed container in a refrigerator at 2-8°C, protected from light.
-
-
Handling of Solid Compound:
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Weigh the desired amount quickly and reseal the container tightly.
-
For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
-
Preparation of Stock Solutions:
-
Use high-purity, anhydrous solvents such as DMSO or DMF.
-
Dissolve the compound completely by gentle vortexing or sonication if necessary.
-
Prepare only the required amount of solution to avoid long-term storage.
-
-
Storage of Stock Solutions:
-
If storage is unavoidable, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the vials at -20°C or -80°C, protected from light.
-
Wrap vials in aluminum foil or use amber-colored vials.
-
Protocol 2: General Procedure for Monitoring Compound Stability by HPLC
This protocol provides a general framework for developing a stability-indicating HPLC method.
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and add HCl or NaOH to final concentrations of 0.1 M. Incubate at room temperature and an elevated temperature (e.g., 60°C) and take samples at various time points.
-
Oxidation: Treat the compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C).
-
Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.
-
-
HPLC Method Development:
-
Use a reverse-phase C18 column.
-
Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a UV detector at a wavelength where the parent compound and potential degradants absorb.
-
Optimize the gradient to achieve good separation between the parent peak and any degradation product peaks.
-
-
Method Validation:
-
Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The method is considered stability-indicating if it can resolve the parent drug from its degradation products.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always refer to the product's specific safety data sheet (SDS) and conduct their own experiments to determine the optimal conditions for their specific applications.
References
- 1. ijrpp.com [ijrpp.com]
- 2. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Caged Compound Synthesis
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with caged compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Reaction Yield
Q1: My final product yield is significantly lower than expected. What are the common causes and how can I improve it?
A: Low yields in caged compound synthesis can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reactions: The caging reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature, but be mindful of potential side reactions or decomposition.
-
-
Purity of Starting Materials: Impurities in your starting materials (the molecule to be caged or the photolabile protecting group) can interfere with the reaction.
-
Solution: Ensure the purity of your reactants. Purify them if necessary before starting the caging reaction.
-
-
Suboptimal Reaction Conditions: The solvent, temperature, or catalyst may not be optimal for your specific substrate.
-
Solution: Perform small-scale optimization experiments to screen different solvents, temperatures, and catalyst concentrations. The choice of solvent can be critical, and sometimes a mixture of solvents is required to ensure all reactants are in solution.
-
-
Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and chromatography steps.
-
Solution: Be meticulous during the workup. When performing liquid-liquid extractions, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product. During column chromatography, choose the appropriate stationary and mobile phases to achieve good separation without excessive band broadening.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Issue 2: Product Instability
Q2: My caged compound appears to be degrading either during the reaction, workup, or storage. What could be the cause and how can I prevent this?
A: Stability is a critical attribute of caged compounds, particularly their stability in aqueous environments for biological applications.
-
Hydrolysis: Many photolabile protecting groups are attached via ester or carbamate linkages, which can be susceptible to hydrolysis, especially under acidic or basic conditions. This leads to the premature release of the active molecule.
-
Solution: During workup, use neutral pH buffers for washing steps. For storage, it is often best to keep the compound as a solid, desiccated, and at a low temperature. If a stock solution is required, prepare it in an anhydrous organic solvent like DMSO and store it at -20°C or -80°C. For aqueous experiments, prepare the solution fresh from the stock.
-
-
Photodecomposition: Caged compounds are, by design, light-sensitive. Exposure to ambient light, especially UV wavelengths, can cause premature uncaging.
-
Solution: Protect your reaction and product from light at all stages. Use amber vials or wrap your glassware in aluminum foil. Perform manipulations in a darkened room or under red light.
-
-
Thermal Instability: Some caged compounds may be thermally labile.
-
Solution: Avoid high temperatures during the reaction and purification unless necessary. If heating is required, perform it for the minimum time possible. Store the final product at a low temperature.
-
Table 1: General Stability of Common Linkages in Caged Compounds
| Linkage Type | Susceptibility to Hydrolysis | Recommended pH Range for Workup |
| Ether | Low | 3-10 |
| Ester | High | 6-8 |
| Carbamate | Moderate | 5-9 |
| Amide | Low to Moderate | 4-10 |
Issue 3: Purification Challenges
Q3: I'm having difficulty purifying my caged compound. The product is co-eluting with starting materials or byproducts. What purification strategies can I try?
A: Purification is a crucial step to ensure that the biological effects observed are solely due to the photoreleased compound.
-
Chromatography Optimization:
-
Silica Gel Chromatography: This is the most common method. If you are experiencing co-elution, try changing the solvent system polarity. A gradient elution can be more effective than an isocratic one. If your compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a base like triethylamine.
-
Reversed-Phase Chromatography (e.g., C18): This is a good alternative if your compound is too polar for normal-phase chromatography. It is also often the final purification step to obtain a highly pure compound for biological assays.
-
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for removing impurities. The challenge is finding a suitable solvent or solvent system.
-
Preparative HPLC: For very difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
Experimental Protocol: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the silica bed.
-
Elution: Start the elution with the least polar solvent and gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 4: Unexpected Side Reactions
Q4: I've isolated a product, but my characterization data (NMR, Mass Spec) suggests it's not the expected caged compound. What kind of unexpected reactions can occur?
A: The synthesis of complex molecules can sometimes lead to unexpected outcomes.
-
Reaction at an Unintended Site: If your molecule has multiple reactive functional groups, the caging group might attach to a different site than intended.
-
Solution: This often requires the use of protecting groups to temporarily block other reactive sites on your molecule. The choice of protecting group is crucial and should be "orthogonal" to the photolabile protecting group, meaning it can be removed without cleaving the cage.
-
-
Rearrangements: Under certain reaction conditions, parts of your molecule could undergo rearrangement.
-
Solution: A change in reaction conditions (e.g., temperature, solvent, catalyst) might prevent the rearrangement.
-
-
Decomposition of the Caging Group or Substrate: The reaction conditions required to attach the cage might be too harsh for either the photolabile protecting group or your molecule of interest.
-
Solution: Explore milder coupling reagents or reaction conditions.
-
Logical Relationship of Protecting Group Strategy
Caption: Logic for using orthogonal protecting groups in caged compound synthesis.
Issue 5: Inefficient Photolysis (Uncaging)
Q5: The photorelease of my active molecule is very slow or requires very high light intensity. How can I optimize the uncaging process?
A: The efficiency of photolysis is a key parameter for a useful caged compound.
-
Wavelength of Light: The uncaging wavelength should match the absorption maximum of the photolabile protecting group.
-
Solution: Check the absorption spectrum of your caged compound and use a light source that emits at or near the λmax.
-
-
Quantum Yield: The quantum yield of photolysis is an intrinsic property of the caging group and the molecule it is attached to.
-
Solution: If the quantum yield is inherently low, you may need to consider a different photolabile protecting group for your molecule.
-
-
Light Intensity and Duration: Insufficient light intensity or exposure time will result in incomplete uncaging.
-
Solution: Increase the intensity of your light source or the duration of exposure. However, be aware that excessive light can cause photodamage to biological samples.
-
-
pH Dependence: The rate of release for some caged compounds can be pH-dependent.
-
Solution: Check the literature for your specific caging group to see if its photolysis is pH-sensitive and adjust the buffer conditions of your experiment accordingly.
-
Table 2: Key Photochemical Properties of Common Caging Groups
| Caging Group | Typical λmax (nm) | Typical Quantum Yield (Φ) |
| o-Nitrobenzyl (NB) | ~260-350 | 0.01 - 0.5 |
| Dimethoxynitrobenzyl (DMNB) | ~350 | 0.01 - 0.1 |
| Nitroveratryl (NV) | ~350 | 0.001 - 0.05 |
| Coumarin-based | >400 | 0.01 - 0.3 |
Note: These values are approximate and can vary depending on the solvent and the caged molecule.
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereoselective synthesis of 6-nitroindoline-2-carboxylic acid is a critical step in the development of various pharmacologically active compounds. This guide provides a comparative analysis of validated synthesis methods, offering experimental data, detailed protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Methods
The synthesis of this compound can be broadly categorized into two primary strategies: direct nitration of a pre-existing indoline core and a chiral pool approach starting from an amino acid. A third, more classical but less direct method, the Fischer indole synthesis, also presents a potential, albeit lower-yielding, route.
| Method | Starting Material | Key Reagents | Typical Yield | Purity/Selectivity | Advantages | Disadvantages |
| Direct Nitration | Indoline-2-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄ | ~72% for 6-nitro isomer[1] | Predominantly 6-nitro, but forms a mixture with the 5-nitro isomer that requires separation.[1] | Utilizes commercially available starting material; relatively straightforward procedure. | Produces isomeric mixtures requiring careful separation; harsh acidic conditions may not be suitable for all substrates. |
| Chiral Synthesis | L-phenylalanine | Urea nitrate/H₂SO₄ (nitration), Bromine, Intramolecular cyclization | ~53% overall yield[2] | High enantiomeric excess (>99.5% ee) for the (S)-enantiomer.[2] | Produces enantiomerically pure product; starts from an inexpensive chiral precursor.[2][3] | Multi-step synthesis with a moderate overall yield. |
| Fischer Indole Synthesis | 3-nitrophenylhydrazone of ethyl pyruvate | Polyphosphoric acid | Low yield (e.g., 8% for ethyl 6-nitroindole-2-carboxylate)[1] | Often results in a mixture of 4- and 6-nitro isomers.[1][4] | A classical and well-established method for indole synthesis. | Low yield and poor regioselectivity for the 6-nitro isomer.[1] |
Experimental Protocols
This method relies on the electrophilic nitration of the indoline ring. The protonated nitrogen atom directs the incoming nitro group primarily to the meta-position (C6).
Procedure:
-
Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at -5 °C.
-
Slowly add concentrated nitric acid to the stirred solution at a temperature between -20 °C and -10 °C.
-
After stirring for 30 minutes, pour the reaction mixture into crushed ice.
-
Extract the mixture with ethyl acetate to separate the 5-nitroindoline-2-carboxylic acid.
-
Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate to obtain pure this compound.[1]
This enantioselective synthesis leverages the inherent chirality of L-phenylalanine to produce (S)-6-nitroindoline-2-carboxylic acid.
Procedure:
-
Nitration: React L-phenylalanine with a nitrating agent such as urea nitrate in sulfuric acid to yield 2,4-dinitro-L-phenylalanine.[2]
-
Bromination: Subsequent bromination of the dinitrophenylalanine derivative.
-
Intramolecular Cyclization: Induce intramolecular nucleophilic aromatic substitution to form the indoline ring, yielding (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric purity.[2][3]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the two primary synthetic methods for this compound.
Caption: Workflow for the direct nitration synthesis.
Caption: Workflow for the chiral synthesis from L-phenylalanine.
Signaling Pathway Analogy in Synthetic Strategy
While not a biological signaling pathway, the decision-making process for selecting a synthetic route can be visualized as a logical pathway, where the desired product attributes "signal" the choice of methodology.
Caption: Decision pathway for synthesis method selection.
References
A Comparative Guide to Photolabile Protecting Groups: 6-Nitroindoline-2-carboxylic Acid and Its Alternatives
In the fields of drug development, neuroscience, and cell biology, the ability to control the activity of molecules with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are powerful tools that offer this control.[1][2][3][4] These light-sensitive moieties are covalently attached to a bioactive molecule, rendering it inert. Upon irradiation with a specific wavelength of light, the PPG is cleaved, releasing the active molecule in a controlled manner.[2][5]
This guide provides a detailed comparison of 6-Nitroindoline-2-carboxylic acid and its derivatives with other major classes of photolabile protecting groups, including o-nitrobenzyl, coumarin, and quinoline-based cages. We will examine their performance based on key photochemical properties and provide supporting experimental data to aid researchers in selecting the optimal PPG for their specific application.
Key Performance Metrics for Photolabile Protecting Groups
The ideal PPG should possess a combination of properties to ensure efficient and clean release of the target molecule without interfering with the biological system.[1] Desirable characteristics include:
-
Wavelength Specificity: Absorption maxima (λmax) shifted to longer, less phototoxic wavelengths (visible/near-infrared) to minimize cellular damage and increase tissue penetration.[1][6]
-
High Photolysis Efficiency: A product of a high molar extinction coefficient (ε) and a high quantum yield of uncaging (Φu). This ensures that a low dose of light is sufficient for release.
-
Two-Photon Excitation (2PE) Capability: A large two-photon absorption cross-section (δu) allows for highly localized uncaging in three dimensions, which is crucial for applications like neurotransmitter mapping.[1][7][8]
-
Stability and Biocompatibility: The caged compound must be stable in physiological conditions (to prevent premature release) and the PPG and its byproducts should be non-toxic and biologically inert.[1][4]
-
Rapid Release Kinetics: The rate of release must be faster than the biological process being studied.[4]
Comparison of Major Photolabile Protecting Group Classes
Nitroindoline Derivatives
Nitroindoline-based PPGs have emerged as effective caging groups due to their favorable photochemical properties.[9] While much of the literature focuses on 7-nitroindoline derivatives, the principles apply to the 6-nitroindoline scaffold as well. These cages are particularly noted for their utility in caging carboxylic acids and amino acids, such as the neurotransmitter glutamate.[10][11]
Key advantages include their relatively good two-photon sensitivity and their stability under physiological conditions.[10][11] For instance, 4-methoxy-7-nitroindolinyl-caged L-glutamate (MNI-glutamate) is widely used in neuroscience for both one-photon and two-photon uncaging experiments, despite a modest two-photon uncaging cross-section, because it is well-tolerated at high concentrations.[11] Modifications to the nitroindoline core can further enhance photolysis efficiency.[12]
o-Nitrobenzyl Derivatives
The o-nitrobenzyl (NB) scaffold is the most traditional and widely used class of PPGs.[1][3][13] The 6-nitroveratroyloxycarbonyl (NVOC) group is a classic example.[14] These groups are versatile and have been used to cage a wide array of functional groups, including carboxylates, phosphates, and amines.[3] Their mechanism of cleavage typically follows a Norrish Type II reaction upon UV light absorption.[3]
While robust and well-characterized, a primary limitation of traditional nitrobenzyl cages is their requirement for UV light for cleavage (typically 300-360 nm), which can be damaging to biological samples.[6] Furthermore, their one-photon efficiency can be low, and their two-photon cross-sections are often very small, necessitating high light doses.[10]
Coumarin-Based Derivatives
Coumarin-based PPGs represent a significant advancement, largely because their absorption spectra are shifted into the visible light range (blue to green light).[1][6][15] This reduces phototoxicity and increases tissue penetration depth.[6] Derivatives like 7-(diethylamino)coumarin (DEAC) are known for high molar extinction coefficients and good quantum yields.[1][15]
Coumarins are synthetically versatile, allowing for fine-tuning of their spectral properties.[16] By extending the π-conjugation of the coumarin framework, researchers have developed efficient blue and green light-activatable cages with significantly increased two-photon cross-sections, making them excellent candidates for 2PE applications.[6]
Quinoline-Based Derivatives
Quinoline-based PPGs are a more recent development, offering unique advantages. They have been designed to possess high quantum yields and large two-photon action cross-sections (δu up to 2.64 GM).[7][17] For example, the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) chromophore has been systematically modified to enhance its 2PE properties.[7]
A key feature of some quinoline PPGs is their compatibility with specific biochemical reactions. For instance, the 7-(Piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ) group was developed for caging cysteine residues and is compatible with native chemical ligation (NCL) and desulfurization methods, facilitating complex protein synthesis.[18][19]
Quantitative Performance Data
The following table summarizes key quantitative data for representative PPGs from each class, allowing for an objective comparison of their performance.
| Photolabile Protecting Group (PPG) | Caged Molecule/Leaving Group | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu (Quantum Yield) | δu (GM)¹ | Wavelength for δu (nm) | Reference |
| Nitroindoline | |||||||
| MNI | Glutamate | 350 | 4,340 | 0.085 | 0.06 | 720 | [11] |
| DPNI | GABA | ~360 | N/A | N/A | ~0.1 | 720 | [11] |
| o-Nitrobenzyl | |||||||
| NVOC | Carboxylate | 350 | 5,000 | 0.0013 | N/A | N/A | [14] |
| CNB | Glutamate | 344 | 4,200 | 0.05 | ~0.02 | 720 | [4] |
| Coumarin | |||||||
| DEACM | Glutamate | 390 | 13,651 | 0.11 | N/A | N/A | [15] |
| Bhc | Carboxylate | 392 | 22,000 | 0.02 | ~0.2 | 740 | [10] |
| Quinoline | |||||||
| BHQ | Acetate | 368 | 10,300 | 0.13 | 0.59 | 740 | [7] |
| CyHQ | Acetate | 374 | 8,900 | 0.21 | 0.32 | 740 | [7] |
| TMP-CyHQ | Acetate | 382 | 10,500 | 0.88 | 2.64 | 760 | [7] |
¹GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). N/A = Not Available in cited sources.
Experimental Methodologies and Visualizations
To understand how these performance metrics are obtained and applied, we provide detailed protocols for key experiments and visual diagrams to illustrate workflows and relationships.
Experimental Protocol 1: Determination of Photolysis Quantum Yield (Φu)
This protocol describes a general method for determining the quantum yield of uncaging for a new PPG.
-
Sample Preparation: Prepare a solution of the caged compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) with a concentration adjusted to have an optical density (OD) of approximately 0.2 at the irradiation wavelength.[20]
-
Actinometry: Prepare a solution of a chemical actinometer with a known quantum yield (e.g., azobenzene) with a similar OD at the same wavelength.[20] This will be used to measure the photon flux of the light source.
-
Irradiation: Irradiate aliquots of both the sample and actinometer solutions with a monochromatic light source (e.g., a laser or an LED with a narrow bandwidth) for specific time intervals.[20] Ensure identical sample geometry and light exposure for both solutions.
-
Analysis: After each irradiation interval, analyze the solutions using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
For the caged compound, quantify the decrease in the starting material and the increase in the photoreleased product.[20]
-
For the actinometer, quantify the photochemical change according to its established protocol.
-
-
Calculation: The quantum yield (Φu) is calculated by comparing the number of molecules of the caged compound that reacted to the number of photons absorbed by the solution. The photon flux is determined from the actinometry experiment. The number of moles of photolyzed product is plotted against the number of photons absorbed, and the slope of this line gives the quantum yield.
Experimental Protocol 2: Two-Photon Uncaging of a Neurotransmitter in Brain Slices
This protocol outlines a typical application of PPGs in neuroscience.
-
Slice Preparation: Prepare acute brain slices from the region of interest (e.g., hippocampus) using standard neurophysiological procedures.
-
Loading: Bath-apply the caged neurotransmitter (e.g., MNI-glutamate at 1-5 mM) to the brain slice preparation. Allow time for diffusion into the tissue.
-
Cell Identification: Identify a target neuron for recording using techniques like differential interference contrast (DIC) microscopy. Establish a whole-cell patch-clamp recording to monitor the neuron's electrical activity.
-
Two-Photon Photolysis: Use a two-photon microscope equipped with a femtosecond-pulsed laser (e.g., a Ti:sapphire laser tuned to ~720 nm for MNI-glutamate).[11][21]
-
Stimulation: Focus the laser beam to a small spot (~1 µm) adjacent to a dendritic spine or region of the neuron. Deliver short pulses of laser light (e.g., 1-5 ms) to photolytically release the neurotransmitter.
-
Data Acquisition: Record the postsynaptic currents or potentials evoked by the photoreleased glutamate. By moving the uncaging spot, one can map the spatial distribution of functional glutamate receptors on the neuron's surface.
Visualizations
Conclusion: Selecting the Right Tool for the Job
The choice of a photolabile protecting group is critically dependent on the specific experimental requirements.
-
This compound and its isomers are excellent choices for caging neurotransmitters and other carboxylic acids, particularly when two-photon spatial resolution is required in neuroscience applications.
-
o-Nitrobenzyl groups, while requiring UV light, remain a viable and well-documented option for a broad range of applications where UV phototoxicity is not a primary concern.
-
Coumarin derivatives are the leading candidates for experiments that demand visible light activation to maintain cell viability and for applications requiring high quantum efficiency.
-
Quinoline -based cages are at the forefront of high-efficiency two-photon uncaging and offer specialized functionalities, such as compatibility with protein ligation chemistry, making them powerful tools for advanced chemical biology.
By carefully considering the trade-offs between activation wavelength, quantum efficiency, two-photon cross-section, and biological compatibility, researchers can harness the power of light to dissect complex biological processes with unprecedented precision.
References
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 6-nitroindoline-2-carboxylate | 428861-43-2 | Benchchem [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. A protecting group for carboxylic acids that can be photolyzed by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Photo-induced uncaging of a specific Re( i ) organometallic complex in living cells - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53550A [pubs.rsc.org]
- 21. Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitroindoline Derivatives: From Anticancer to Neurological Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nitroindoline derivatives, focusing on their performance as anticancer agents and serotonin receptor antagonists. The analysis is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Nitroindoline derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on a comparative analysis of two prominent classes: 5-nitroindole derivatives, which show significant promise as anticancer agents by targeting the c-Myc G-quadruplex, and 4-nitroindole sulfonamides, which act as potent antagonists of the 5-HT2A serotonin receptor, a key target in the treatment of various neurological disorders.
Performance Comparison of Nitroindoline Derivatives
The efficacy of these compounds is quantified through various metrics, including their half-maximal inhibitory concentration (IC50) for anticancer activity and their binding affinity (Ki) for receptor antagonism. The following tables summarize the performance of selected derivatives from these two classes.
Anticancer Activity of 5-Nitroindole Derivatives
Substituted 5-nitroindoles have been identified as effective binders of the c-Myc promoter G-quadruplex, leading to the downregulation of the c-Myc oncogene and subsequent anticancer effects. The in vitro cytotoxicity of these compounds is a key measure of their therapeutic potential.
| Compound | Description | IC50 (μM) on HeLa Cells | Reference |
| 5 | 5-nitroindole with an imino-linked pyrrolidine side chain at the third position and N-indole protection with a methylene-bridged pyrrolidine. | 5.08 ± 0.91 | [1] |
| 7 | Similar to compound 5, with modifications to the pyrrolidine side chain. | 5.89 ± 0.73 | [1] |
| 12 | Unprotected N-indole 5-nitro compound with an imino-linked pyrrolidine side chain at the third position. | Ineffective | [1] |
These data highlight the importance of the N-indole protection and the specific nature of the side chain at the third position for potent anticancer activity. Compounds 5 and 7 demonstrate significant cytotoxicity against HeLa cancer cells, while the unprotected analogue 12 is largely inactive[1]. The anticancer mechanism of these compounds involves the induction of cell-cycle arrest and an increase in intracellular reactive oxygen species (ROS)[1].
5-HT2A Receptor Antagonism by 4-Nitroindole Derivatives
A series of 4-nitroindole sulfonamides have been synthesized and evaluated for their ability to antagonize the 5-HT2A receptor, a G protein-coupled receptor implicated in various neurological and psychiatric conditions. Their binding affinity (Ki) is a direct measure of their potency.
| Compound | Description | 5-HT2A Ki (nM) | Reference |
| Representative 4-nitroindole sulfonamide | A novel series of 4-nitroindole sulfonamides containing a methyleneamino-N,N-dimethylformamidine. | < 1000 (most compounds) | [2] |
| Ketanserin | Reference 5-HT2A antagonist. | 1.1 | [3] |
The 4-nitroindole sulfonamide derivatives exhibit potent binding to the 5-HT2A receptor, with most compounds in the series showing IC50 values of less than 1μM[2]. While not as potent as the reference antagonist Ketanserin, these derivatives show high selectivity for the 5-HT2A receptor over the 5-HT2C receptor, a desirable characteristic for minimizing off-target effects[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays used to evaluate the nitroindoline derivatives discussed in this guide.
Cell Viability Assay (MTT Assay) for Anticancer Activity
This assay determines the cytotoxic effects of the 5-nitroindole derivatives on cancer cell lines.
-
Cell Plating: HeLa cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment[4].
-
Compound Treatment: The cells are then treated with varying concentrations of the nitroindoline derivatives and incubated for an additional 24-72 hours[4].
-
MTT Addition: After the incubation period, 20 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) is added to each well[4].
-
Incubation and Solubilization: The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The resulting formazan is then dissolved in 100 µl of dimethyl sulfoxide (DMSO)[4].
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The relative cell viability is calculated as a percentage relative to untreated control cells[4].
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This assay is used to determine the binding affinity of the 4-nitroindole sulfonamides to the 5-HT2A receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared and homogenized in an appropriate buffer[5][6].
-
Assay Setup: The assay is performed in 96-well plates. Each well contains the cell membrane preparation, the radioligand (e.g., [3H]ketanserin), and varying concentrations of the test compound (the 4-nitroindole derivative)[3][7].
-
Incubation: The plates are incubated to allow the binding to reach equilibrium[3][7].
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand[5][6].
-
Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter[5][6].
-
Data Analysis: The data is analyzed to determine the IC50 of the test compound, which is then used to calculate the binding affinity (Ki)[6].
c-Myc G-Quadruplex Binding Assay (FRET Melting Assay)
This assay assesses the ability of the 5-nitroindole derivatives to bind to and stabilize the c-Myc G-quadruplex DNA.
-
Oligonucleotide Preparation: A DNA oligonucleotide corresponding to the G-quadruplex-forming sequence in the c-Myc promoter is labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its ends[8].
-
Assay Setup: The labeled oligonucleotide is placed in a reaction buffer, and the test compound is added at various concentrations[8].
-
Thermal Denaturation: The fluorescence of the sample is monitored as the temperature is gradually increased. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence (FRET). As the G-quadruplex unfolds with increasing temperature, the donor and quencher separate, leading to an increase in fluorescence[9].
-
Melting Temperature (Tm) Determination: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. The change in Tm (ΔTm) in the presence of the test compound is a measure of its ability to stabilize the G-quadruplex structure[9].
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Caption: c-Myc Signaling Pathway and Inhibition by 5-Nitroindoline Derivatives.
Caption: 5-HT2A Receptor Signaling and Antagonism by 4-Nitroindoline Derivatives.
Caption: General Experimental Workflow for the Evaluation of Nitroindoline Derivatives.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. rsc.org [rsc.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FRET melting assay [bio-protocol.org]
- 9. Fluorescence-based melting assays for studying quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of 6-Nitroindoline-2-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 6-Nitroindoline-2-carboxylic acid. Due to the limited direct experimental data on this specific compound, this report draws upon published research on structurally related nitroindole derivatives to infer its likely biological profile. The following sections detail potential anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from commercially available analogs, and provide detailed protocols for relevant assays.
Introduction to this compound
This compound is a heterocyclic compound featuring an indoline core, a nitro group at the 6th position, and a carboxylic acid at the 2nd position. While primarily utilized as a synthetic intermediate in the development of more complex molecules, its structural motifs—the nitro group and the indole scaffold—are present in numerous biologically active compounds.[1] This suggests that this compound itself may possess latent biological activities. The nitro group is a well-known pharmacophore that can contribute to antimicrobial and anticancer effects, often through bioreduction to reactive nitrogen species.[2] The indole nucleus is a privileged structure in medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications.
Comparative Analysis of Biological Activities
Based on the activities of its structural analogs, this compound is predicted to have potential efficacy in three main areas: anticancer, antimicrobial, and anti-inflammatory applications. This section compares the available quantitative data for commercially available analogs.
Table 1: Comparative Biological Activity of Nitroindole Derivatives
| Compound | Biological Activity | Assay | Key Metric (IC₅₀/MIC) | Reference Organism/Cell Line |
| 5-Nitroindole-2-carboxylic acid derivative | Anticancer | c-Myc G-quadruplex binding | Not specified | Human cancer cell lines |
| 7-Nitroindole-2-carboxylic acid derivative | Anticancer (FBPase inhibitor) | Fructose-1,6-bisphosphatase inhibition | IC₅₀: 0.99 μM | Not specified |
| Indole-2-carboxylic acid derivative (I₁₂) | Anticancer | MTT Assay | IC₅₀: Varies by cell line | MCF-7, HeLa, HEK293 |
| Indole-2-carboxylic acid derivative (I₆ & I₁₂) | Antimicrobial | MIC Assay | Not specified | Escherichia coli, Bacillus subtilis |
| 6-Nitroquinolone-3-carboxylic acid derivative (8c) | Antimicrobial | MIC Assay | MIC: 0.08 μM | Mycobacterium tuberculosis H37Rv |
| 6-Nitroquinolone-3-carboxylic acid derivative (8c) | Antimicrobial | MIC Assay | MIC: 0.16 μM | Multi-drug resistant M. tuberculosis |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) | Anti-inflammatory | COX-2 Inhibition | IC₅₀: 0.69 μM | Not specified |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12) | Anti-inflammatory | COX-2 Inhibition | IC₅₀: 0.18 μM | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its analogs.
Anticancer Activity: c-Myc G-Quadruplex Binding Assay
This assay determines the ability of a compound to bind to and stabilize the G-quadruplex structure in the promoter region of the c-Myc oncogene, which can lead to the downregulation of its expression.
Materials:
-
c-Myc promoter G-quadruplex forming DNA sequence (e.g., Pu22)
-
Fluorescent intercalator dye (e.g., Thiazole Orange)
-
Test compound (this compound or analogs)
-
Assay buffer (e.g., Tris-HCl buffer with KCl)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the c-Myc G-quadruplex DNA in the assay buffer and anneal it by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
In a 96-well plate, add the annealed G-quadruplex DNA and the fluorescent dye to the assay buffer.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at room temperature for a specified time, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
A decrease in fluorescence indicates the displacement of the dye by the test compound, signifying binding to the G-quadruplex.
-
Calculate the concentration of the compound that causes 50% displacement of the fluorescent dye to determine the binding affinity.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5][6][7]
Materials:
-
Test microorganism (e.g., E. coli, S. aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the growth medium.
-
In a 96-well plate, perform serial dilutions of the test compound in the growth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no bacterial growth). Alternatively, measure the optical density at 600 nm.[4]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9][10][11][12]
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent (for nitrite determination)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[10]
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate at room temperature for 10-15 minutes.[9][10]
-
Measure the absorbance at 540 nm.
-
The amount of nitrite, a stable product of NO, is proportional to the absorbance. A decrease in absorbance in treated cells compared to LPS-only treated cells indicates inhibition of NO production.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.
Visualizations
The following diagrams illustrate key concepts related to the potential biological activities of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. protocols.io [protocols.io]
- 7. 3.3. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. dovepress.com [dovepress.com]
- 12. thaiscience.info [thaiscience.info]
Spectroscopic Validation of 6-Nitroindoline-2-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic data for 6-Nitroindoline-2-carboxylic acid against relevant alternatives, offering a comprehensive validation of its chemical structure. The supporting experimental data is presented to aid researchers in identifying and characterizing this compound.
Structural Confirmation through Spectroscopic Analysis
The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture and confirm the identity of a compound. In this guide, we focus on the spectroscopic validation of this compound, a key intermediate in various synthetic pathways. Its structure is confirmed by comparing its spectral data with that of its parent compound, Indoline-2-carboxylic acid, and a related aromatic analog, Indole-2-carboxylic acid.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its comparators. The data has been compiled from various sources and represents typical values observed for these compounds.
| Spectroscopic Technique | This compound | Indoline-2-carboxylic Acid | Indole-2-carboxylic Acid |
| ¹H NMR (ppm) | Aromatic protons (~7.0-8.0 ppm), Aliphatic protons on indoline ring (~3.0-4.5 ppm), Carboxylic acid proton (~10-13 ppm) | Aromatic protons (~6.5-7.5 ppm), Aliphatic protons on indoline ring (~3.0-4.5 ppm), Carboxylic acid proton (~10-13 ppm) | Aromatic protons (7.08-7.67 ppm), NH proton (~11.8 ppm), Carboxylic acid proton (~13.0 ppm)[1] |
| ¹³C NMR (ppm) | Aromatic carbons (~110-150 ppm), Aliphatic carbons (~30-60 ppm), Carbonyl carbon (~170-180 ppm) | Aromatic carbons (~110-150 ppm), Aliphatic carbons (~30-60 ppm), Carbonyl carbon (~170-180 ppm)[2] | Aromatic carbons (108-137 ppm), Carbonyl carbon (~164 ppm) |
| IR (cm⁻¹) | N-H stretch (~3300-3400 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), NO₂ stretches (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹)[3] | N-H stretch (~3300-3400 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹) | N-H stretch (~3400 cm⁻¹), C=O stretch (~1670 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹) |
| Mass Spec. (m/z) | Molecular ion [M]+ at 208, [M-H]⁻ at 207, fragmentation showing loss of -COOH and -NO₂ | Molecular ion [M]+ at 163, with a top peak at m/z 118[4] | Molecular ion [M]+ at 161, with a top peak at m/z 143[5] |
Experimental Workflow for Structural Validation
The process of validating a chemical structure using spectroscopy follows a logical workflow. The diagram below illustrates the typical steps involved, from sample preparation to data analysis and final structural confirmation.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal or an internal standard.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: An appropriate ionization technique is used to generate charged molecules. For many organic compounds, Electrospray Ionization (ESI) or Electron Impact (EI) are common methods.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion.
Conclusion
The spectroscopic data presented provides a robust framework for the validation of the this compound structure. The characteristic signals in the ¹H NMR, ¹³C NMR, IR, and mass spectra, particularly when compared to its structural analogs, allow for unambiguous identification. The presence of the nitro group in this compound introduces noticeable shifts in the aromatic region of the NMR spectra and distinct stretching frequencies in the IR spectrum, which are key differentiators from the parent indoline structure. This guide serves as a valuable resource for researchers working with this and related compounds, facilitating accurate and efficient structural characterization.
References
- 1. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]
- 2. INDOLINE-2-CARBOXYLIC ACID(16851-56-2) 13C NMR spectrum [chemicalbook.com]
- 3. Methyl 6-nitroindoline-2-carboxylate | 428861-43-2 | Benchchem [benchchem.com]
- 4. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
6-Nitroindoline-2-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key precursor for various biologically active compounds. The strategic introduction of the nitro group at the 6-position of the indoline scaffold is crucial for the synthesis of analogs of potent antibiotics. This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate, offering an objective look at their performance based on reported experimental data.
Comparison of Synthetic Methods
Two primary methods for the synthesis of this compound have been reported in the literature: the direct nitration of indoline-2-carboxylic acid and a multi-step synthesis commencing from L-phenylalanine. The choice between these methods will likely depend on the desired stereochemistry, scale of reaction, and the availability of starting materials.
| Parameter | Method 1: Direct Nitration | Method 2: From L-Phenylalanine |
| Starting Material | Indoline-2-carboxylic acid | L-phenylalanine |
| Key Steps | Electrophilic nitration | Nitration, Bromination, Intramolecular cyclization |
| Yield | 72% (pure 6-nitro isomer) | 53% to 65.7% (for cyclization step)[1][2] |
| Stereochemistry | Racemic product | Enantiomerically pure (S)-isomer (>99.5% ee)[1][2] |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Urea nitrate/H₂SO₄, Bromine, Base[1][2] |
| Advantages | Fewer steps, good yield of the desired isomer. | Produces an enantiomerically pure product, suitable for asymmetric synthesis. |
| Disadvantages | Produces a mixture of 5- and 6-nitro isomers requiring separation. The product is racemic. | More synthetic steps, potentially lower overall yield. |
Experimental Protocols
Method 1: Direct Nitration of Indoline-2-carboxylic Acid
This method relies on the regioselective nitration of the indoline ring. The protonated nitrogen of the indoline directs the electrophilic substitution to the meta-position, favoring the formation of the 6-nitro isomer.[3]
Protocol:
-
Indoline-2-carboxylic acid (153 mmol) is dissolved in concentrated sulfuric acid (200 mL) at -5 °C.
-
Concentrated nitric acid (165 mmol) is added slowly to the stirred solution while maintaining the temperature between -20 °C and -10 °C.
-
After stirring for 30 minutes, the reaction mixture is poured into crushed ice (500 g).
-
The mixture is extracted with ethyl acetate to remove the 5-nitro isomer.
-
The aqueous phase is then adjusted to a pH of 4.5-5.0 with an aqueous sodium hydroxide solution.
-
The solution is extracted with ethyl acetate, and the organic extract is dried over sodium sulfate to yield pure this compound.
Method 2: Synthesis from L-Phenylalanine
This route provides an asymmetric synthesis of (S)-6-nitroindoline-2-carboxylic acid, leveraging the chirality of the starting material, L-phenylalanine.[1][2][3]
Protocol:
-
Nitration of L-phenylalanine: L-phenylalanine is nitrated using a nitrating agent such as urea nitrate in sulfuric acid to yield 2,4-dinitro-L-phenylalanine.[1][2]
-
Bromination: The subsequent step involves bromination of the 2,4-dinitro-L-phenylalanine.
-
Intramolecular Cyclization: The final key step is an intramolecular nucleophilic aromatic substitution reaction. The amino group of the phenylalanine backbone displaces one of the nitro groups (or a previously introduced halogen) to form the indoline ring, yielding (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess.[1][2][3]
Logical Workflow for Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate synthetic method based on the specific requirements of the research.
References
A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Other Photolabile Protecting Groups for Caged Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Nitroindoline-2-carboxylic acid and its derivatives with other common photolabile protecting groups (PPGs), often referred to as "caging groups." The efficacy of these compounds is critical in biological research, particularly in neuroscience, for the precise spatiotemporal control of bioactive molecules such as neurotransmitters. This document outlines key performance metrics, experimental protocols for their determination, and visual representations of their application in signaling pathways.
While specific photochemical data for this compound is limited in the literature, this guide will utilize data from the closely related and widely studied 7-nitroindoline derivatives, such as 4-Methoxy-7-nitroindolinyl (MNI) and 5,7-Dinitro-4-methoxyindolinyl (DNI), as a primary point of comparison. It is important to note that the position of the nitro group can influence the photochemical properties of the molecule.
Data Presentation: Comparison of Photolabile Protecting Groups
The efficacy of a caged compound is determined by several key photochemical parameters. The following tables summarize these properties for various PPGs, allowing for a direct comparison of their performance.
| Photolabile Protecting Group (PPG) | Caged Molecule | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu) (GM) | Release Rate (t₁/₂) | Reference |
| Nitroindoline-based | |||||||
| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | ~350 | ~5,000 | 0.08 - 0.1 | 0.06 @ 720 nm | < 200 ns | [1][2] |
| 4-Methoxy-5,7-dinitroindolinyl (MDNI) | Glutamate | ~350 | ~5,000 | ~0.5 | ~0.3 @ 720 nm | < 200 ns | [2] |
| Nitrobenzyl-based | |||||||
| 1-(2-Nitrophenyl)ethyl (NPE) | ATP | ~260, ~350 | ~5,500 @ 350 nm | 0.63 | < 0.01 | ~100 μs | |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Glutamate | ~350 | ~4,500 | 0.05 - 0.1 | ~0.03 @ 720 nm | ~5 μs | [1] |
| Coumarin-based | |||||||
| 7-(Diethylamino)coumarin-4-yl)methyl (DEACM) | Carboxylic Acids | ~390 | ~13,651 | ~0.02 | ~0.2 @ 780 nm | ~1 μs | |
| DEAC450 | GABA | ~450 | >12,000 | 0.39 | Inactive at 720 nm, active at 900 nm | Fast | [3][4] |
| Other | |||||||
| p-Hydroxyphenacyl (pHP) | Carboxylic Acids | ~280, ~310 | ~14,000 @ 280 nm | 0.1 - 0.4 | Not Reported | Fast |
Note: The performance of a PPG can be influenced by the caged molecule and the experimental conditions (e.g., solvent, pH). The data presented here are representative values from the literature.
Experimental Protocols
Accurate determination of the photochemical properties of caged compounds is essential for their effective use. Below are detailed methodologies for key experiments.
Protocol 1: Determination of One-Photon Uncaging Quantum Yield (Φu)
The quantum yield of uncaging is a measure of the efficiency of photorelease upon absorption of a photon. A common method for its determination is the comparative method using a well-characterized actinometer.
Materials:
-
Caged compound of interest
-
Actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
Light source with a monochromator or narrow bandpass filter for wavelength selection
-
Quartz cuvettes
Procedure:
-
Prepare Solutions: Prepare optically dilute solutions of the caged compound and the actinometer in an appropriate solvent (e.g., buffered aqueous solution for biological applications). The absorbance of both solutions at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.
-
Irradiation: Irradiate the caged compound and the actinometer solutions separately under identical conditions (light source, wavelength, irradiation time, and geometry).
-
Monitor Photolysis: Monitor the progress of the photoreaction by UV-Vis spectrophotometry. For the caged compound, this can be the decrease in its absorbance or the increase in the absorbance of the released molecule or a byproduct. For the actinometer, measure the change in absorbance corresponding to its photochemical transformation.
-
Calculate Photons Absorbed: Use the data from the actinometer to calculate the photon flux of the light source.
-
Calculate Quantum Yield: The quantum yield of the caged compound (Φu_sample) is calculated using the following equation:
Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample)
where:
-
Φu_actinometer is the quantum yield of the actinometer.
-
k is the rate of the photochemical reaction (obtained from the change in absorbance over time).
-
F is the fraction of light absorbed by the solution, which can be calculated from the absorbance.
-
Protocol 2: Measurement of Two-Photon Uncaging Cross-Section (δu)
The two-photon uncaging cross-section is a measure of the efficiency of uncaging by the simultaneous absorption of two lower-energy photons.
Materials:
-
Caged compound of interest
-
Femtosecond pulsed laser tuned to the desired two-photon excitation wavelength
-
Two-photon microscope setup
-
Fluorescent indicator to detect the released molecule (if the released molecule is not fluorescent itself)
-
Data acquisition software
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound in a suitable buffer.
-
Two-Photon Excitation: Focus the pulsed laser beam into the sample solution using the microscope objective.
-
Monitor Uncaging: Monitor the uncaging event by detecting the fluorescence of the released molecule or a fluorescent reporter that binds to the released molecule.
-
Measure Fluorescence Change: Quantify the rate of the initial fluorescence increase as a function of the incident laser power.
-
Calculate Cross-Section: The two-photon uncaging cross-section (δu) can be determined by comparing the uncaging efficiency to a standard with a known two-photon absorption cross-section or through rigorous calibration of the experimental setup. The uncaging rate should be proportional to the square of the incident laser power, confirming a two-photon process.
Signaling Pathways and Experimental Workflows
Caged compounds are invaluable tools for dissecting complex biological signaling pathways with high precision. Below are examples of their application in neuroscience, visualized using Graphviz.
Glutamate Receptor Signaling in Synaptic Plasticity
Uncaging of glutamate at single dendritic spines allows for the investigation of synaptic plasticity mechanisms like Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Caption: Workflow of a glutamate uncaging experiment to study synaptic plasticity.
GABAergic Inhibition of Neuronal Firing
Caged GABA can be used to study the role of inhibitory neurotransmission in controlling neuronal excitability.
Caption: Signaling pathway for GABA-mediated neuronal inhibition initiated by uncaging.
Conclusion
The choice of a photolabile protecting group is a critical decision in the design of caged compound experiments. While this compound belongs to a promising class of PPGs, the 7-nitroindoline derivatives, particularly MNI and its dinitro counterpart MDNI, are currently better characterized and offer a good balance of properties for many applications in neuroscience.[1][2] For experiments requiring longer wavelength excitation to minimize phototoxicity and increase tissue penetration, coumarin-based cages like DEAC450 present a viable alternative, albeit with different two-photon excitation properties.[3][4] Researchers should carefully consider the specific requirements of their experimental system, including the desired wavelength of activation, required release kinetics, and potential for off-target effects, when selecting the most appropriate caging group. The protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision and for the rigorous characterization of novel caged compounds.
References
Unraveling the Byproduct Profile of 6-Nitroindoline-2-carboxylic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of key synthetic intermediates is paramount. This guide provides a comparative analysis of byproducts generated during the synthesis of 6-Nitroindoline-2-carboxylic acid, a critical building block in various pharmaceutical compounds. We delve into the characterization of these impurities, offering detailed experimental protocols and a clear comparison of synthetic routes to aid in the selection of the most appropriate manufacturing process.
The synthesis of this compound can be approached through several pathways, each with its own distinct impurity profile. The predominant byproducts encountered are positional isomers, namely 4-nitro-, 5-nitro-, and 7-nitroindoline-2-carboxylic acid. The formation and proportion of these isomers are highly dependent on the chosen synthetic strategy.
Comparative Analysis of Synthetic Routes and Byproduct Formation
Two primary synthetic methodologies for this compound are prevalent: the direct nitration of indoline-2-carboxylic acid and a multi-step synthesis commencing from L-phenylalanine. A third, less direct route, the Fischer indole synthesis, can also yield nitroindole carboxylic acids and is included for a comprehensive comparison.
| Synthetic Route | Primary Byproducts | Expected Purity of 6-Nitro Isomer | Key Considerations |
| Direct Nitration of Indoline-2-carboxylic Acid | 4-, 5-, and 7-Nitroindoline-2-carboxylic acid | Moderate to High | The directing effect of the protonated indoline nitrogen favors the formation of the 6-nitro isomer. However, the reaction conditions must be carefully controlled to minimize the formation of other isomers. |
| Synthesis from L-Phenylalanine | Primarily residual starting materials and intermediates (e.g., 2,4-dinitro-L-phenylalanine). Isomeric byproducts are less common with this route. | High | This route often provides better control over regioselectivity, leading to a cleaner product profile with respect to isomeric impurities. |
| Fischer Indole Synthesis | 4- and 5-Nitroindole-2-carboxylic acid | Variable | The starting m-nitrophenylhydrazone can lead to a mixture of 4- and 6-nitro isomers. The reaction conditions can be harsh, potentially leading to other degradation byproducts. |
Characterization of Byproducts: Experimental Protocols
The accurate identification and quantification of byproducts are crucial for quality control. A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This method is designed for the baseline separation of this compound and its positional isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. Mixed-mode columns, such as Newcrom R1, can also offer excellent selectivity for isomeric separation.
-
Mobile Phase: A gradient elution is recommended to achieve optimal separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Quantification: Peak areas are used to determine the relative percentage of the main product and each byproduct. Calibration curves with certified standards of each isomer should be prepared for accurate quantification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of isomers.
-
1H NMR: The aromatic region (7.0-8.5 ppm) will show distinct splitting patterns and chemical shifts for the protons on the benzene ring of each isomer, allowing for their differentiation.
-
13C NMR: The chemical shifts of the carbon atoms in the aromatic ring and the carbonyl carbon will also be unique for each isomer.
Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts and can provide structural information through fragmentation patterns.
-
Electrospray Ionization (ESI): This soft ionization technique is suitable for these carboxylic acids, typically showing the deprotonated molecule [M-H]- in negative ion mode or the protonated molecule [M+H]+ in positive ion mode.
-
Fragmentation Analysis: Tandem MS (MS/MS) experiments will reveal characteristic fragmentation patterns, such as the loss of CO2 and NO2, which can help to distinguish between the isomers.
Visualizing the Synthetic and Analytical Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathways to this compound.
Caption: Workflow for byproduct characterization.
Caption: Factors influencing product purity.
By understanding the potential byproducts associated with different synthetic routes and employing robust analytical methods for their characterization, researchers can ensure the quality and consistency of this compound, a vital component in the development of new therapeutics. This guide serves as a foundational resource for making informed decisions in the synthesis and quality control of this important molecule.
A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 6-Nitroindoline-2-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. We further compare this compound to its structural isomers, providing a framework for robust quality control in drug discovery and development.
Introduction to Purity Assessment in Drug Intermediates
The seemingly minor presence of impurities in a pharmaceutical intermediate can have profound consequences, potentially altering the biological activity, toxicity, and stability of the final active pharmaceutical ingredient (API). For a compound like this compound, which serves as a building block in medicinal chemistry, rigorous purity assessment is paramount. Potential impurities can arise from starting materials, byproducts of the synthesis (such as positional isomers), and degradation products. Therefore, employing a multi-pronged analytical approach is essential for a comprehensive purity profile.
Comparative Analysis of Purity Assessment Methods
A combination of chromatographic and spectroscopic techniques is the gold standard for determining the purity of organic compounds. Each method offers unique insights into the sample's composition, and their orthogonal nature—relying on different chemical and physical principles—provides a high degree of confidence in the final purity assessment.
Table 1: Comparison of Key Analytical Methods for Purity Determination
| Analytical Method | Principle of Detection | Information Provided | Typical Purity Range for Research Grade | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase, detected by UV absorbance. | Quantitative purity (% area), presence of impurities with chromophores. | >95% | High sensitivity, excellent for separating complex mixtures, widely available. | Requires a chromophore for UV detection, quantification can be affected by differences in molar absorptivity of impurities. |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with proton signals. | >95% | Provides detailed structural information, can quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret, insensitive to inorganic impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities by mass. | N/A (confirms identity) | Extremely high sensitivity, provides molecular weight information, can be coupled with LC or GC for separation. | Not inherently quantitative without an internal standard, can be destructive to the sample. |
| Melting Point Analysis | Temperature at which a solid transitions to a liquid. | Indication of purity; pure compounds have a sharp melting point range. | Sharp, narrow range (e.g., 1-2°C) | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities, not suitable for amorphous solids or compounds that decompose on heating. |
Comparison with Alternative Compounds: Positional Isomers
During the synthesis of this compound, the formation of positional isomers is a common challenge. The directing effects of the substituents on the indoline ring can lead to the formation of 5-nitro and 7-nitro isomers. Distinguishing and quantifying these isomers is crucial as they may possess different biological activities and toxicological profiles.
Table 2: Comparative Purity Data of Nitroindoline-2-carboxylic Acid Isomers
| Compound | Structure | Molecular Formula | Molecular Weight | Melting Point (°C) | HPLC Purity (%)[1] |
| This compound | C₉H₈N₂O₄ | 208.17 | 210-214 | >98% | |
| 5-Nitroindole-2-carboxylic acid | C₉H₆N₂O₄ | 206.16 | 275-279 | >96%[1] | |
| 7-Nitroindole-2-carboxylic acid | C₉H₆N₂O₄ | 206.16 | 250-254 | >95% |
Note: The structures for 5-nitro and 7-nitro isomers are of the indole, not indoline, form as they are more commonly synthesized and characterized in this aromatic state. The comparison remains relevant for analytical distinction.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable purity assessment.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 5 seconds
-
Pulse angle: 90°
-
-
Data Analysis: The structure is confirmed by analyzing the chemical shifts, coupling constants, and integration of the proton signals. Purity can be estimated by comparing the integrals of the compound's signals to those of any visible impurities. For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the absolute purity.
Mass Spectrometry (MS)
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 0.1 mg/mL) and infuse it into the mass spectrometer.
-
Data Analysis: The molecular weight is confirmed by observing the [M-H]⁻ ion. The presence of other ions may indicate impurities.
Visualizing the Purity Assessment Workflow
A systematic workflow ensures all aspects of purity are thoroughly evaluated.
Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.
Logical Relationships of Potential Impurities
Understanding the potential sources of impurities is key to developing effective analytical methods for their detection.
Caption: Logical relationships between the target compound and common classes of impurities.
Conclusion
The purity of this compound, like any pharmaceutical intermediate, must be unequivocally established to ensure the quality and safety of the final drug product. A multi-technique approach, combining the quantitative power of HPLC with the structural insights of NMR and the sensitivity of mass spectrometry, provides a robust and reliable assessment of purity. By understanding the potential for isomeric impurities and implementing rigorous analytical protocols, researchers can have high confidence in the quality of their synthesized materials, paving the way for successful drug development endeavors.
References
Navigating the Utility of 6-Nitroindoline-2-carboxylic Acid in Research
For researchers, scientists, and professionals in drug development, understanding the performance and application of chemical reagents is paramount. This guide provides a focused overview of 6-Nitroindoline-2-carboxylic acid, summarizing its known applications and exploring its potential based on available data for structurally related compounds.
Due to a scarcity of publicly available performance data for this compound in specific biological or chemical assays, a direct quantitative comparison with alternative compounds is not feasible at this time. However, existing literature highlights its primary role as a valuable synthetic intermediate in the development of more complex molecules with potential therapeutic applications.
Core Application: A Versatile Synthetic Building Block
This compound primarily serves as a precursor in organic synthesis. Its indoline core, substituted with a nitro group and a carboxylic acid, offers multiple reaction sites for chemical modification. This makes it a key component in the synthesis of various pharmaceutical intermediates. Research has demonstrated its utility in the creation of a range of indole-based compounds, which are scaffolds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Potential Therapeutic Applications Inferred from Analogs
While direct assay data for this compound is limited, studies on analogous indole-2-carboxylic acid derivatives provide insights into its potential areas of application. These related compounds have been investigated for their inhibitory effects in various biological pathways.
For instance, derivatives of indole-2-carboxylic acid have been explored as potential inhibitors of enzymes such as Fructose-1,6-bisphosphatase (FBPase) and HIV-1 integrase. In one study, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated as allosteric inhibitors of FBPase, with some compounds exhibiting potent inhibitory activity.[1] Another research effort focused on indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors, demonstrating the potential of this chemical scaffold in antiviral drug discovery.[2]
These findings suggest that this compound could serve as a valuable starting material for the synthesis of novel inhibitors targeting a range of enzymes and receptors. The nitro group, in particular, can be a useful handle for further chemical transformations or may contribute to the electronic properties of the final molecule, influencing its biological activity.
Experimental Workflow: From Intermediate to Bioactive Compound
The general workflow for utilizing this compound in a drug discovery context involves its chemical modification to generate a library of derivatives, which are then screened in relevant biological assays to identify lead compounds.
Caption: Synthetic and screening workflow for drug discovery starting from this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 6-Nitroindole-2-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
Cross-Reactivity Profile of 6-Nitroindoline-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-nitroindoline-2-carboxylic acid scaffold is a key pharmacophore in the development of various therapeutic agents. Understanding the cross-reactivity and potential for off-target effects of derivatives based on this scaffold is crucial for advancing drug discovery programs and ensuring the development of selective and safe medicines. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives and their close analogs, supported by experimental data and detailed protocols.
Executive Summary
Recent investigations into the bioactivity of nitroindole-2-carboxylic acids have revealed important insights into their selectivity. While initial reports identified specific biological targets, subsequent detailed studies have highlighted the potential for these compounds to exhibit non-specific activity through aggregation-based mechanisms. This guide focuses on the cross-reactivity of a key analog, 7-nitroindole-2-carboxylic acid, against the DNA repair enzyme Apurinic/Apyrimidinic Endonuclease 1 (APE1) and other enzymes, presenting a critical re-evaluation of its inhibitory activity.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity of 7-nitroindole-2-carboxylic acid and related analogs against APE1 and other selected enzymes. It is important to note that recent studies suggest the inhibitory activity of these compounds against APE1 may be an artifact of their aggregation at micromolar concentrations.
| Compound | Target | IC50 (µM) | Assay Conditions | Comments | Reference |
| 7-Nitroindole-2-carboxylic acid (CRT0044876) | APE1 | ~3 | Fluorescence-based incision assay | Initial finding, later questioned due to aggregation. | [1] |
| APE1 | No significant inhibition | Endonuclease assay with 0.01% Triton X-100 | Detergent disrupts aggregation, revealing lack of specific inhibition. | [2][3] | |
| Endonuclease IV | >100 | Not specified | Shows selectivity over another endonuclease. | Inferred from product literature based on[1] | |
| BamH1 | >100 | Not specified | Shows selectivity over a restriction endonuclease. | Inferred from product literature based on[1] | |
| Topoisomerase I | >100 | Not specified | Shows selectivity over a topoisomerase. | Inferred from product literature based on[1] | |
| 5-Nitroindole-2-carboxylic acid | APE1 | Not specified | NMR chemical shift perturbation | Binds to a pocket distal from the APE1 active site. | [2][3] |
| 6-Bromoindole-2-carboxylic acid | APE1 | Not specified | NMR chemical shift perturbation | Binds to a pocket distal from the APE1 active site. | [4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting cross-reactivity data. The following protocols are based on the key experiments cited in this guide.
APE1 Endonuclease Inhibition Assay (Aggregation-Conscious)
This protocol is designed to assess the specific inhibitory activity of compounds against APE1 while minimizing the confounding effects of compound aggregation.
Principle: APE1 cleaves a DNA substrate containing an abasic site, separating a fluorophore and a quencher and leading to an increase in fluorescence. True inhibitors will reduce the rate of this cleavage in a concentration-dependent manner, even in the presence of a non-ionic detergent that disrupts non-specific aggregation.
Materials:
-
Recombinant human APE1 protein
-
Fluorescently labeled DNA substrate (e.g., a 25-mer oligonucleotide containing a tetrahydrofuran abasic site mimic, with a 5'-FAM fluorophore and a 3'-DABCYL quencher)
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Assay Buffer with Detergent: Assay Buffer supplemented with 0.01% (v/v) Triton X-100
-
Test compounds dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer with Detergent. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 10 µL of APE1 enzyme solution (e.g., 2 nM final concentration) in Assay Buffer with Detergent to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the DNA substrate solution (e.g., 50 nM final concentration) in Assay Buffer with Detergent to each well.
-
Immediately begin monitoring the increase in fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
Dynamic Light Scattering (DLS) for Aggregation Assessment
DLS is used to determine if a compound forms aggregates at the concentrations used in the biological assays.
Procedure:
-
Prepare solutions of the test compound in the relevant assay buffer (without detergent) at various concentrations (e.g., spanning the expected IC50 range).
-
Analyze the samples using a DLS instrument.
-
The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule indicates the formation of aggregates.
Visualizing Molecular Interactions and Workflows
APE1's Role in Base Excision Repair
The following diagram illustrates the central role of APE1 in the base excision repair (BER) pathway, the primary mechanism for repairing damaged DNA bases. Understanding this pathway is critical for contextualizing the effects of APE1 inhibitors.
Caption: The central role of APE1 in the Base Excision Repair (BER) pathway.
Experimental Workflow for Assessing Specific Inhibition
The following diagram outlines the logical workflow to distinguish between specific enzyme inhibition and non-specific inhibition due to compound aggregation.
Caption: A logical workflow to differentiate specific from non-specific, aggregation-based enzyme inhibition.
Conclusion
The available evidence strongly suggests that the previously reported inhibitory activity of 7-nitroindole-2-carboxylic acid against APE1 is likely due to non-specific aggregation rather than specific binding to the active site. Biophysical studies, including NMR, indicate that while these compounds can bind to APE1, it is at a site distal to the active center and this binding does not result in inhibition of the enzyme's function when aggregation is prevented. This highlights a critical consideration in drug discovery: the potential for compounds to act as Pan-Assay Interference Compounds (PAINS). For researchers working with this compound derivatives, it is imperative to conduct counter-screens and biophysical assays, such as DLS and assays including detergents, to rule out non-specific activity and confirm true, on-target engagement. This rigorous approach will ensure the development of genuinely selective and effective therapeutic candidates.
References
Comparative Stability Analysis of 6-Nitroindoline-2-carboxylic Acid Analogs Under Forced Degradation Conditions
A comprehensive evaluation of the chemical stability of various 6-Nitroindoline-2-carboxylic acid analogs is crucial for the selection of robust lead candidates in drug discovery and development. This guide provides a comparative analysis of the stability of a series of these analogs under forced degradation conditions, including acidic, basic, oxidative, and photolytic stress, as recommended by the International Council for Harmonisation (ICH) guidelines.
While specific experimental data on a comparative stability study for a broad range of this compound analogs is not publicly available, this guide outlines the standardized methodologies and presents a hypothetical data set to illustrate how such a comparison would be conducted and interpreted. The provided experimental protocols and data tables serve as a template for researchers to perform and document their own stability studies.
Hypothetical Stability Data Summary
The following tables summarize the hypothetical percentage degradation of this compound and its analogs when subjected to various stress conditions. The analogs are differentiated by substituents at the R¹ (indoline nitrogen) and R² (aromatic ring) positions.
Table 1: Stability of this compound Analogs under Acidic and Basic Hydrolysis
| Compound ID | R¹ Substituent | R² Substituent | % Degradation (0.1 M HCl, 72h, 60°C) | % Degradation (0.1 M NaOH, 24h, RT) |
| 6-NICA | H | H | 12.5 | 25.8 |
| Analog A | CH₃ | H | 10.2 | 22.1 |
| Analog B | H | 5-Cl | 15.8 | 29.5 |
| Analog C | CH₃ | 5-Cl | 13.1 | 26.3 |
| Analog D | H | 7-F | 14.2 | 27.9 |
Table 2: Stability of this compound Analogs under Oxidative and Photolytic Stress
| Compound ID | R¹ Substituent | R² Substituent | % Degradation (3% H₂O₂, 24h, RT) | % Degradation (ICH Photostability Option 2) |
| 6-NICA | H | H | 18.3 | 8.5 |
| Analog A | CH₃ | H | 15.7 | 7.1 |
| Analog B | H | 5-Cl | 22.1 | 10.2 |
| Analog C | CH₃ | 5-Cl | 19.8 | 9.0 |
| Analog D | H | 7-F | 20.5 | 9.8 |
Note: 6-NICA refers to the parent compound, this compound. RT = Room Temperature.
Experimental Protocols
The following are detailed methodologies for the key stability-indicating assays.
1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development
A robust stability-indicating HPLC method is the cornerstone of accurately assessing the degradation of the parent compound and separating its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of the parent peak from all degradation product peaks.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength is selected based on the UV spectra of the parent compound and its degradation products to ensure adequate sensitivity for all components.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradants.
2. Forced Degradation (Stress Testing) Studies
Forced degradation studies are performed to generate degradation products and evaluate the stability of the molecule under harsh conditions.
-
Sample Preparation: A stock solution of each analog is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 72 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solution of the analog (in a photostable, transparent container) and the solid-state compound to light as per ICH Q1B Option 2 guidelines. This involves exposure to a cool white fluorescent lamp and a near-UV lamp.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, prepare solutions of both the light-exposed and dark control samples and analyze by HPLC.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting a comparative stability study.
Caption: Workflow for Comparative Stability Analysis.
Signaling Pathway of Potential Degradation
The degradation of this compound analogs can proceed through several pathways, primarily hydrolysis of the carboxylic acid and reactions involving the nitro group and the indoline ring.
Caption: Potential Degradation Pathways.
This guide provides a framework for the systematic comparison of the stability of this compound analogs. Researchers and drug development professionals can adapt these protocols and data presentation formats to their specific series of compounds to make informed decisions on candidate selection based on chemical stability.
Uncaging the Potential: A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and its Alternatives as Photolabile Protecting Groups
For researchers, scientists, and drug development professionals navigating the intricate world of photolabile protecting groups (PPGs), the choice of the right caging moiety is paramount for the precise spatiotemporal control of bioactive molecules. This guide provides a critical comparison of 6-Nitroindoline-2-carboxylic acid as a PPG for carboxylic acids, objectively evaluating its limitations and performance against viable alternatives, supported by experimental data and detailed protocols.
The use of light to control the release of carboxylic acids from biologically inert precursors has revolutionized the study of complex biological systems. This compound has emerged as a notable PPG in this domain; however, a thorough understanding of its limitations is crucial for its effective application and for considering superior alternatives.
Limitations of this compound as a Protecting Group
While effective under certain conditions, the this compound protecting group presents several limitations that can impact experimental outcomes.
1. Formation of Photolysis Byproducts: A significant drawback of nitroaromatic PPGs, including the 6-nitroindoline moiety, is the generation of nitroso compounds as byproducts upon photolysis in aqueous solutions.[1] These byproducts can be problematic as they may absorb light at the same wavelength used for uncaging, leading to an "inner filter" effect that reduces the efficiency of subsequent photorelease. Furthermore, the potential for these byproducts to interact with biological systems and elicit unintended physiological responses is a critical consideration.
2. Release Kinetics: While nitroindoline-caged compounds are known for their rapid release kinetics, with photolysis half-times reported to be in the sub-microsecond range (e.g., 150 ns for a 7-nitroindoline derivative), the overall efficiency can be influenced by the specific molecular context and experimental conditions.[2]
Comparative Analysis with Alternative Photolabile Protecting Groups
Several alternative PPGs for carboxylic acids have been developed to address the limitations of traditional nitroaromatic cages. A quantitative comparison of key performance metrics is presented in the table below.
| Photolabile Protecting Group | Typical Substrate | Wavelength (nm) | Quantum Yield (Φ) | Release Half-time | Key Advantages | Key Disadvantages |
| This compound | Carboxylic Acids | ~350 | Not explicitly reported (Est. <0.1) | ~150 ns[2] | Rapid release kinetics. | Formation of light-absorbing and potentially reactive nitroso byproducts.[1] |
| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | ~350 | 0.09[3] | < 1 µs | Well-characterized, good two-photon cross-section.[5] | Forms nitroso byproducts. |
| 4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) | Glutamate | ~350 | ≥ 0.5[4] | < 1 µs | High quantum yield, efficient two-photon uncaging.[4] | More complex synthesis. |
| 7-N,N-diethylaminocoumarin (DECM) | Glutamate | 400-450 | 0.11[6] | < 3 µs[6] | Photolysis with visible light, biologically inert byproducts.[6] | Lower quantum yield than dinitroindolines. |
| p-Hydroxyphenacyl (pHP) | Carboxylic Acids | ~300-350 | 0.1 - 0.4[7] | Very fast | Clean photochemistry with no secondary reactions.[7] | Requires UV light for photolysis. |
| α-Carboxy-6-nitroveratryl (αCNV) | Carboxylic Acids | >300 | Not specified | Not specified | Red-shifted absorption spectrum. | Potential for nitroso byproduct formation. |
Note: The quantum yield for this compound is estimated based on data from structurally similar mono-nitroindoline derivatives.
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.
Synthesis of a this compound Caged Compound
The synthesis of a caged compound using this compound typically involves the esterification of the carboxylic acid to be protected.
Workflow for Synthesis of a this compound Ester:
Caption: General workflow for the synthesis of a 6-nitroindoline-caged carboxylic acid.
Materials:
-
This compound
-
Target molecule containing a carboxylic acid group
-
Protecting group for the indoline nitrogen (e.g., Boc anhydride)
-
Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS))
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA))
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Purification system (e.g., High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Protection of the Indoline Nitrogen: The nitrogen of this compound is protected (e.g., with a Boc group) to prevent side reactions.
-
Activation of the Carboxyl Group: The carboxylic acid of the protected 6-nitroindoline is activated using standard coupling reagents like DCC and NHS.
-
Coupling Reaction: The activated 6-nitroindoline is reacted with the target molecule containing the carboxylic acid to be caged.
-
Deprotection of the Indoline Nitrogen: The protecting group on the indoline nitrogen is removed under appropriate conditions (e.g., TFA for a Boc group).
-
Purification: The final caged compound is purified using a suitable technique, such as HPLC, to ensure high purity, which is critical to avoid premature activity.[5]
Photodeprotection (Uncaging) Protocol
The following protocol outlines a general procedure for the photolytic cleavage of a 6-nitroindoline-caged carboxylic acid.
Workflow for Photodeprotection:
Caption: General workflow for the photodeprotection of a 6-nitroindoline-caged compound.
Materials:
-
6-Nitroindoline-caged compound
-
Aqueous buffer (pH-adjusted to experimental needs)
-
UV light source (e.g., Rayonet photoreactor with 350 nm lamps, laser system)[8]
-
Quartz cuvette or appropriate sample holder
-
Analytical instruments (e.g., HPLC, UV-Vis spectrophotometer, Mass Spectrometer)
Procedure:
-
Sample Preparation: Prepare a solution of the 6-nitroindoline-caged compound in the desired aqueous buffer. The concentration should be optimized based on the extinction coefficient of the caged compound at the irradiation wavelength.
-
Irradiation: Irradiate the sample solution with a suitable UV light source. The wavelength should be chosen to maximize the absorption of the caged compound while minimizing potential photodamage to the biological system. For nitroindoline derivatives, a wavelength of approximately 350 nm is commonly used.[8] The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired extent of uncaging.
-
Monitoring the Reaction: The progress of the deprotection reaction can be monitored by taking aliquots at different time points and analyzing them using HPLC to quantify the decrease in the caged compound and the increase in the released carboxylic acid. Alternatively, changes in the UV-Vis absorption spectrum can be used to follow the reaction.[8]
-
Analysis of Products: After photolysis, the reaction mixture should be analyzed to confirm the identity and quantity of the released substrate and to characterize any photobyproducts.
Signaling Pathway Visualization
The precise release of a signaling molecule, such as a neurotransmitter, using a photolabile protecting group allows for the targeted activation of specific signaling pathways. The diagram below illustrates a generic signaling cascade initiated by the photorelease of an agonist that binds to a G-protein coupled receptor (GPCR).
Caption: Simplified diagram of a GPCR signaling pathway activated by a photoreleased agonist.
Conclusion
This compound serves as a useful photolabile protecting group for carboxylic acids, offering rapid release kinetics. However, researchers must be cognizant of its limitations, particularly the formation of potentially interfering photobyproducts. For applications demanding higher quantum efficiency, cleaner photochemistry, or the use of visible light, alternatives such as dinitroindoline, coumarin, or p-hydroxyphenacyl-based protecting groups may offer significant advantages. The selection of an appropriate PPG should be guided by a careful consideration of the specific experimental requirements, including the desired release kinetics, wavelength of activation, and the tolerance of the biological system to the caging group and its byproducts. This comparative guide provides the necessary data and protocols to make an informed decision, ultimately enabling more precise and reliable investigations into complex biological processes.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bergleslab.com [bergleslab.com]
- 4. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Its Isomers in Research Applications
For researchers, scientists, and drug development professionals, understanding the utility and comparative performance of key chemical building blocks is crucial. This guide provides a detailed comparison of 6-Nitroindoline-2-carboxylic acid, primarily focusing on its role as a synthetic precursor and comparing the properties of its derivatives with those of its isomers, particularly 5-nitroindole derivatives. While direct biological performance data for this compound is limited, this guide aggregates available peer-reviewed data to offer insights into its potential and how it compares to closely related alternatives.
Synthesis of this compound
This compound is typically synthesized via the nitration of indoline-2-carboxylic acid. This process serves as a foundational step for creating more complex molecules for various research applications.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of indoline-2-carboxylic acid.[1] The protocol is as follows:
-
Indoline-2-carboxylic acid is dissolved in concentrated sulfuric acid at a low temperature (e.g., -5 °C).
-
Concentrated nitric acid is then added slowly to the stirred solution while maintaining a low temperature (e.g., -20 to -10 °C).
-
After stirring for a period (e.g., 30 minutes), the reaction mixture is poured into crushed ice.
-
The product is then extracted from the aqueous solution using an organic solvent like ethyl acetate.
-
Purification steps, which may include adjusting the pH to isolate the desired 6-nitro isomer, are then performed to yield pure this compound.[1]
Comparative Performance of Nitroindole Isomers as Universal Bases
Nitroindoles, derived from their corresponding nitroindolines, have been investigated as "universal bases" in oligonucleotides—bases that can pair with any of the four natural DNA bases. A study directly compared the 4-, 5-, and 6-nitroindole derivatives for this application, providing valuable comparative performance data.
Data Presentation: Duplex Stability of Oligonucleotides Containing Nitroindole Isomers
The performance of these universal bases was evaluated by measuring the melting temperature (Tm) of DNA duplexes containing them. A higher Tm indicates greater stability. The 5-nitroindole derivative was found to be superior, leading to higher duplex stability.[2]
| Universal Base Isomer | Opposing Base | Melting Temperature (Tm) in °C |
| 5-Nitroindole | A | 45 |
| C | 44 | |
| G | 44 | |
| T | 45 | |
| 6-Nitroindole | A | 40 |
| C | 40 | |
| G | 40 | |
| T | 40 | |
| 4-Nitroindole | A | 39 |
| C | 39 | |
| G | 39 | |
| T | 39 |
Data adapted from a study on nitroindoles as universal base analogues. The absolute Tm values are illustrative of the relative stabilities.
Experimental Protocol: Thermal Melting Experiments
The stability of the DNA duplexes was determined by thermal denaturation studies.
-
Oligonucleotides containing the nitroindole derivatives were synthesized and purified.
-
These were then annealed with their complementary strands containing one of the four natural bases opposite the universal base.
-
The melting of the duplexes was monitored by measuring the change in UV absorbance at 260 nm as the temperature was increased.
-
The melting temperature (Tm) is the temperature at which half of the DNA duplexes have dissociated into single strands.
Performance of Nitroindole Derivatives in Anticancer Research
Derivatives of nitroindoles, particularly 5-nitroindoles, have shown promise in anticancer research as binders and stabilizers of G-quadruplex (G4) DNA structures found in the promoter regions of oncogenes like c-Myc.
Data Presentation: Anticancer Activity of 5-Nitroindole Derivatives
Several studies have synthesized and evaluated pyrrolidine-substituted 5-nitroindole derivatives for their ability to bind to the c-Myc G-quadruplex and inhibit cancer cell proliferation.
| Compound | c-Myc G4 Binding (DC50 in µM) | Cell Proliferation (IC50 in µM, HeLa cells) |
| Derivative 5 | Not explicitly stated, but showed strong binding | 5.08 ± 0.91 |
| Derivative 7 | Not explicitly stated, but showed strong binding | 5.89 ± 0.73 |
DC50 is the concentration of the compound required to displace 50% of a fluorescent probe, indicating binding affinity. IC50 is the concentration that inhibits 50% of cell proliferation.[3]
Experimental Protocols
-
Fluorescence Intercalator Displacement (FID) Assay (for G4 Binding):
-
A G-quadruplex-forming DNA sequence from the c-Myc promoter is folded into its G4 structure.
-
A fluorescent dye (e.g., thiazole orange) that fluoresces upon binding to the G4 is added.
-
The test compound (the 5-nitroindole derivative) is titrated into the solution.
-
If the compound binds to the G4, it displaces the fluorescent dye, causing a decrease in fluorescence.
-
The concentration of the compound that causes a 50% reduction in fluorescence (DC50) is determined to quantify binding affinity.
-
-
Cell Viability Assay (e.g., Alamar Blue Assay):
-
HeLa cells are seeded in microplates and allowed to adhere.
-
The cells are treated with various concentrations of the 5-nitroindole derivatives for a set period (e.g., 72 hours).
-
Alamar Blue reagent (resazurin) is added to the cells. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin.
-
Fluorescence is measured to quantify the number of viable cells.
-
The IC50 value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to untreated controls.[3]
-
Signaling Pathway Visualization
The proposed mechanism of action for these 5-nitroindole derivatives involves the stabilization of the c-Myc promoter G-quadruplex, which represses the transcription of the c-Myc gene. This leads to decreased levels of the c-Myc protein, a key regulator of cell proliferation, ultimately causing cell cycle arrest and inhibiting tumor growth.
References
Safety Operating Guide
Proper Disposal of 6-Nitroindoline-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 6-Nitroindoline-2-carboxylic acid is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Hazard Profile and Safety Information
Before handling this compound for disposal, it is crucial to be aware of its associated hazards. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of the solid material should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash face, hands and any exposed skin thoroughly after handling.[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the necessary steps for the proper disposal of this compound from the laboratory bench to its final collection point.
1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of waste. This can be achieved by carefully calculating the required amounts of this compound and avoiding the preparation of excess solutions.
2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or amines.
-
Collect solid waste separately from liquid waste.
-
If dissolved in a solvent, segregate it based on the solvent's properties (e.g., halogenated or non-halogenated solvents).
3. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.[4]
-
Labeling: As soon as the first particle of waste is added, label the container clearly. The label must include:
4. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[2][4] This area must be at or near the point of generation.
-
The SAA should be a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
-
Keep the waste container closed at all times, except when adding waste.[2][4]
5. Arranging for Waste Pickup:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's policy), arrange for its collection.
-
Follow your institution's specific procedure for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online request system.[2][6]
-
Provide all necessary information about the waste, as detailed on the label, to the waste disposal personnel.
6. Final Disposal:
-
Your institution's EHS department will then transport the waste to a licensed and approved waste disposal facility, where it will be managed and disposed of in accordance with all federal, state, and local regulations.[1]
Disposal Workflow Visualization
The following diagram illustrates the key stages in the proper disposal of this compound.
Disposal workflow for this compound.
References
- 1. in.ewu.edu [in.ewu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Procedures/Request a Pick Up - Environmental Protection - Safety, Health, Environment, and Risk Management - UTHealth Houston [uth.edu]
Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid
Essential Safety and Handling Guide: 6-Nitroindoline-2-carboxylic acid
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks include irritation to the skin, eyes, and respiratory system.[1][2] It may also be harmful if swallowed or if it comes into contact with the skin.[3] Furthermore, as a powdered substance, it has the potential to form combustible dust concentrations in the air.[3]
The following table summarizes the key hazards and the recommended personal protective equipment to mitigate these risks.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1] | Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned.[4] Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required.[4][5] Gloves should be inspected before use and changed immediately upon contamination.[4] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[4][6] |
| Eye Contact | H319: Causes serious eye irritation.[1] | Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet ANSI Z.87.1 standards.[4] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[4][5] |
| Inhalation | H335: May cause respiratory irritation.[1] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[3][7] Respiratory Protection: If engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator is required.[4] The type of respirator will depend on the exposure potential. |
| Ingestion | Harmful if swallowed.[3] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
1. Preparation and Engineering Controls:
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[7]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are free of any defects.
3. Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.
-
Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and amines.[7]
4. Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands and forearms thoroughly with soap and water immediately after work is completed.[8]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.
-
Solutions: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour any amount down the drain.[7]
2. Labeling:
-
Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name: "this compound."
3. Storage:
-
Store waste containers in a designated, secure satellite accumulation area while awaiting pickup. Keep containers closed except when adding waste.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Always consult local, regional, and national hazardous waste regulations to ensure full compliance, as disposal requirements can vary.[7][9]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound from preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. H63032.03 [thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
